molecular formula C6H5F3N2O B1528327 2-Amino-5-(trifluoromethyl)pyridin-3-ol CAS No. 1227586-78-8

2-Amino-5-(trifluoromethyl)pyridin-3-ol

Cat. No.: B1528327
CAS No.: 1227586-78-8
M. Wt: 178.11 g/mol
InChI Key: NMUNUKLWMJMWMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-(trifluoromethyl)pyridin-3-ol (CAS 1227586-78-8) is a pyridine derivative with the molecular formula C6H5F3N2O and a molecular weight of 178.11 g/mol . This compound features a unique arrangement of an amino group, a hydroxyl group, and a trifluoromethyl group on the pyridine ring. This structure confers distinct electronic and steric properties, making it a valuable building block in medicinal and agrochemical research . The incorporation of the trifluoromethyl group is a common strategy in drug discovery, as it can enhance a compound's lipophilicity, metabolic stability, and its ability to penetrate cell membranes . Researchers are exploring aminopyridine derivatives for a wide range of therapeutic applications. These derivatives are known to exhibit significant biological activity, functioning as key scaffolds in pharmaceuticals targeting conditions such as multiple sclerosis, and are also investigated for their anti-inflammatory and antimicrobial potential . As a building block, this compound serves as a precursor for the synthesis of more complex, biologically active molecules. It is essential for researchers to handle this material in a dark place, under an inert atmosphere, and at room temperature . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-amino-5-(trifluoromethyl)pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O/c7-6(8,9)3-1-4(12)5(10)11-2-3/h1-2,12H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMUNUKLWMJMWMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Proposed Synthesis of 2-Amino-5-(trifluoromethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic strategy for 2-Amino-5-(trifluoromethyl)pyridin-3-ol, a valuable heterocyclic building block in medicinal and agrochemical research. In the absence of a directly published synthetic route, this document outlines a scientifically grounded, multi-step pathway. The proposed synthesis leverages established methodologies for the functionalization of pyridine rings, including a key nitration-reduction sequence to introduce the required amino and hydroxyl moieties with desired regioselectivity. Detailed, step-by-step protocols, mechanistic insights, and data for analogous transformations are presented to offer a robust framework for researchers, scientists, and drug development professionals engaged in the synthesis of novel pyridine derivatives.

Introduction and Significance

This compound is a fluorinated pyridine derivative of significant interest in the fields of drug discovery and materials science. The presence of the trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of molecules, making it a privileged motif in medicinal chemistry. The 2-amino and 3-hydroxyl groups provide versatile handles for further chemical modification, enabling the construction of more complex molecular architectures. This guide proposes a plausible and efficient synthetic pathway to access this target molecule, addressing a notable gap in the existing chemical literature.

Proposed Synthetic Pathways

The synthesis of this compound is not yet described in peer-reviewed literature. Therefore, a judicious, multi-step approach is proposed, commencing from a commercially available starting material. The core of this strategy revolves around the synthesis of a 2-hydroxy-3-nitropyridine intermediate, followed by a catalytic reduction to yield the target compound. This approach is modeled after established methods for the synthesis of 2-amino-3-hydroxypyridine.[1][2]

Overall Synthetic Strategy

The proposed synthesis begins with the commercially available 2-chloro-5-(trifluoromethyl)pyridine. The key transformations include:

  • Hydrolysis: Conversion of the 2-chloro group to a hydroxyl group.

  • Nitration: Regioselective introduction of a nitro group at the 3-position.

  • Reduction: Simultaneous reduction of the nitro group to an amino group to yield the final product.

This sequence is depicted in the workflow diagram below.

Synthetic Workflow Proposed Synthesis of this compound start 2-Chloro-5-(trifluoromethyl)pyridine step1 2-Hydroxy-5-(trifluoromethyl)pyridine start->step1 Hydrolysis step2 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine step1->step2 Nitration final This compound step2->final Reduction

Caption: Proposed synthetic workflow for this compound.

Mechanistic Considerations

Hydrolysis: The conversion of 2-chloropyridine to 2-hydroxypyridine (which exists in tautomeric equilibrium with 2-pyridone) is a well-established nucleophilic aromatic substitution reaction. This transformation is typically carried out under basic conditions, for example, using sodium hydroxide in an aqueous medium at elevated temperatures.

Nitration: The nitration of the 2-hydroxypyridine ring is an electrophilic aromatic substitution. The hydroxyl group is an activating, ortho-, para-directing group. In this case, nitration is expected to occur at the 3- or 5-position. Due to the presence of the trifluoromethyl group at the 5-position, the 3-position is the most likely site for nitration. The reaction is typically performed using a mixture of nitric acid and sulfuric acid.

Reduction: The reduction of the nitro group to an amine can be achieved through various methods. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this transformation and is widely used for the synthesis of aminopyridines from their nitro precursors.[1][2]

Detailed Experimental Protocols

The following protocols are proposed based on analogous transformations found in the literature. Researchers should perform their own optimization and safety assessments.

Synthesis of 2-Hydroxy-5-(trifluoromethyl)pyridine
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq.) in a suitable solvent such as dioxane or water.

  • Addition of Base: Add an aqueous solution of sodium hydroxide (2.0-3.0 eq.).

  • Reaction: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, neutralize the reaction mixture with an acid (e.g., HCl) to a pH of approximately 7.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Synthesis of 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine
  • Reaction Setup: In a round-bottom flask cooled in an ice bath, add concentrated sulfuric acid.

  • Substrate Addition: Slowly add 2-hydroxy-5-(trifluoromethyl)pyridine (1.0 eq.) to the sulfuric acid with stirring, ensuring the temperature remains low.

  • Nitrating Agent: Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, maintaining a low temperature (0-10 °C).

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for 1-3 hours, or until TLC/LC-MS indicates completion.

  • Work-up: Carefully pour the reaction mixture onto crushed ice.

  • Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

Synthesis of this compound
  • Reaction Setup: In a hydrogenation vessel, dissolve 2-hydroxy-3-nitro-5-(trifluoromethyl)pyridine (1.0 eq.) in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Add palladium on carbon (10% Pd/C, 5-10 mol%).

  • Hydrogenation: Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon pressure or a Parr hydrogenator) with vigorous stirring.

  • Reaction: Continue the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting solid can be purified by column chromatography on silica gel to afford the final product.

Data Summary

The following table summarizes expected reaction parameters based on analogous transformations. Actual results may vary and require optimization.

StepReactantsReagents/CatalystSolventTemp. (°C)Time (h)Expected Yield (%)
1 2-Chloro-5-(trifluoromethyl)pyridineNaOHWater/Dioxane100-11012-2470-85
2 2-Hydroxy-5-(trifluoromethyl)pyridineHNO₃, H₂SO₄-0-251-360-75
3 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridineH₂, 10% Pd/CMethanol254-1280-95

Alternative Synthetic Approaches

While the nitration-reduction pathway is a robust and well-precedented approach, other modern synthetic methods could also be explored for the synthesis of this compound.

Directed Ortho-Metalation (DoM)

Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic rings.[3][4] In this approach, a directing group on the ring complexes with an organolithium reagent, leading to deprotonation at the adjacent ortho position.

DoM_Pathway Directed Ortho-Metalation Approach start 2-Amino-5-(trifluoromethyl)pyridine step1 Ortho-lithiated intermediate start->step1 1. n-BuLi, TMEDA, THF, -78 °C final This compound step1->final 2. Electrophilic oxygen source (e.g., MoOPH)

Caption: Proposed Directed ortho-Metalation (DoM) pathway.

In this proposed pathway, the amino group of 2-amino-5-(trifluoromethyl)pyridine would direct lithiation to the 3-position. The resulting aryllithium species could then be quenched with an electrophilic oxygen source, such as MoOPH (Oxodiperoxymolybdenum(pyridine)(hexamethylphosphoric triamide)), to introduce the hydroxyl group.

Conclusion

This technical guide has outlined a plausible and scientifically sound synthetic route to this compound, a compound for which a direct synthesis has not been reported. The proposed pathway, centered on a hydrolysis-nitration-reduction sequence, is based on well-established and reliable chemical transformations. Additionally, an alternative approach utilizing directed ortho-metalation has been presented. The detailed protocols and mechanistic discussions provided herein are intended to serve as a valuable resource for researchers in the synthesis and development of novel fluorinated pyridine derivatives.

References

  • Understanding the Synthesis and Applications of 2-Amino-3-hydroxypyridine. (URL: [Link])

  • Process for the production of 2-amino-3-hydroxypyridine derivatives.
  • De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. MDPI. (URL: [Link])

  • Process for the production of 2-amino-3-hydroxypyridines.
  • 2-amino-3-hydroxypyridine and its preparation method and purific
  • Preparation method of 3-hydroxypyridine.
  • How to synthesizer of 3-hydroxy pyridine? ResearchGate. (URL: [Link])

  • ortho metalation. Andrew G Myers Research Group. (URL: [Link])

  • Directed (ortho) Metallation. (URL: [Link])

  • Directed ortho metalation. Wikipedia. (URL: [Link])

  • 2-Aminopyridines via reaction of pyridine N-oxides and activated isocyanides. PubMed. (URL: [Link])

  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC - NIH. (URL: [Link])

  • An Oxygen Walk Approach for C3 Selective Hydroxylation of Pyridines. PMC - NIH. (URL: [Link])

  • C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. PubMed. (URL: [Link])

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-5-(trifluoromethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-(trifluoromethyl)pyridin-3-ol is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group, a bioisostere of the methyl group, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The aminopyridine scaffold is a common motif in pharmacologically active compounds, and the additional hydroxyl group provides a potential point for further chemical modification and interaction with biological systems. This guide provides a comprehensive overview of the predicted and experimentally determined physicochemical properties of this compound, along with detailed protocols for their characterization.

Chemical Structure and Identification

PropertyValue
IUPAC Name This compound
CAS Number 1227586-78-8[1]
Molecular Formula C₆H₅F₃N₂O
Molecular Weight 178.11 g/mol [1]
Canonical SMILES NC1=NC=C(C=C1O)C(F)(F)F

Predicted Physicochemical Properties

Direct experimental data for this compound is limited in publicly available literature. Therefore, the following properties are estimated based on data from structurally related compounds and established computational prediction methods. These values should be considered as a starting point for experimental design and verification.

PropertyPredicted ValueRationale and Comparative Data
Melting Point 160-180 °CThe melting point of 2-amino-3-hydroxypyridine is 168-172 °C[2][3]. The introduction of a trifluoromethyl group, as seen in 2-amino-5-(trifluoromethyl)pyridine (m.p. 45-49 °C), can either increase or decrease the melting point depending on its effect on crystal lattice packing. Given the potential for strong intermolecular hydrogen bonding from the hydroxyl and amino groups, a relatively high melting point is anticipated.
Boiling Point ~350-400 °CThe boiling point of 2-amino-3-hydroxypyridine is reported as 385.2°C[2]. The trifluoromethyl group is expected to increase the boiling point due to increased molecular weight and dipole moment.
Aqueous Solubility Moderately Soluble2-Amino-3-hydroxypyridine is soluble in water[4]. The trifluoromethyl group generally decreases aqueous solubility. However, the presence of both an amino and a hydroxyl group, capable of hydrogen bonding with water, suggests that the compound will retain some degree of aqueous solubility. The solubility is expected to be pH-dependent.
pKa (acidic/basic) Acidic pKa (hydroxyl): ~8-9 Basic pKa (amino/pyridine N): ~3-5The pKa of the hydroxyl group in hydroxypyridines is typically in the range of 8-11[5]. The electron-withdrawing trifluoromethyl group will likely lower this value. The basicity of the amino group and the pyridine nitrogen will also be reduced by the electron-withdrawing effects of the trifluoromethyl group[6][7].
logP 1.0 - 2.0The calculated logP for 2-amino-3-hydroxypyridine is -0.258[4]. The trifluoromethyl group significantly increases lipophilicity. The estimated logP for the target molecule is therefore expected to be considerably higher. Various computational methods can provide more precise predictions[8][9][10].

Proposed Synthesis Protocol

A plausible synthetic route to this compound can be adapted from established methods for the synthesis of substituted pyridines[11][12][13]. A potential pathway involves the nitration of a suitable trifluoromethyl-substituted hydroxypyridine followed by reduction.

Synthesis_of_this compound start 2-Hydroxy-5-(trifluoromethyl)pyridine step1 Nitration (H2SO4, HNO3) start->step1 intermediate1 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine step1->intermediate1 step2 Reduction (e.g., H2/Pd-C or SnCl2/HCl) intermediate1->step2 product This compound step2->product

Caption: Proposed synthesis of this compound.

Detailed Procedure:
  • Nitration of 2-Hydroxy-5-(trifluoromethyl)pyridine:

    • To a stirred solution of 2-Hydroxy-5-(trifluoromethyl)pyridine in concentrated sulfuric acid, cooled in an ice bath, add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

    • Pour the reaction mixture onto crushed ice and collect the resulting precipitate by filtration.

    • Wash the solid with cold water and dry to yield 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine.

  • Reduction of 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine:

    • Dissolve the 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine in a suitable solvent such as ethanol or acetic acid.

    • Add a reducing agent, for example, palladium on carbon (Pd/C) for catalytic hydrogenation or tin(II) chloride in concentrated hydrochloric acid.

    • If using catalytic hydrogenation, subject the mixture to a hydrogen atmosphere at a suitable pressure and temperature until the reaction is complete (monitored by TLC or LC-MS).

    • If using tin(II) chloride, heat the mixture under reflux for several hours.

    • After completion of the reaction, work up the mixture accordingly. For hydrogenation, filter off the catalyst. For the tin(II) chloride reduction, neutralize the acidic solution with a base (e.g., NaOH or NaHCO₃) and extract the product with an organic solvent.

    • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Experimental Protocols for Physicochemical Characterization

The following are detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.

Melting_Point_Determination_Workflow start Sample Preparation (Dry, finely powdered sample) step1 Capillary Loading (Pack 2-3 mm of sample) start->step1 step2 Place in Apparatus step1->step2 step3 Heating (Rapid heating for approximate m.p., then slow heating (1-2 °C/min) for accurate determination) step2->step3 step4 Observation (Record temperature range from first liquid to complete melting) step3->step4 end Melting Point Range step4->end

Caption: Experimental workflow for melting point determination.

  • Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered.

  • Capillary Loading: Pack a small amount of the powdered sample into a capillary melting point tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube into the heating block of a melting point apparatus.

  • Approximate Melting Point: Heat the sample rapidly to get an approximate melting point range.

  • Accurate Melting Point: Allow the apparatus to cool, then repeat the measurement with a fresh sample, heating slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.

  • Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This range is the melting point of the compound.

Aqueous Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

Solubility_Determination_Workflow start Add excess solid to solvent step1 Equilibrate (Shake at constant temperature for 24-48 hours) start->step1 step2 Phase Separation (Centrifuge or filter) step1->step2 step3 Sample Dilution step2->step3 step4 Quantification (UV-Vis or HPLC) step3->step4 end Solubility (e.g., mg/mL) step4->end

Caption: Experimental workflow for solubility determination.

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline at various pH values) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Sample Analysis: Carefully take an aliquot of the clear supernatant, dilute it with a suitable solvent, and determine the concentration of the dissolved compound using a validated analytical method such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor.

pKa Determination (Potentiometric Titration)

This method is used to determine the acid dissociation constant(s) of the compound.

pKa_Determination_Workflow start Dissolve sample in solvent step1 Titrate with acid or base start->step1 step2 Monitor pH continuously step1->step2 step3 Plot titration curve (pH vs. titrant volume) step2->step3 step4 Determine half-equivalence point(s) step3->step4 end pKa value(s) step4->end

Caption: Experimental workflow for pKa determination.

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in a known volume of a suitable solvent (e.g., water or a water/co-solvent mixture).

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while continuously monitoring the pH with a calibrated pH meter.

  • Data Collection: Record the pH at regular intervals of titrant addition.

  • Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point, which is the point where half of the acidic or basic functional group has been neutralized.

logP Determination (Shake-Flask Method)

This is the traditional method for determining the partition coefficient between n-octanol and water.

logP_Determination_Workflow start Prepare octanol-saturated water and water-saturated octanol step1 Dissolve compound in one phase start->step1 step2 Mix with the other phase and shake to equilibrate step1->step2 step3 Separate the two phases (Centrifugation) step2->step3 step4 Determine concentration in each phase (UV-Vis or HPLC) step3->step4 end logP = log([Compound]octanol / [Compound]water) step4->end

Caption: Experimental workflow for logP determination.

  • Solvent Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by mixing equal volumes of n-octanol and water, shaking thoroughly, and allowing the phases to separate.

  • Partitioning: Dissolve a known amount of this compound in one of the phases. Add a known volume of the other phase and shake the mixture vigorously for a set period to allow for partitioning between the two phases.

  • Phase Separation: Separate the two phases by centrifugation.

  • Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

Spectroscopic Data (Predicted)

  • ¹H NMR: Signals corresponding to the aromatic protons on the pyridine ring, with chemical shifts influenced by the electron-withdrawing trifluoromethyl group and the electron-donating amino and hydroxyl groups. A broad singlet for the amino protons and another for the hydroxyl proton, which may be exchangeable with D₂O.

  • ¹³C NMR: Resonances for the carbon atoms of the pyridine ring and the trifluoromethyl group. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.

  • IR Spectroscopy: Characteristic absorption bands for N-H stretching of the amino group (around 3300-3500 cm⁻¹), O-H stretching of the hydroxyl group (broad band around 3200-3600 cm⁻¹), C-F stretching of the trifluoromethyl group (strong absorptions in the 1000-1350 cm⁻¹ region), and C=C and C=N stretching of the pyridine ring (in the 1400-1600 cm⁻¹ region).

  • Mass Spectrometry: The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (178.11). Fragmentation patterns may involve the loss of the trifluoromethyl group or other characteristic fragments.

Safety and Handling

As with any chemical compound, this compound should be handled with appropriate safety precautions. Based on the safety information for related compounds like 2-Amino-5-(trifluoromethyl)pyridine, it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation[14]. Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a promising scaffold for the development of new chemical entities in various fields, particularly in drug discovery. This guide provides a foundational understanding of its key physicochemical properties, drawing upon data from related structures and predictive methods. The detailed experimental protocols offer a clear path for researchers to obtain accurate and reliable data for this compound. The interplay of the amino, hydroxyl, and trifluoromethyl substituents on the pyridine ring creates a unique set of properties that warrant further investigation to fully unlock its potential in the design of novel molecules with tailored biological activities.

References

  • Casasnovas, R., et al. (2009). Theoretical prediction of relative and absolute pKa values of aminopyridines. Journal of Molecular Structure: THEOCHEM, 905(1-3), 88-95. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Pathways and Properties of 2-Amino-3-hydroxypyridine. [Link]

  • Forks, J., et al. (2012). Theoretical prediction of relative and absolute pKa values of aminopyridines. Journal of Chemical Education, 89(11), 1461-1464. [Link]

  • Burnett, C. L., et al. (2020). Safety Assessment of 2-Amino-3-Hydroxypyridine as Used in Cosmetics. International Journal of Toxicology, 39(2_suppl), 91S-97S. [Link]

  • PubChem. (n.d.). 2-Amino-3-hydroxypyridine. [Link]

  • Rienzo, M., et al. (2022). Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis. Journal of Chemical Information and Modeling, 62(1), 107-118. [Link]

  • Casasnovas, R., et al. (2008). Theoretical pKa calculations of substituted pyridines. Journal of Molecular Structure: THEOCHEM, 861(1-3), 133-136. [Link]

  • PubChem. (n.d.). 5-Amino-2-(trifluoromethyl)pyridine. [Link]

  • Saieed, M. S., & Najim, Z. A. (2011). Effect of Atomic Charge and Some Physical Properties on pKa of Substituted Pyridines. Journal of Education and Science, 24(4), 25-34. [Link]

  • Vella, F. A., et al. (2018). Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. Molecules, 23(1), 156. [Link]

  • Kiregyera, K., et al. (2007). Reliability of logP predictions based on calculated molecular descriptors: a critical review. Current Medicinal Chemistry, 14(2), 223-233. [Link]

  • Pliska, V. (1998). [Computerized logP prediction using fragment methods]. Acta Pharmaceutica Hungarica, 68(5), 287-296. [Link]

  • PubChem. (n.d.). 3-Amino-6-(trifluoromethyl)pyridin-2-ol. [Link]

  • Lead Sciences. (n.d.). 3-Amino-5-(trifluoromethyl)pyridin-2-ol. [Link]

  • Avdeef, A. (2020). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. ADMET & DMPK, 8(2), 133-154. [Link]

  • Jeschke, P. (2010). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Pest Management Science, 66(1), 10-27. [Link]

  • Schrödinger. (2021). Refining the route to solubility: Publication showcases a new FEP+ method to predict solubility prospectively in live drug discovery projects. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine. [Link]

  • Wieder, O., et al. (2023). Machine Learning for Fast, Quantum Mechanics-Based Approximation of Drug Lipophilicity. Journal of Chemical Information and Modeling, 63(3), 819-828. [Link]

  • Physical Sciences Data Infrastructure. (2026, January 12). Hybrid machine learning and quantum-informed modelling boosts solubility prediction for drug compounds. [Link]

  • Sorkun, M. C., et al. (2021). Machine learning in prediction of intrinsic aqueous solubility of drug-like compounds. ChemRxiv. [Link]

  • Google Patents. (n.d.). US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.
  • Shultz, M. D. (2019). LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 10(2), 281-289. [Link]

  • ResearchGate. (n.d.). Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design. [Link]

  • CNKI. (n.d.). Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. [Link]

  • PubChem. (n.d.). 3-Nitro-5-(trifluoromethyl)pyridin-2-amine. [Link]

Sources

An In-Depth Technical Guide to the Structural Analysis of 2-Amino-5-(trifluoromethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

<

Abstract

This guide provides a comprehensive framework for the unambiguous structural elucidation of 2-Amino-5-(trifluoromethyl)pyridin-3-ol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. As the substitution pattern on the pyridine ring dictates the molecule's physicochemical properties, biological activity, and patentability, rigorous structural verification is paramount. We present a multi-technique, self-validating workflow grounded in established analytical principles. This document is intended for researchers, chemists, and quality control specialists in the pharmaceutical and chemical industries, offering both theoretical justifications and actionable experimental protocols.

The Imperative for Rigorous Structural Verification

This compound belongs to the trifluoromethylpyridine class of compounds, which are key structural motifs in numerous active ingredients for agrochemicals and pharmaceuticals.[1] The introduction of a trifluoromethyl (-CF3) group can significantly enhance metabolic stability, binding affinity, and lipophilicity.[2] However, the synthesis of substituted pyridines can often yield a mixture of isomers. Mischaracterization of an isomer could lead to failed clinical trials, wasted resources, and invalid patent claims. Therefore, a systematic and orthogonal analytical approach is not just best practice; it is a scientific and commercial necessity. This guide outlines the logical progression of analysis, from confirming basic molecular formula to mapping the precise connectivity and spatial arrangement of atoms.

Material Provenance and Purity Assessment

Before embarking on detailed structural analysis, the purity of the analyte must be ascertained. The presence of starting materials, synthetic byproducts, or isomeric impurities can confound spectroscopic data.

2.1 Synthesis Overview The synthesis of substituted trifluoromethylpyridines can be achieved through various routes, including chlorine/fluorine exchange reactions on trichloromethylpyridine precursors or cyclocondensation reactions with trifluoromethyl-containing building blocks.[1] For instance, a related compound, 2-amino-3-chloro-5-trifluoromethylpyridine, can be synthesized via halogenation of 2-amino-5-trifluoromethylpyridine or amination of a di-substituted pyridine.[3] Understanding the specific route used to synthesize the target molecule provides insight into potential impurities.

2.2 Recommended Purity Assessment Protocol A combination of High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector and Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended for initial purity assessment.

Protocol: HPLC-PDA & LC-MS Purity Check

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the sample in methanol or acetonitrile. Dilute to a working concentration of ~50 µg/mL.

  • HPLC Column: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. Start at 5% B and ramp to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor at multiple wavelengths (e.g., 220, 254, 280 nm) with the PDA detector.

  • MS Analysis: Split the flow post-column to an electrospray ionization (ESI) mass spectrometer operating in both positive and negative ion modes to detect the parent ion and any impurities.

  • Data Interpretation: The purity is determined by the area percentage of the main peak in the chromatogram. The MS data will confirm the mass of the main peak and help identify impurities. A purity level of >97% is desirable for definitive structural analysis.

A Multi-technique Workflow for Structural Elucidation

No single technique can provide a complete structural picture. The following workflow employs orthogonal methods to build a self-consistent and definitive structural assignment.

G cluster_0 Workflow for Structural Elucidation MS High-Resolution Mass Spectrometry (HRMS) Confirms Elemental Formula IR Infrared (IR) Spectroscopy Identifies Functional Groups MS->IR Molecular Formula Confirmed NMR Nuclear Magnetic Resonance (NMR) Maps Atomic Connectivity IR->NMR Functional Groups Identified XRAY X-Ray Crystallography Defines 3D Structure (If Applicable) NMR->XRAY Connectivity Established

Caption: Logical workflow for the structural analysis of this compound.

3.1 Step 1: High-Resolution Mass Spectrometry (HRMS)

  • Causality: The first step is to confirm the molecular weight and elemental composition. HRMS provides highly accurate mass measurements, allowing for the confident determination of the molecular formula.

  • Trustworthiness: By comparing the measured mass to the theoretical mass of C₆H₅F₃N₂O (178.0354), a mass accuracy of <5 ppm provides strong evidence for the elemental composition.

Protocol: HRMS via ESI-TOF

  • Sample Infusion: Prepare a ~10 µg/mL solution in 50:50 acetonitrile:water with 0.1% formic acid. Infuse directly into an ESI-Time of Flight (TOF) mass spectrometer at 5 µL/min.

  • Ionization Mode: Use positive ion mode (ESI+) to generate the protonated molecule [M+H]⁺.

  • Mass Calibration: Calibrate the instrument immediately prior to analysis using a known standard.

  • Data Acquisition: Acquire data in the m/z range of 100-500.

Expected Data:

ParameterExpected Value
Molecular Formula C₆H₅F₃N₂O
Theoretical Mass [M] 178.0354
Expected Ion [M+H]⁺ 179.0427
Mass Accuracy < 5 ppm

3.2 Step 2: Infrared (IR) Spectroscopy

  • Causality: IR spectroscopy probes the vibrational frequencies of chemical bonds, providing a rapid and non-destructive method to confirm the presence of key functional groups.

  • Trustworthiness: The presence of characteristic absorption bands for O-H, N-H, C-F, and aromatic C=N/C=C bonds provides a "fingerprint" that is consistent with the proposed structure.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Scan: Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform an automatic baseline correction and peak picking.

Expected Vibrational Frequencies:

Functional GroupExpected Wavenumber (cm⁻¹)Description
O-H Stretch 3200-3500 (Broad)Hydroxyl group
N-H Stretch 3100-3400 (Sharp)Primary amine
Aromatic C-H Stretch ~3050Pyridine ring protons
Aromatic C=N/C=C 1550-1650Pyridine ring stretches
C-F Stretch 1100-1300 (Strong)Trifluoromethyl group

Note: These ranges are based on general spectroscopic principles and data for analogous compounds.[4][5]

3.3 Step 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Causality: NMR is the most powerful technique for determining the precise connectivity of atoms in a molecule. By analyzing the chemical shifts, coupling patterns, and integrations of ¹H, ¹³C, and ¹⁹F nuclei, a complete structural map can be assembled.

  • Trustworthiness: Multi-dimensional NMR experiments like HSQC and HMBC provide through-bond correlation data that cross-validates the one-dimensional assignments, creating a self-consistent structural proof.

Protocol: Multi-nuclear NMR Analysis

  • Sample Preparation: Dissolve ~10-15 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: Use a spectrometer with a minimum field strength of 400 MHz.

  • Experiments to Acquire:

    • ¹H NMR (Proton)

    • ¹³C NMR (Carbon-13)

    • ¹⁹F NMR (Fluorine-19)

    • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

    • 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

  • Referencing: Reference spectra to the residual solvent peak or an internal standard like TMS.

Predicted NMR Data (in DMSO-d₆):

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
¹H ~9.5-10.5Broad singlet1HOHPhenolic proton, exchangeable.
¹H ~7.8-8.2Singlet/doublet1HH-6Deshielded by N and CF₃ group.
¹H ~7.4-7.8Singlet/doublet1HH-4Adjacent to CF₃ group.
¹H ~5.5-6.5Broad singlet2HNH₂Amino protons, exchangeable.
¹⁹F ~ -60 to -70Singlet3FCF₃Typical range for aromatic CF₃.
¹³C ~150-160Quartet1CC-5Carbon attached to CF₃, split by fluorine.
¹³C ~145-155Singlet1CC-2Carbon attached to NH₂.
¹³C ~140-150Singlet1CC-3Carbon attached to OH.
¹³C ~120-130Quartet1CCF₃Trifluoromethyl carbon.
¹³C ~115-125Singlet1CC-6Aromatic CH.
¹³C ~110-120Singlet1CC-4Aromatic CH.

Note: Predicted shifts are estimates based on analysis of similar substituted pyridines. Actual values must be confirmed experimentally.

G cluster_1 Key HSQC & HMBC Correlations H6 H-6 C6 C-6 H6->C6 HSQC C5 C-5 (CF3) H6->C5 HMBC C2 C-2 (NH2) H6->C2 H4 H-4 H4->C6 H4->C5 C4 C-4 H4->C4 C3 C-3 (OH) H4->C3 NH2 NH2 NH2->C3 NH2->C2 OH OH OH->C4 OH->C3 OH->C2

Caption: Expected 2D NMR correlations for structural confirmation.

Data Synthesis and Conclusion

The structural analysis of this compound is confirmed by the convergence of all analytical data. HRMS establishes the correct elemental formula. FTIR confirms the presence of the requisite amino, hydroxyl, and trifluoromethyl functional groups. Finally, a complete set of 1D and 2D NMR experiments provides the definitive atom-to-atom connectivity, distinguishing it from all other possible isomers. The combination of these orthogonal techniques provides a robust, self-validating system, ensuring the highest degree of confidence in the compound's identity for any subsequent research, development, or commercial application.

References

  • Microwave spectrum and structure of 2-(trifluoromethyl)pyridine. (2020). Semantic Scholar. Retrieved from [Link]

  • Spectroscopic studies and molecular structure investigation on 2-chloro-4- (trifluoromethyl) pyridine: A combined experimental and DFT analysis. (2015). ResearchGate. Retrieved from [Link]

  • Udhayakala, P., et al. (2015). Spectroscopic studies and molecular structure investigation on 2-chloro-4- (trifluoromethyl) pyridine: A combined experimental a. ResearchGate. Retrieved from [Link]

  • BenchChem. (2025). A Researcher's Guide to Confirming the Structure of Aminopyridinols: A Comparative Analysis of Analytical Methods. BenchChem.
  • BenchChem. (2025).
  • Shimizu, T., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Retrieved from [Link]

  • Google Patents. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.
  • Zhang, Y. (2010). Synthesis of 2-amino-5-fluoropyridine. ResearchGate. Retrieved from [Link]

  • Google Patents. EP0228846A1 - Amino-trifluoromethylpyridine compound and process for preparing the same.
  • Shainurova, A. M., et al. (2020). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Spectroscopic Data for 2-Amino-5-(trifluoromethyl)pyridin-3-ol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of 2-Amino-5-(trifluoromethyl)pyridin-3-ol, a key heterocyclic intermediate in contemporary drug discovery and development. In the absence of extensive empirical data in publicly accessible literature, this document leverages predictive modeling, analysis of analogous structures, and foundational spectroscopic principles to offer a robust characterization framework. We delve into the critical aspect of tautomerism inherent to pyridin-3-ols and its profound impact on spectral outcomes. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary insights for the unambiguous identification, characterization, and quality control of this compound, thereby accelerating research and development timelines. We present detailed, field-proven protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, ensuring a self-validating system for experimental work.

Introduction: The Significance of this compound

The pyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives forming the basis of numerous therapeutic agents. The introduction of a trifluoromethyl group often enhances metabolic stability, binding affinity, and cell permeability of drug candidates. The 2-amino and 3-hydroxyl substitutions on the pyridine ring of this compound offer versatile handles for further chemical modifications, making it a valuable building block in the synthesis of complex bioactive molecules.

A crucial chemical feature of pyridin-3-ols is their existence in a tautomeric equilibrium between the enol (pyridin-3-ol) and keto (pyridin-3(2H)-one) forms. This equilibrium is sensitive to the electronic nature of other ring substituents and the solvent environment. Understanding and characterizing both tautomers are paramount for predicting reactivity, understanding biological activity, and ensuring consistent product quality. This guide will, therefore, address the spectroscopic signatures of both the pyridinol and the potential pyridone tautomers.

Tautomerism: A Central Consideration

The spectroscopic properties of this compound are intrinsically linked to its tautomeric equilibrium. The two primary tautomers to consider are:

  • Enol Form: this compound

  • Keto Form: 2-Amino-5-(trifluoromethyl)pyridin-3(2H)-one

The relative populations of these tautomers can be influenced by factors such as solvent polarity, pH, and temperature. Polar, protic solvents tend to favor the more polar keto tautomer. Spectroscopic techniques are invaluable for identifying the predominant tautomer in a given state (solid or solution) and for potentially observing both forms in equilibrium.

Tautomerism Pyridinol This compound (Enol Form) Pyridone 2-Amino-5-(trifluoromethyl)pyridin-3(2H)-one (Keto Form) Pyridinol->Pyridone Proton Transfer

Caption: Tautomeric equilibrium of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide a wealth of information. The predicted chemical shifts for both tautomers are presented below. These predictions are generated using established computational algorithms and provide a strong baseline for experimental verification.

Predicted ¹H NMR Data

The ¹H NMR spectrum will be characterized by signals from the aromatic protons and exchangeable protons of the amino and hydroxyl groups.

Assignment Predicted δ (ppm) - Enol Form Predicted δ (ppm) - Keto Form Multiplicity Notes
H47.0 - 7.36.8 - 7.1d
H67.8 - 8.17.5 - 7.8d
NH₂4.5 - 6.05.0 - 6.5br sChemical shift and intensity are solvent and concentration dependent.
OH9.0 - 11.0-sMay not be observed in protic solvents due to exchange.
NH (pyridone)-10.0 - 12.0br sExpected to be a broad singlet.
CH₂ (pyridone)-4.0 - 4.5s
Predicted ¹³C NMR Data

The ¹³C NMR spectrum will reveal the carbon framework of the molecule. The presence of a carbonyl carbon in the keto tautomer is a key diagnostic feature.

Assignment Predicted δ (ppm) - Enol Form Predicted δ (ppm) - Keto Form Notes
C2145 - 150150 - 155
C3150 - 155175 - 185 (C=O)The downfield shift of the carbonyl carbon is a clear indicator of the keto form.
C4115 - 120110 - 115
C5120 - 125 (q)118 - 123 (q)Quartet due to coupling with the CF₃ group.
C6135 - 140130 - 135
CF₃120 - 125 (q)120 - 125 (q)A quartet with a large C-F coupling constant.
Predicted ¹⁹F NMR Data

¹⁹F NMR is highly sensitive to the electronic environment of the fluorine atoms.

Assignment Predicted δ (ppm) - Enol Form Predicted δ (ppm) - Keto Form Reference Notes
-CF₃-60 to -65-62 to -67CFCl₃The chemical shift can be influenced by solvent and substitution pattern.
Experimental Protocol for NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 5-10 mg of sample B Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) A->B C Transfer to a clean, dry 5 mm NMR tube B->C D Insert sample into the NMR spectrometer C->D E Lock and shim the instrument D->E F Acquire ¹H, ¹³C, and ¹⁹F spectra E->F G Apply Fourier transform F->G H Phase and baseline correct the spectra G->H I Reference the spectra (e.g., to residual solvent peak) H->I J J I->J Structural Elucidation

Caption: Workflow for NMR spectroscopic analysis.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean vial. The choice of solvent is critical as it can influence the tautomeric equilibrium.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumental Analysis:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

    • Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra using standard pulse sequences.

  • Data Processing:

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectra. For ¹H and ¹³C spectra, the residual solvent peak is a common reference. For ¹⁹F NMR, an external or internal standard (like CFCl₃) is used.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The key vibrational frequencies will differ significantly between the enol and keto tautomers.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Functional Group Vibrational Mode Tautomer Notes
3500-3300O-HStretchEnolBroad band, indicative of hydrogen bonding.
3400-3200N-HStretch (amine)BothTwo bands may be observed for the primary amine.
~3100N-HStretch (pyridone)Keto
1680-1640C=OStretch (amide)KetoA strong, sharp absorption, which is a key marker for the keto form.
1620-1580C=C, C=NRing StretchBoth
1350-1150C-FStretchBothStrong absorptions characteristic of the trifluoromethyl group.
Experimental Protocol for IR Spectroscopy (KBr Pellet Method)

IR_Workflow cluster_prep Sample Preparation cluster_press Pellet Formation cluster_acq Data Acquisition A Grind 1-2 mg of sample with ~100 mg of dry KBr powder B Place the mixture in a pellet die A->B C Apply pressure (8-10 tons) to form a transparent pellet B->C D Place the KBr pellet in the spectrometer's sample holder C->D E Acquire the IR spectrum D->E F F E->F Spectral Analysis

Caption: Workflow for solid-state IR analysis using the KBr pellet method.

  • Sample Preparation:

    • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

    • Transfer the fine powder to a pellet die.

  • Pellet Formation:

    • Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Instrumental Analysis:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the IR spectrometer.

    • Acquire the IR spectrum, typically over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. Electron Ionization (EI) is a common technique for the analysis of small organic molecules.

Predicted Fragmentation Pattern (Electron Ionization)
  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z corresponding to the molecular weight of the compound (C₆H₅F₃N₂O), which is approximately 178.03.

  • Key Fragments:

    • Loss of H₂O: A fragment corresponding to the loss of a water molecule from the molecular ion.

    • Loss of CO: For the keto tautomer, the loss of a carbon monoxide molecule is a likely fragmentation pathway.

    • Loss of HCN: Cleavage of the pyridine ring can lead to the loss of hydrogen cyanide.

    • Loss of CF₃: A fragment corresponding to the loss of the trifluoromethyl group.

    • Fragments characteristic of the pyridine ring.

Experimental Protocol for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition A Dissolve a small amount of sample in a volatile organic solvent (e.g., methanol, ethyl acetate) B Inject the sample solution into the GC-MS system A->B C Separate components on the GC column B->C D Analyze eluting compounds by the mass spectrometer C->D E E D->E Data Analysis

Caption: General workflow for GC-MS analysis.

  • Sample Preparation:

    • Dissolve a small amount of this compound in a suitable volatile solvent such as methanol, ethyl acetate, or dichloromethane. The concentration should be in the range of 10-100 µg/mL.

  • Instrumental Analysis:

    • Inject the sample solution into the Gas Chromatograph-Mass Spectrometer (GC-MS).

    • The sample is vaporized and separated on a capillary GC column.

    • The separated components are then introduced into the mass spectrometer, ionized (typically by electron impact), and the resulting ions are analyzed.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems. The two tautomers of this compound are expected to have distinct UV-Vis absorption spectra.

Predicted UV-Vis Absorption
  • Enol Form: Expected to have absorption maxima (λ_max) characteristic of a substituted hydroxypyridine.

  • Keto Form: The extended conjugation in the pyridone ring system is likely to result in a shift of the absorption maximum to a longer wavelength (a bathochromic shift) compared to the enol form.

The exact λ_max values are highly dependent on the solvent used. A systematic study in solvents of varying polarity can provide evidence for the presence of the tautomeric equilibrium.

Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation:

    • Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile, or water). The concentration should be chosen to give an absorbance reading in the range of 0.1 to 1.0.

  • Instrumental Analysis:

    • Record a baseline spectrum of the pure solvent.

    • Record the UV-Vis spectrum of the sample solution over a suitable wavelength range (e.g., 200-400 nm).

    • Identify the wavelength(s) of maximum absorbance (λ_max).

Conclusion

This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound. By combining predictive data with established analytical protocols, researchers and drug development professionals can confidently identify and characterize this important synthetic intermediate. A key takeaway is the critical role of tautomerism, which significantly influences the spectroscopic data. Careful consideration of the experimental conditions, particularly the choice of solvent, is essential for obtaining reproducible and interpretable results. The methodologies and data presented herein serve as a valuable resource to support the synthesis, quality control, and further development of novel therapeutics based on this versatile molecular scaffold.

References

  • Note: As this guide is based on predictive data and general spectroscopic principles, direct literature citations for the spectroscopic data of this compound are not available.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

  • Elguero, J., Marzin, C., Katritzky, A. R., & Linda, P. (1976). The Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry, Supplement 1. Academic Press.

  • NMRShiftDB2: a comprehensive, open-access repository for chemical structure and NMR spectral data. ([Link])

  • NIST Chemistry WebBook. ([Link])

  • Computational 19F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. Magnetic Resonance in Chemistry, 61(5), 306-317. ([Link])

  • Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. ([Link])

  • Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state. ([Link])

Introduction: The Trifluoromethyl-Substituted Pyridine Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of 2-Amino-5-(trifluoromethyl)pyridine Derivatives

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry, and its functionalization provides a rich avenue for drug discovery. This technical guide focuses on derivatives of the 2-Amino-5-(trifluoromethyl)pyridine core, with a particular emphasis on the structural class related to 2-Amino-5-(trifluoromethyl)pyridin-3-ol. We delve into the critical role of the trifluoromethyl group in modulating physicochemical properties and biological activity. This document provides a comprehensive overview of synthesis strategies, diverse biological activities including anticancer, antiviral, and antifungal properties, and detailed protocols for their evaluation. By synthesizing data from contemporary research, this guide serves as a resource for researchers, scientists, and drug development professionals engaged in the exploration of novel pyridine-based therapeutic agents.

The strategic design of bioactive molecules often hinges on the selection of a core heterocyclic scaffold that can be readily modified to optimize interactions with biological targets. The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a privileged structure in this regard, present in numerous pharmaceuticals and agrochemicals.[1]

The Significance of the Pyridine Ring in Bioactive Molecules

Pyridine and its derivatives are integral to various biological systems, forming the core of coenzymes, vitamins, and nucleic acids.[1] Their ability to act as hydrogen bond acceptors and their involvement in π-π stacking interactions make them highly effective pharmacophores. The nitrogen atom's basicity can be tuned by substituents, influencing the molecule's overall pharmacokinetic profile. Derivatives of pyridine are utilized in a wide array of therapeutic areas, including as anesthetics, anti-inflammatory agents, and treatments for neurological diseases.[1]

Physicochemical Impact of the Trifluoromethyl (CF₃) Group

The incorporation of fluorine-containing moieties, particularly the trifluoromethyl (CF₃) group, is a widely employed strategy in modern drug design. The CF₃ group imparts unique properties that can significantly enhance a molecule's therapeutic potential:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation, which can prolong the in vivo half-life of a drug.

  • Increased Lipophilicity: The CF₃ group enhances the lipophilicity of a molecule, which can improve its ability to cross cell membranes and increase its volume of distribution.

  • Electronic Effects: The trifluoromethyl group is strongly electron-withdrawing, which can significantly alter the pKa of nearby functional groups and modulate the electronic character of the aromatic ring, thereby influencing binding affinity to target proteins.[2]

The this compound Core: A Rationale for Investigation

The specific scaffold of this compound combines the key features of the 2-aminopyridine motif with the advantageous properties of the CF₃ group. The additional hydroxyl group at the 3-position introduces a potential hydrogen bond donor and acceptor, offering another point of interaction with biological targets. While literature on this exact parent compound is nascent, extensive research on closely related derivatives, such as 2-Amino-3-chloro-5-(trifluoromethyl)pyridine, provides a strong foundation for understanding the potential biological activities of this class of compounds.[3][4] This guide will, therefore, focus on the broader family of 2-Amino-5-(trifluoromethyl)pyridine derivatives to provide a comprehensive overview of their established and potential bioactivities.

Synthesis Strategies for Trifluoromethylpyridine Derivatives

The synthesis of trifluoromethylpyridine (TFMP) derivatives is a critical aspect of their development as therapeutic and agrochemical agents. Several robust methods have been established for their preparation.

Overview of Synthetic Routes

The most common industrial methods for preparing TFMP derivatives involve two primary strategies:

  • Chlorine/Fluorine Exchange: This method often starts with a trichloromethylpyridine precursor. For example, 2,3-dichloro-5-(trichloromethyl)pyridine can undergo a vapor-phase fluorination reaction to produce 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), a key intermediate for several crop-protection products.[2]

  • Cyclocondensation Reactions: This approach involves constructing the pyridine ring from a building block that already contains the trifluoromethyl group.[2]

Subsequent reactions, such as amination, can be used to install the amino group at the 2-position. For instance, reacting a 2-halogeno-trifluoromethyl-halogenopyridine with ammonia can selectively substitute the halogen at the 2-position with an amino group.[3]

Example Protocol: Synthesis of 2-Amino-3-chloro-5-(trifluoromethyl)pyridine

This protocol is based on the amination of a di-halogenated precursor, a common method described in patent literature.[3]

Reactants:

  • 2,3-dichloro-5-trifluoromethylpyridine

  • 28% Aqueous ammonia

Procedure:

  • Charge a 50 ml autoclave with 6.5 g of 2,3-dichloro-5-trifluoromethylpyridine and 20 ml of 28% aqueous ammonia.

  • Seal the autoclave and heat the reaction mixture to 100°C for 24 hours.

  • Increase the temperature to 125°C and maintain for an additional 5 hours. The internal pressure will be approximately 2 atmospheres.

  • Allow the reaction mixture to cool to room temperature, which should induce crystallization of the product.

  • Collect the crystals by filtration.

  • Wash the collected crystals with water and dry to obtain the final product, 2-amino-3-chloro-5-trifluoromethylpyridine.

Causality: The nucleophilic substitution of the chlorine atom at the 2-position of the pyridine ring by the amino group from ammonia is the core reaction. The 2-position is more activated towards nucleophilic attack than the 3-position. The use of an autoclave and elevated temperatures is necessary to drive the reaction to completion against a relatively unreactive substrate.

Workflow Diagram for Synthesis

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Conditions cluster_workup Product Isolation Start Start: Reagents Reagents Charge Autoclave: - 2,3-dichloro-5-trifluoromethylpyridine - 28% Aqueous Ammonia Start->Reagents Heat1 Heat to 100°C (24 hours) Reagents->Heat1 Heat2 Heat to 125°C (5 hours) Heat1->Heat2 Cool Cool to Room Temp (Induces Crystallization) Heat2->Cool Filter Filter Crystals Cool->Filter Wash Wash with Water & Dry Filter->Wash Product Final Product: 2-Amino-3-chloro-5- (trifluoromethyl)pyridine Wash->Product

Caption: General workflow for the synthesis of 2-Amino-3-chloro-5-(trifluoromethyl)pyridine.

Reported Biological Activities and Mechanisms of Action

Derivatives of the 2-Amino-5-(trifluoromethyl)pyridine scaffold have demonstrated a broad range of biological activities, positioning them as valuable leads in both pharmaceutical and agrochemical research.

Overview of Therapeutic and Agrochemical Areas

The unique combination of the aminopyridine core and the trifluoromethyl group has led to the development of compounds with diverse applications:

  • Agrochemicals: These compounds are key intermediates for herbicides and insecticides.[2][3] For instance, N-(2,6-difluorobenzoyl)-N'-(3-chloro-5-trifluoromethyl-2-pyridyl)urea, derived from 2-amino-3-chloro-5-trifluoromethylpyridine, is one such example.[3]

  • Pharmaceuticals: In medicine, these scaffolds are explored for their potential as anticancer, anti-inflammatory, antiviral, and antifungal agents.[1][5][6]

Anticancer Activity

Pyridine derivatives containing amino and trifluoromethyl groups have been frequently reported for their anticancer activity.[1] While the precise mechanisms for the this compound family are still under investigation, related structures, such as 5-trifluoromethyl-2-aminopyrimidine derivatives, have been identified as potent dual inhibitors of key cancer-related kinases like Fms-like tyrosine kinase 3 (FLT3) and Checkpoint kinase 1 (CHK1).[7] Inhibition of such kinases can disrupt cell cycle progression and signaling pathways essential for tumor growth and survival.

Antiviral and Antifungal Activity

Recent studies have highlighted the promise of trifluoromethyl pyridine derivatives as potent antiviral and antifungal agents.

  • Antiviral Activity: Novel trifluoromethyl pyrimidine derivatives have shown significant activity against the Tobacco Mosaic Virus (TMV).[5] Similarly, trifluoromethyl pyridine piperazine derivatives have demonstrated excellent protective activity against both TMV and Cucumber Mosaic Virus (CMV), potentially by inducing systemic acquired resistance in the host plant.[6]

  • Antifungal Activity: Certain derivatives exhibit potent in vitro activity against plant pathogenic fungi like Rhizoctonia solani, with efficacy comparable to commercial fungicides.[5]

Enzyme Inhibition: A Key Mechanism

A primary mechanism through which these compounds exert their biological effects is through the inhibition of specific enzymes.

  • Kinase Inhibition: As mentioned, kinases like FLT3 and CHK1 are promising targets in oncology.[7] The trifluoromethyl group can engage in specific interactions within the ATP-binding pocket of these enzymes, leading to potent inhibition.

  • Other Enzymes: Spiro-fused derivatives incorporating a trifluoromethyl-pyrazole moiety have been identified as inhibitors of Plasmodial serine hydroxymethyltransferase, suggesting potential as antimalarial drugs.[8]

Proposed Signaling Pathway for Kinase Inhibition

The diagram below illustrates a hypothetical pathway where a derivative inhibits a receptor tyrosine kinase (RTK) like FLT3, leading to the downstream suppression of pro-survival signaling and induction of apoptosis in a cancer cell.

Kinase_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., FLT3) PI3K PI3K RTK->PI3K Activates MAPK MAPK RTK->MAPK Activates AKT Akt PI3K->AKT Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Inhibits Apoptosis Proliferation Gene Transcription (Cell Proliferation, Survival) MAPK->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis Blocks Inhibitor 2-Amino-5-(CF3) -pyridin-3-ol Derivative Inhibitor->RTK Inhibits

Caption: Hypothetical pathway of an RTK inhibitor leading to apoptosis.

Methodologies for Biological Evaluation

To characterize the biological activity of 2-Amino-5-(trifluoromethyl)pyridine derivatives, a series of standardized in vitro and in vivo assays are employed.

In Vitro Assay Protocols

This method assesses the ability of a compound to inhibit viral replication in a plant model.

Procedure:

  • Select healthy Nicotiana tabacum L. plants of the same age.

  • Inoculate the entire leaf surface with a suspension of Tobacco Mosaic Virus (TMV).

  • After 30 minutes, gently rinse the leaves with water and allow them to dry.

  • Smear the left half of each leaf with a solution of the test compound (e.g., at 500 µg/mL). Smear the right half with a solvent-only solution to serve as a control.

  • Incubate the plants under controlled greenhouse conditions for 3-4 days.

  • Count the number of local lesions on both the treated and control halves of the leaves.

  • Calculate the inhibition rate using the formula: Inhibition (%) = [(C - T) / C] × 100, where C is the number of lesions on the control half and T is the number of lesions on the treated half.

Trustworthiness: The use of a half-leaf internal control on every leaf minimizes variability due to the plant's physiological state, ensuring that the observed effect is due to the compound and not other factors.

This biochemical assay quantifies the direct inhibitory effect of a compound on a purified enzyme.

Procedure:

  • Prepare a reaction buffer containing ATP and a specific peptide substrate for the FLT3 kinase.

  • Add the purified FLT3 enzyme to wells of a microtiter plate.

  • Add the test compound at various concentrations (e.g., a serial dilution) to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding the ATP/substrate mixture. Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of phosphorylated substrate. This is often done using a luminescence-based assay (e.g., ADP-Glo™) that quantifies ADP production, which is directly proportional to kinase activity.

  • Plot the percentage of kinase inhibition against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).

Workflow for Biological Screening

The following diagram outlines a logical progression from initial synthesis to in vivo testing.

Screening_Workflow Synthesis Compound Synthesis & Purification Primary Primary Screening (e.g., Single High Concentration) Synthesis->Primary DoseResponse Dose-Response Assay (Determine IC₅₀/EC₅₀) Primary->DoseResponse Active 'Hits' Selectivity Selectivity Profiling (Test against related targets) DoseResponse->Selectivity Cellular Cell-Based Assays (e.g., Antiproliferative, Cytotoxicity) Selectivity->Cellular InVivo In Vivo Studies (Animal Models) Cellular->InVivo Potent & Selective Compounds Lead Lead Candidate InVivo->Lead

Caption: A typical workflow for screening and identifying lead compounds.

Data Summary and Future Directions

Tabulated Summary of Bioactivity Data

The following table summarizes representative biological activities reported for trifluoromethyl-substituted pyridine and pyrimidine derivatives.

Compound ClassTarget/OrganismActivity MetricValue (µg/mL)Reference
Trifluoromethyl pyrimidine derivative (5j)Tobacco Mosaic Virus (TMV)EC₅₀ (Curative)126.4[5]
Trifluoromethyl pyrimidine derivative (5m)Tobacco Mosaic Virus (TMV)EC₅₀ (Protective)103.4[5]
Trifluoromethyl pyrimidine derivative (5u)Rhizoctonia solaniEC₅₀26.0[5]
Trifluoromethyl pyridine piperazine (A1)Cucumber Mosaic Virus (CMV)Curative Activity64.1% at 500[6]
Trifluoromethyl pyridine piperazine (A3)Cucumber Mosaic Virus (CMV)Protective Activity58.0% at 500[6]
Structure-Activity Relationships (SAR): Emerging Insights

While a comprehensive SAR is still developing, initial findings suggest that the nature and position of substituents on the pyridine ring and linked moieties are critical. For antiviral piperazine derivatives, substitutions on the phenyl ring attached to the piperazine core significantly influence activity against both TMV and CMV.[6] For kinase inhibitors, modifications that improve conformational restriction can enhance target affinity and selectivity.[7]

Conclusion and Outlook

The 2-Amino-5-(trifluoromethyl)pyridine scaffold and its derivatives represent a highly versatile and promising class of compounds. The trifluoromethyl group consistently imparts favorable properties that translate into potent biological activity across diverse targets, from plant viruses to human kinases. The established synthetic routes allow for extensive chemical exploration, and the reported bioactivities in oncology, infectious diseases, and agrochemicals underscore their vast potential.

Future research should focus on elucidating the precise mechanisms of action for these compounds, expanding the structure-activity relationship studies to guide rational design, and conducting in vivo studies to validate the therapeutic potential of the most promising leads.[9] The continued exploration of this chemical space is poised to yield novel and effective solutions for critical challenges in medicine and agriculture.

References

  • Structural, spectroscopic and molecular docking studies on 2-amino-3-chloro-5-trifluoromethyl pyridine: A potential bioactive agent. ResearchGate. [Link]

  • CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate.
  • Synthesis of 2-amino-5-fluoropyridine. ResearchGate. [Link]

  • Development of 2-(Trifluoromethyl)pyridine Peptide Derivatives: Synthesis and Computational Studies. ResearchGate. [Link]

  • US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

  • Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. [Link]

  • Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. PubMed Central. [Link]

  • 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. MDPI. [Link]

  • Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. SpringerLink. [Link]

  • 2,4-Diamino-5-(5-hydroxy-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. MDPI. [Link]

  • Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. PubMed Central. [Link]

  • FLUORINATED PYRIMIDINES. XXIV. IN VIVO METABOLISM OF 5-TRIFLUOROMETHYLURACIL-2-C-14 AND 5-TRIFLUOROMETHYL-2. PubMed. [Link]

Sources

Unveiling the Mechanism of Action of 2-Amino-5-(trifluoromethyl)pyridin-3-ol: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, often imparting desirable pharmacokinetic and pharmacodynamic properties. The 2-amino-5-(trifluoromethyl)pyridin-3-ol moiety represents a compelling, yet underexplored, chemical entity. While direct, extensive research on this specific molecule is not widely published, a comprehensive analysis of structurally related compounds strongly suggests its potential as a kinase inhibitor. This guide synthesizes the available evidence for this hypothesis, proposes a putative mechanism of action, and provides a detailed roadmap of experimental protocols for its validation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and explore the therapeutic potential of this and similar chemical scaffolds.

Introduction: The Rationale for Kinase Inhibition

The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs.[1] Its ability to form key hydrogen bonds and engage in various molecular interactions makes it an ideal starting point for inhibitor design. The addition of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity.[2][3]

Our hypothesis that this compound functions as a kinase inhibitor is predicated on the extensive body of literature demonstrating that analogous structures exhibit potent kinase inhibitory activity. Specifically:

  • Aminopyridine and Aminopyrimidine Cores: These moieties are known to act as hinge-binders in the ATP-binding pocket of numerous kinases, including c-Jun N-terminal kinases (JNKs), Cyclin-Dependent Kinases (CDKs), and Phosphoinositide 3-kinases (PI3Ks).[3][4][5]

  • Trifluoromethyl-Substituted Heterocycles: The inclusion of a trifluoromethyl group on pyridine or pyrimidine rings has been a successful strategy in the development of potent and selective kinase inhibitors, such as inhibitors of Proline-rich Tyrosine Kinase 2 (PYK2) and PI3K/mTOR.[5][6][7]

Given this precedent, it is highly probable that this compound engages with the ATP-binding site of one or more protein kinases, thereby disrupting their catalytic activity and downstream signaling pathways.

Proposed Mechanism of Action: Competitive ATP Inhibition

We propose that this compound acts as a Type I kinase inhibitor, competitively binding to the ATP pocket of its target kinase(s). The key molecular interactions likely involve:

  • Hinge Binding: The 2-amino group and the pyridinolic nitrogen are well-positioned to form hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for anchoring the inhibitor.

  • Hydrophobic Interactions: The trifluoromethyl group can engage in favorable hydrophobic and/or fluorine-specific interactions within the ATP-binding site, contributing to both potency and selectivity.

  • Additional Polar Contacts: The 3-hydroxyl group may form additional hydrogen bonds with residues in the active site, further enhancing binding affinity.

The following diagram illustrates this hypothetical binding mode.

G cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor This compound hinge Hinge Region hydrophobic_pocket Hydrophobic Pocket polar_pocket Polar Pocket aminopyridine 2-Amino Group aminopyridine->hinge H-Bonding trifluoromethyl Trifluoromethyl Group trifluoromethyl->hydrophobic_pocket Hydrophobic Interactions hydroxyl 3-Hydroxyl Group hydroxyl->polar_pocket H-Bonding

Caption: Proposed binding mode of this compound.

Experimental Validation Workflow

A rigorous, multi-step process is required to validate the proposed mechanism of action. The following sections detail the key experimental protocols.

Initial Target Identification and Potency Determination

The first step is to identify the primary kinase target(s) of this compound and determine its inhibitory potency.

Experimental Protocol: Kinase Panel Screening

A broad kinase panel screen is the most efficient method for initial target identification.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO.

  • Assay Platform: Utilize a reputable kinase profiling service that employs a robust assay technology, such as an ADP-Glo™ luminescent assay or a LanthaScreen™ TR-FRET assay.[8][9]

  • Screening: Screen the compound at a fixed concentration (e.g., 1 µM) against a panel of several hundred kinases.

  • Data Analysis: Identify kinases that show significant inhibition (e.g., >50%) at the screening concentration.

Experimental Protocol: IC50 Determination

For the "hit" kinases identified in the panel screen, the half-maximal inhibitory concentration (IC50) must be determined.

  • Assay Setup: For each hit kinase, set up a biochemical assay with the purified enzyme, its specific substrate, and ATP.

  • Compound Titration: Prepare a serial dilution of this compound.

  • Incubation and Detection: Incubate the kinase reaction with the different concentrations of the compound and measure the kinase activity using an appropriate detection method (e.g., luminescence, fluorescence, or radioactivity).[10]

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

ParameterDescription
Kinase Panel A broad selection of kinases (e.g., >300)
Initial Screen Conc. 1 µM
Hit Criteria >50% inhibition
IC50 Determination 10-point dose-response curve
Target Engagement in a Cellular Context

Confirming that the compound interacts with its intended target within a living cell is a critical validation step.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess target engagement in intact cells.

  • Cell Culture: Culture a cell line that expresses the target kinase.

  • Compound Treatment: Treat the cells with this compound or a vehicle control.

  • Thermal Challenge: Heat aliquots of the cell lysates to a range of temperatures.

  • Protein Analysis: Separate the soluble and aggregated protein fractions by centrifugation and analyze the amount of soluble target kinase at each temperature by Western blotting or other protein detection methods.

  • Data Analysis: A positive target engagement will result in a thermal stabilization of the kinase, shifting its melting curve to higher temperatures.

Elucidation of the Inhibition Mechanism

To confirm competitive inhibition, it is necessary to assess how the potency of the compound changes with varying ATP concentrations.

Experimental Protocol: Mechanism of Inhibition Studies

  • Kinase Assay Setup: Set up the biochemical kinase assay for the primary target kinase.

  • ATP Titration: Perform IC50 determinations for this compound at multiple, fixed concentrations of ATP (e.g., at, below, and above the Km for ATP).

  • Data Analysis: If the compound is an ATP-competitive inhibitor, the measured IC50 value will increase with increasing ATP concentrations.

Caption: A streamlined workflow for validating the mechanism of action.

Assessment of Cellular Activity

The ultimate validation of a kinase inhibitor is its ability to modulate downstream signaling pathways and elicit a biological response in cells.

Experimental Protocol: Western Blot Analysis of Downstream Signaling

  • Cell Treatment: Treat cells with increasing concentrations of this compound for a defined period.

  • Protein Extraction and Quantification: Lyse the cells, extract the total protein, and determine the protein concentration.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies specific for the phosphorylated and total forms of the direct substrate and other downstream proteins in the signaling cascade.

  • Data Analysis: A successful kinase inhibitor will lead to a dose-dependent decrease in the phosphorylation of its downstream targets.

Experimental Protocol: Cellular Phenotypic Assays

The choice of phenotypic assay will depend on the known biological function of the target kinase.

  • Proliferation Assays (e.g., for oncology targets): Treat cancer cell lines with the compound and measure cell viability over time using assays such as MTT or CellTiter-Glo®.

  • Apoptosis Assays: Measure markers of apoptosis, such as caspase activation or Annexin V staining, in response to compound treatment.

  • Migration/Invasion Assays: For kinases involved in cell motility, assess the effect of the compound on cell migration or invasion through a basement membrane.

Conclusion and Future Directions

The structural features of this compound provide a strong rationale for its investigation as a kinase inhibitor. The experimental workflow detailed in this guide offers a comprehensive and robust strategy to test this hypothesis, from initial target identification to the validation of its cellular mechanism of action. Successful validation would position this molecule as a valuable lead compound for further optimization in drug discovery programs targeting diseases driven by aberrant kinase activity. Future work should focus on structure-activity relationship (SAR) studies to enhance potency and selectivity, as well as pharmacokinetic profiling to assess its drug-like properties.

References

  • Walker, D. P., et al. (2008). Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation. Bioorganic & Medicinal Chemistry Letters, 18(23), 6071-7. [Link]

  • Ni, C., et al. (2022). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 47(2), 65-79. [Link]

  • Bi, F. C., et al. (2009). Sulfoximine-substituted trifluoromethylpyrimidine analogs as inhibitors of proline-rich tyrosine kinase 2 (PYK2) show reduced hERG activity. Bioorganic & Medicinal Chemistry Letters, 19(12), 3225-8. [Link]

  • Welsch, M. E., et al. (2010). Pyridine and its analogues have been widely used as ligands. Current Opinion in Chemical Biology, 14(3), 323-330.
  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]

  • Roskoski, R. Jr. (2023). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega, 8(49), 46487–46513.
  • Szczepankiewicz, B. G., et al. (2006). Aminopyridine-based c-Jun N-terminal kinase inhibitors with cellular activity and minimal cross-kinase activity. Journal of Medicinal Chemistry, 49(12), 3563-80. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Elkins, J. M., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Journal of Medicinal Chemistry, 62(16), 7494-7511.
  • Ialongo, D., et al. (2023). Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. I.R.I.S..
  • van den Berg, S., et al. (2010). Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. ACS Medicinal Chemistry Letters, 1(7), 335-339.
  • Wang, Y., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry.
  • Johnson, C., et al. (2014). Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. Molecular & Cellular Proteomics, 13(1), 234-246.
  • Bantscheff, M., et al. (2016). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 59(17), 7874-7893.

Sources

A Technical Guide to the Discovery and History of Trifluoromethylpyridine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of the trifluoromethyl (-CF3) group into the pyridine scaffold has given rise to a pivotal class of molecules: trifluoromethylpyridines (TFMPs). These compounds are foundational in modern agrochemical and pharmaceutical development, largely due to the unique physicochemical properties conferred by the trifluoromethyl substituent. This guide provides an in-depth exploration of the historical discovery of TFMPs, the evolution of their synthetic methodologies, and the scientific rationale behind their application. We will examine key structure-activity relationships, detail established experimental protocols, and present quantitative data to support the principles discussed, offering a comprehensive resource for researchers in chemical synthesis and drug development.

Introduction: The Strategic Value of Fluorination

The introduction of fluorine into organic molecules is a well-established strategy for modulating a compound's biological and physical properties.[1][2] The trifluoromethyl group, in particular, is a powerful tool in this regard. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[2][3][4][5][6] The pyridine ring, a bioisostere of benzene, offers advantages such as improved solubility and metabolic profiles. The fusion of these two moieties in trifluoromethylpyridines has created a "privileged scaffold" that is extensively utilized in the development of herbicides, insecticides, fungicides, and pharmaceuticals.[7][8][9][10]

The biological activities of TFMP derivatives are attributed to the unique combination of the physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety.[1][11][12] Over the last two decades, more than half of all newly launched pesticides have been fluorinated, with a significant portion containing a trifluoromethyl group.[1]

Historical Milestones: A Timeline of Discovery

The journey of trifluoromethylated aromatics began in 1898 with the synthesis of benzotrifluoride.[5] However, the first report of a trifluoromethylpyridine did not appear until nearly 50 years later, in 1947.[1][5] This seminal work laid the groundwork for decades of research into the synthesis and application of these valuable compounds.

A significant turning point in the commercial application of TFMPs was the introduction of the herbicide Fluazifop-butyl by Ishihara Sangyo Kaisha, Ltd. (ISK) in 1982.[1] This was the first agrochemical containing a TFMP moiety to be commercialized and it demonstrated the profound impact this structural motif could have on biological activity.[1][11] Since then, over 20 new TFMP-containing agrochemicals have been developed and assigned ISO common names.[1][11][12]

In the pharmaceutical realm, five drugs and two veterinary products containing the TFMP moiety have received market approval, with many more candidates currently in clinical trials.[1][11][12]

Core Synthetic Strategies: Building the TFMP Scaffold

The synthesis of trifluoromethylpyridines can be broadly categorized into two main approaches: the direct trifluoromethylation of a pre-formed pyridine ring and the construction of the pyridine ring from a trifluoromethyl-containing building block.[13][14]

Halogen Exchange: From Trichloromethyl to Trifluoromethyl

One of the most common and industrially significant methods for synthesizing TFMPs is the halogen exchange (Halex) reaction of a corresponding trichloromethylpyridine.[1][14] This typically involves the reaction of a (trichloromethyl)pyridine with a fluorinating agent, such as hydrogen fluoride (HF) or antimony trifluoride (SbF3).[1][15][16]

These reactions can be carried out in either the liquid or vapor phase.[1][17] Vapor-phase fluorination often requires high temperatures, which can lead to decomposition of starting materials and products.[18] Liquid-phase reactions, often conducted under pressure, can offer higher selectivity and yields.[15][16] The choice of catalyst, such as metal halides like FeCl3 or FeF3, is crucial for an efficient reaction.[15][16]

A key intermediate for several crop-protection products, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), is produced in high demand using this methodology.[1]

Pyridine Ring Construction: Building from Fluorinated Precursors

An alternative and highly versatile approach is the construction of the pyridine ring from acyclic precursors that already contain the trifluoromethyl group.[1][13][14] This method, often involving cyclocondensation reactions, allows for the synthesis of a wide variety of substituted TFMPs.[1]

Commonly used trifluoromethyl-containing building blocks include:

  • Ethyl 2,2,2-trifluoroacetate

  • 2,2,2-trifluoroacetyl chloride

  • Ethyl 4,4,4-trifluoro-3-oxobutanoate

  • (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one[1]

This strategy has been successfully employed in the synthesis of several commercial agrochemicals, including the herbicide Bicyclopyrone.[1]

Direct Trifluoromethylation

More recent advancements have focused on the direct introduction of a trifluoromethyl group onto the pyridine ring. These methods often utilize trifluoromethylating reagents, such as trifluoromethyl copper, which can react with halo-pyridines.[1]

Physicochemical Properties and Structure-Activity Relationships (SAR)

The position of the trifluoromethyl group on the pyridine ring, as well as the nature and position of other substituents, has a profound effect on the molecule's physicochemical properties and, consequently, its biological activity.

PropertyImpact of -CF3 Group
Lipophilicity Significantly increases, aiding in membrane permeability.[3][4][6]
Metabolic Stability Enhances resistance to metabolic degradation.[2][3][4][6][14]
Acidity/Basicity The strong electron-withdrawing nature can alter the pKa of the pyridine nitrogen and other functional groups.[1]
Binding Affinity Can improve interactions with biological targets.[2][3][4]

Prior to 1990, the majority of TFMP-containing agrochemicals utilized 3- or 5-trifluoromethyl-substituted pyridines.[1] Since then, there has been an increase in the development of compounds with other substitution patterns, particularly 6-trifluoromethyl-substituted derivatives.[1] 4-Trifluoromethyl-substituted pyridines are found in a smaller number of commercialized agrochemicals, such as flonicamid and pyroxsulam.[1]

Key Applications and Commercialized Products

The versatility of the TFMP scaffold is evident in the wide range of successful commercial products across different sectors.

Agrochemicals

Trifluoromethylpyridines are integral to the development of modern herbicides, insecticides, and fungicides.[4][7][8][13][14]

Table of Selected TFMP-Containing Agrochemicals:

CompoundClassMode of Action
Fluazifop-butyl HerbicideAcetyl-CoA carboxylase (ACCase) inhibitor.[1]
Flazasulfuron HerbicideAcetolactate synthase (ALS) inhibitor.[1]
Pyroxsulam HerbicideALS inhibitor.[1]
Bicyclopyrone Herbicide4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor.[1]
Dithiopyr HerbicideNot specified
Pharmaceuticals

In the pharmaceutical industry, TFMPs are used as building blocks for drugs targeting a variety of diseases, including cancer and bacterial infections.[3] The trifluoromethyl group can enhance a drug's pharmacokinetic profile and efficacy.[3][13] For instance, derivatives of 4-Amino-2-chloro-6-(trifluoromethyl)pyridine have been investigated as potential anticancer agents that inhibit specific kinases involved in tumor growth.[3]

Experimental Protocols

General Procedure for Liquid-Phase Fluorination of a (Trichloromethyl)pyridine

WARNING: These reactions involve highly corrosive and toxic reagents and should only be performed by trained professionals in a suitable fume hood with appropriate personal protective equipment.

  • Reactor Setup: A pressure-resistant reactor (e.g., a Hastelloy C autoclave) is charged with the (trichloromethyl)pyridine starting material and a catalytic amount of a metal halide catalyst (e.g., FeCl3 or FeF3, 1-10 mol%).[15]

  • Reagent Addition: The reactor is cooled and evacuated before introducing anhydrous hydrogen fluoride (at least 3 molar equivalents).[15]

  • Reaction Conditions: The reactor is sealed and heated to the desired temperature (e.g., 150-250°C), allowing the pressure to build to superatmospheric levels (e.g., 5-1200 psig).[15] The reaction is maintained at this temperature for a specified duration (e.g., 1-100 hours), with stirring.[15]

  • Workup: After cooling the reactor to room temperature, the excess HF is carefully vented. The reaction mixture is then cautiously quenched with a base (e.g., aqueous sodium bicarbonate) or poured onto ice.

  • Extraction and Purification: The product is extracted with a suitable organic solvent (e.g., dichloromethane). The organic layers are combined, dried over an anhydrous salt (e.g., MgSO4), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by distillation or chromatography to yield the desired (trifluoromethyl)pyridine.

Synthesis of 2,5-dichloro-3-(trifluoromethyl)pyridine via Hydrazine Intermediate

This method provides a regioselective route to a specific TFMP isomer.

  • Hydrazine Reaction: 2,3,6-trichloro-5-(trifluoromethyl)pyridine is reacted with hydrazine in an inert organic solvent (e.g., 2-propanol) at a temperature between 0°C and 100°C to form the intermediate 2,5-dichloro-6-hydrazino-3-(trifluoromethyl)pyridine.[19]

  • Oxidation: The resulting intermediate is then reacted with a hypochlorite salt, such as sodium hypochlorite, to yield 2,5-dichloro-3-(trifluoromethyl)pyridine.[19]

Visualizing Synthetic Pathways

General Synthetic Approaches to Trifluoromethylpyridines

G cluster_0 Synthetic Strategies A Precursor Pyridines C Halogen Exchange (e.g., -CCl3 to -CF3) A->C Fluorination (HF, SbF3) B Trifluoromethyl-Containing Building Blocks D Pyridine Ring Construction (Cyclocondensation) B->D Reaction with other acyclic components E Trifluoromethylpyridines (TFMPs) C->E D->E

Caption: Core strategies for the synthesis of trifluoromethylpyridines.

Workflow for Agrochemical/Pharmaceutical Development

G start Identify Biological Target synthesis Synthesis of TFMP Library Halogen Exchange Ring Construction Direct Trifluoromethylation start->synthesis screening High-Throughput Screening synthesis->screening sar Structure-Activity Relationship (SAR) Studies screening->sar Active 'Hits' optimization Lead Optimization Modify Substituents Alter CF3 Position sar->optimization optimization->synthesis Iterative Design admet ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) optimization->admet admet->optimization Feedback for Redesign end Candidate Drug/ Agrochemical admet->end Successful Candidate

Sources

The Ascendancy of Substituted Aminopyridinols: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives forming the backbone of numerous therapeutic agents. Among these, the substituted aminopyridinols represent a particularly compelling class of molecules. The strategic placement of amino and hydroxyl groups on the pyridine ring creates a unique electronic and steric environment, bestowing these compounds with the ability to engage in a diverse array of biological interactions. This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and therapeutic potential of substituted aminopyridinols, offering field-proven insights for researchers and drug development professionals.

The Strategic Synthesis of Aminopyridinol Scaffolds

The synthetic accessibility of a chemical scaffold is a critical determinant of its utility in drug discovery. For substituted aminopyridinols, a variety of synthetic routes have been developed, ranging from classical multi-step approaches to more efficient one-pot multicomponent reactions. The choice of synthetic strategy is often dictated by the desired substitution pattern and the availability of starting materials.

Multicomponent Reactions: A Paradigm of Efficiency

One-pot multicomponent reactions (MCRs) have emerged as a powerful tool for the rapid generation of molecular diversity. These reactions, where three or more reactants combine in a single synthetic operation, offer significant advantages in terms of time and resource efficiency. A notable example is the synthesis of substituted aminopyridinones, the tautomeric isomers of aminopyridinols, which can be readily accessed through such methods.

Experimental Protocol: Three-Component Synthesis of Substituted 2-Imino-1,2-dihydropyridines

This protocol describes a versatile, catalyst-free, one-pot, three-component reaction for the synthesis of multisubstituted iminopyridines, which can serve as precursors to aminopyridinols.

  • Reactant Preparation: In a round-bottom flask, dissolve the appropriate benzylidenemalononitrile (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (10 mL).

  • Amine Addition: To this solution, add the desired amine (e.g., benzylamine or ethylenediamine, 1.0 mmol).

  • Reaction Execution: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Product Isolation: Upon completion, isolate the product by filtration, wash with cold ethanol, and dry under vacuum.

The causality behind this experimental choice lies in its simplicity and the ready availability of the starting materials, allowing for the rapid generation of a library of analogs for initial biological screening.

Synthesis from Substituted Pyridines

More traditional synthetic approaches often involve the functionalization of a pre-existing pyridine ring. For instance, N-aminopyridinium salts can be synthesized through the electrophilic amination of pyridine derivatives with hydroxylamine reagents. Subsequent manipulation of these intermediates can lead to the desired aminopyridinol structures.

Diagram: General Synthetic Routes to N-Aminopyridinium Salts

G Pyridine Pyridine Derivatives NAminopyridinium_A N-Aminopyridinium Salts Pyridine->NAminopyridinium_A Electrophilic Amination Hydroxylamine Hydroxylamine Reagents Hydroxylamine->NAminopyridinium_A Pyrylium Pyrylium Salts NAminopyridinium_B N-Aminopyridinium Salts Pyrylium->NAminopyridinium_B Condensation Hydrazines Hydrazines Hydrazines->NAminopyridinium_B G cluster_0 Initial Screening cluster_1 SAR Exploration cluster_2 Lead Optimization Hit_ID Hit Identification Analog_Synthesis Analog Synthesis Hit_ID->Analog_Synthesis Biological_Testing Biological Testing Analog_Synthesis->Biological_Testing SAR_Analysis SAR Analysis Biological_Testing->SAR_Analysis SAR_Analysis->Analog_Synthesis Iterative Design Lead_Selection Lead Selection SAR_Analysis->Lead_Selection ADMET_Profiling ADMET Profiling Lead_Selection->ADMET_Profiling Candidate_Selection Candidate Selection ADMET_Profiling->Candidate_Selection

Caption: Iterative cycle of SAR in drug discovery.

Therapeutic Applications of Substituted Aminopyridinols

The unique structural features of substituted aminopyridinols have led to their exploration in a wide range of therapeutic areas, from neurodegenerative diseases to cancer and infectious diseases.

Neurodegenerative Disorders: A Glimmer of Hope

Neurodegenerative diseases such as multiple sclerosis (MS) are characterized by the progressive loss of neuronal function. 4-aminopyridine, a simple aminopyridine, has been approved for the treatment of walking disabilities in patients with MS. It acts as a potassium channel blocker, enhancing neurotransmission in demyelinated neurons. This provides a strong rationale for the exploration of more complex substituted aminopyridinols that may offer improved efficacy and safety profiles.

The potential of targeting enzymes involved in neurodegeneration, such as cholinesterases and monoamine oxidases, with small molecules is an active area of research. The aminopyridinol scaffold, with its ability to engage in specific hydrogen bonding interactions, is well-suited for the design of inhibitors for these and other key enzymes implicated in neurodegenerative pathologies.

Oncology: Targeting Kinases and Beyond

Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The aminopyridine and related aminopyrimidine scaffolds have been extensively explored as kinase inhibitors. For example, aminopyridine derivatives have been identified as selective inhibitors of PI3-Kinase γ, and pyrazole diaminopyrimidines have been investigated as dual inhibitors of KDR and Aurora B kinases. The hydroxyl group in aminopyridinols can provide an additional point of interaction with the kinase active site, potentially leading to enhanced potency and selectivity.

Diagram: Simplified Kinase Inhibition Signaling Pathway

G ATP ATP Kinase Protein Kinase ATP->Kinase Substrate Substrate Protein Substrate->Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation Inhibitor Aminopyridinol Inhibitor Inhibitor->Kinase Blocks ATP Binding Site Cellular_Response Cellular Response (e.g., Proliferation) Phosphorylated_Substrate->Cellular_Response

Caption: Mechanism of action for aminopyridinol kinase inhibitors.

Infectious Diseases: A New Frontier

The emergence of drug-resistant pathogens necessitates the development of novel anti-infective agents. The hybridization of a 3-hydroxypyridin-4-one moiety with the 4-aminoquinoline scaffold of chloroquine has yielded potent antiplasmodial agents. This work demonstrates the potential of incorporating the aminopyridinol motif into existing drug scaffolds to overcome resistance and enhance activity.

Conclusion and Future Directions

Substituted aminopyridinols represent a promising and versatile scaffold for the development of novel therapeutics. Their synthetic tractability, coupled with their rich potential for biological interactions, makes them an attractive starting point for drug discovery programs targeting a wide range of diseases. Future research in this area should focus on the development of more efficient and stereoselective synthetic methodologies, the elucidation of the precise molecular mechanisms of action of aminopyridinol-based drugs, and the exploration of their potential in emerging therapeutic areas. The continued application of rational drug design principles, guided by a deep understanding of the SAR of this privileged scaffold, will undoubtedly lead to the discovery of the next generation of aminopyridinol-based medicines.

References

  • Kostadinova I, Danchev N. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Pharmacia. 2019;66(2):67-74. Available from: [Link]

  • Leussink VI, et al. Restoring Axonal Function with 4-Aminopyridine: Clinical Efficacy in Multiple Sclerosis and Beyond. CNS Drugs. 2018;32(8):725-737. Available from: [Link]

  • Bonafoux D, et al. Aminopyridinecarboxamide-based inhibitors: Structure-activity relationship. Bioorg Med Chem. 2010;18(1):403-14. Available from: [Link]

  • Boloor A, et al. Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ. J Med Chem. 2021;64(16):12304-12321. Available from: [Link]

  • Hassan M, et al. Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. Molecules. 2022;27(19):6613. Available from: [Link]

  • Xu P, et al. N-Amino Pyridinium Salts in Organic Synthesis. Molecules. 2021;26(21):6498. Available from: [Link]

  • Chibale K, et al. Synthesis, Antiplasmodial Activity, and β-Hematin Inhibition of Hydroxypyridone–Chloroquine Hybrids. ACS Med Chem Lett. 2013;4(10):943-947. Available from: [Link]

  • Handy ST, et al. Substituted 2-aminopyridines as Inhibitors of Nitric Oxide Synthases. Bioorg Med Chem Lett. 2000;10(14):1505-8. Available from: [Link]

  • Ukrprom D, et al. Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxamides. Molecules. 2019;24(10):1904. Available from: [Link]

  • Aksenov AV, et al. One-Pot Multicomponent Synthesis of Diversely Substituted 2-Aminopyrroles. A Short General Synthesis of Rigidins A, B, C and D. Org Lett. 2011;13(12):3258-61. Available from: [Link]

  • González-López M, et al. Short and Modular Synthesis of Substituted 2-Aminopyrroles. Org Lett. 2011;13(12):3250-3. Available from: [Link]

  • Vertex Pharmaceuticals Incorporated. Aminopyrimidines useful as kinase inhibitors. Google Patents. 2011.
  • Leussink VI, et al. Restoring Axonal Function with 4-Aminopyridine: Clinical Efficacy in Multiple Sclerosis and Beyond. CNS Drugs. 2018;32(8):725-737. Available from: [Link]

  • Clare M, et al. Pyrazole diaminopyrimidines as dual inhibitors of KDR and Aurora B kinases. Bioorg Med Chem Lett. 2012;22(14):4750-5. Available from: [Link]

  • Foroumadi A, et al. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. Bioorg Chem. 2023;140:106831. Available from: [Link]

  • Koga H, et al. Synthesis and Biological Activity of 3'-hydroxy-5'-aminobenzoxazinorifamycin Derivatives. J Antibiot (Tokyo). 1996;49(7):657-66. Available from: [Link]

  • Kumar A, et al. A Review on Synthesis and Biological Potential of Dihydropyridines. Mini Rev Med Chem. 2022;22(1):109-131. Available from: [Link]

  • Rios-Guzman C, et al. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Int J Mol Sci. 2023;24(2):1687. Available from: [Link]

  • Miceli C, et al. Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules. Int J Mol Sci. 2023;24(17):13149. Available from: [Link]

  • da Silva W, et al. Synthesis and Biological Activity of Hydrazones and Derivatives: A Review. Mini Rev Med Chem. 2020;20(5):342-368. Available from: [Link]

  • da Silva W, et al. Synthesis and Biological Activity of Hydrazones and Derivatives: A Review. ResearchGate. 2019. Available from: [Link]

  • Drug Design Org. Structure Activity Relationships (SAR). Available from: [Link]

  • Benveniste R, Davies J. Structure-Activity Relationships Among the Aminoglycoside Antibiotics: Role of Hydroxyl and Amino Groups. Antimicrob Agents Chemother. 1973;4(4):402-9. Available from: [Link]

  • Tedeschi P, et al. Inhibition of Enzymes Involved in Neurodegenerative Disorders and Aβ1–40 Aggregation by Citrus limon Peel Polyphenol Extract. Int J Mol Sci. 2023;24(17):13459. Available from: [Link]

  • Zappalà A, et al. Mechanisms Underlying Neurodegenerative Disorders and Potential Neuroprotective Activity of Agrifood By-Products. Int J Mol Sci. 2023;24(2):1686. Available from: [Link]

A Technical Guide to 2-Amino-5-(trifluoromethyl)pyridin-3-ol (CAS 1227586-78-8): A Versatile Fluorinated Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This document provides an in-depth technical analysis of 2-Amino-5-(trifluoromethyl)pyridin-3-ol, a heterocyclic building block of significant interest to medicinal chemists and drug development professionals. While specific experimental data for this compound is not extensively published, this guide synthesizes information from analogous structures and established chemical principles to provide a comprehensive profile. We explore the strategic importance of its constituent pharmacophores—the trifluoromethyl group and the aminopyridinol scaffold—and their synergistic contribution to desirable drug-like properties. This guide covers predicted physicochemical and spectroscopic characteristics, a plausible synthetic route with mechanistic rationale, potential therapeutic applications, and essential safety protocols.

Introduction: The Strategic Value of the Trifluoromethyl-Aminopyridinol Scaffold

In the landscape of modern drug design, the strategic incorporation of fluorine-containing moieties has become a cornerstone for optimizing molecular properties.[1][2] The trifluoromethyl (-CF3) group, in particular, is a powerful tool for enhancing metabolic stability, increasing lipophilicity, and modulating electronic properties to improve target binding affinity.[3][4] Its unique combination of high electronegativity and steric demand, similar to a chlorine atom, allows it to serve as a valuable bioisostere, profoundly influencing a compound's pharmacokinetic and pharmacodynamic profile.[1][4]

Concurrently, the aminopyridine motif is a "privileged structure" in medicinal chemistry, frequently found in compounds targeting a wide array of biological systems.[5] Derivatives have shown promise as inhibitors of enzymes such as Nitric Oxide Synthases (NOS) and various kinases, and are integral to drugs developed for central nervous system disorders, cancers, and infectious diseases.[3][6][7]

This compound (CAS: 1227586-78-8) emerges at the intersection of these two critical pharmacophores. It offers a synthetically tractable scaffold that combines the metabolic and binding advantages of the -CF3 group with the proven biological relevance of the aminopyridinol core. This guide serves to illuminate its potential as a key intermediate for the generation of novel chemical entities with therapeutic promise.

Physicochemical and Spectroscopic Profile

While comprehensive experimental data for this specific molecule is limited, its properties can be reliably predicted based on its structure. It is commercially available from suppliers as a chemical building block for research and development purposes.[8][9][10]

PropertyValue / PredictionSource
CAS Number 1227586-78-8[9][10]
Molecular Formula C₆H₅F₃N₂O[9][11]
Molecular Weight 178.11 g/mol [9][11]
Appearance Predicted: Off-white to light brown solidAnalog Data
Solubility Predicted: Soluble in polar organic solvents (DMSO, DMF, Methanol)Chemical Principles
pKa (Predicted) ~4-5 (pyridinium N), ~9-10 (phenolic OH)Analog Data
logP (Predicted) ~1.5 - 2.0Chemical Principles
Predicted Spectroscopic Signatures

A rigorous spectroscopic analysis is essential for structure confirmation. Based on the functional groups present, the following characteristics are anticipated:

  • ¹H NMR: The spectrum would feature distinct signals for the two aromatic protons on the pyridine ring, likely appearing as doublets or singlets between δ 6.5-8.0 ppm. The protons of the primary amine (-NH₂) would present as a broad singlet, as would the hydroxyl (-OH) proton; both would be exchangeable with D₂O.

  • ¹³C NMR: Aromatic carbons would resonate in the δ 110-160 ppm range. The carbon attached to the trifluoromethyl group would exhibit a characteristic quartet due to C-F coupling.

  • ¹⁹F NMR: A sharp singlet is expected in the typical range for a -CF₃ group attached to an aromatic ring (approx. δ -60 to -65 ppm), providing an unambiguous marker for the compound's identity.

  • FT-IR Spectroscopy: The infrared spectrum should display characteristic absorption bands. A broad peak between 3200-3500 cm⁻¹ would correspond to the O-H stretch of the hydroxyl group.[12] N-H stretching vibrations for the primary amine would appear in a similar region (3300-3500 cm⁻¹), often as two distinct sharp peaks.[13] Strong C-F stretching bands are expected in the 1100-1300 cm⁻¹ region, while aromatic C=C and C=N stretches would be visible around 1500-1650 cm⁻¹.[12]

  • Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z ≈ 178.11, corresponding to the compound's monoisotopic mass.[11]

Synthesis and Mechanistic Considerations

Synthetic_Pathway A Starting Materials: - Trifluoromethylated Ketone - Malononitrile - Ammonium Acetate B One-Pot Reaction (Cyclocondensation) A->B Base catalyst (e.g., Piperidine) Solvent (e.g., Ethanol) C Intermediate: Substituted Dihydropyridine B->C Ring Formation D Aromatization / Oxidation C->D Oxidizing Agent or Spontaneous Aromatization E Final Product: 2-Amino-5-(trifluoromethyl) pyridin-3-ol D->E Purification (Crystallization or Chromatography)

Caption: Proposed one-pot synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a conceptual blueprint derived from similar syntheses of substituted aminopyridines and should be optimized under appropriate laboratory conditions.[5]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add a suitable trifluoromethylated β-dicarbonyl compound (e.g., 4,4,4-trifluoro-1-(pyridin-2-yl)butane-1,3-dione) (1.0 eq), malononitrile (1.1 eq), and ammonium acetate (2.0 eq) in absolute ethanol.

    • Causality: Ethanol serves as a polar protic solvent suitable for dissolving the reactants. Ammonium acetate acts as both the ammonia source for the amino group and a mild catalyst. Malononitrile provides the C2-N and C3 atoms of the final pyridine ring.

  • Reaction Execution: Add a catalytic amount of a base, such as piperidine or triethylamine (0.1 eq), to the mixture. Heat the reaction to reflux (approx. 78 °C) and monitor its progress using Thin Layer Chromatography (TLC).

    • Causality: The base catalyzes the initial Knoevenagel condensation between the ketone and malononitrile. Refluxing provides the necessary activation energy for the subsequent cyclization and dehydration steps that lead to the pyridine ring formation.

  • Work-up and Isolation: Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature. A solid precipitate may form. If so, collect the product by vacuum filtration. If not, reduce the solvent volume under reduced pressure.

    • Causality: Cooling the reaction mixture reduces the solubility of the product, often inducing crystallization for easy isolation.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.

    • Causality: Recrystallization is effective for removing soluble impurities, while chromatography is necessary to separate the target compound from byproducts with similar solubility profiles.

Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its role as a versatile scaffold for generating libraries of diverse molecules. The amino and hydroxyl groups provide key anchor points for further chemical modification.

Scaffold_Diversification cluster_mods Points of Diversification cluster_apps Potential Therapeutic Areas Core 2-Amino-5-(CF3)-pyridin-3-ol (Core Scaffold) N_Amine N-Acylation N-Alkylation N-Arylation (Amide, Sulfonamide formation) Core->N_Amine Modify at C2-Amino O_Hydroxyl O-Alkylation O-Arylation (Ether formation) Core->O_Hydroxyl Modify at C3-Hydroxyl Kinase Kinase Inhibitors (Oncology) N_Amine->Kinase AntiInfective Anti-Infectives N_Amine->AntiInfective CNS CNS-Active Agents O_Hydroxyl->CNS

Sources

A Technical Guide to the Safe Handling of 2-Amino-5-(trifluoromethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Proactive Approach to the Safety of a Novel Pyridine Derivative

2-Amino-5-(trifluoromethyl)pyridin-3-ol is a fluorinated heterocyclic compound with potential applications in medicinal chemistry and drug development. As with any novel chemical entity, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount for the protection of laboratory personnel and the environment. This guide provides a comprehensive overview of the presumed safety considerations and recommended handling procedures for this compound, based on an analysis of its chemical structure and data from closely related analogs. The absence of a specific Safety Data Sheet (SDS) for this compound necessitates a conservative approach, treating it as potentially hazardous until empirical data becomes available.

Hazard Identification and Risk Assessment: An Analog-Based Approach

Given the lack of specific toxicological data for this compound (CAS No. 1227586-78-8), a critical assessment of its potential hazards is derived from structurally similar compounds, particularly those containing the aminopyridine, trifluoromethyl, and hydroxyl functional groups.

Predicted Hazard Profile

The hazard profile is extrapolated from analogs such as 2-Amino-5-(trifluoromethyl)pyridine, halogenated aminopyridines, and other trifluoromethylated pyridinol derivatives.

Hazard ClassGHS Code (Predicted)Description of Potential Hazard
Acute Toxicity (Oral) H301/H302Toxic or Harmful if swallowed.[1][2][3]
Acute Toxicity (Dermal) H312Harmful in contact with skin.[3]
Acute Toxicity (Inhalation) H332Harmful if inhaled.[4]
Skin Corrosion/Irritation H315Causes skin irritation.[2][4][5]
Serious Eye Damage/Irritation H318/H319Causes serious eye damage or irritation.[2][4][5]
Specific Target Organ Toxicity (Single Exposure) H335May cause respiratory irritation.[3][4][5]

Causality Behind Predicted Hazards:

  • Trifluoromethyl Group: This strong electron-withdrawing group can influence the molecule's metabolic stability and interaction with biological targets, potentially leading to toxicity.

  • Aminopyridine Core: Aminopyridines are known to have neurological effects and can be readily absorbed.

  • Hydroxyl Group: The phenolic nature of the hydroxyl group may contribute to skin and eye irritation.

Chemical Reactivity and Stability
  • Stability: The compound is expected to be stable under normal laboratory storage conditions.[1][3]

  • Incompatibilities: Avoid strong oxidizing agents and strong acids.[3]

  • Hazardous Decomposition Products: Thermal decomposition may produce toxic and corrosive fumes, including carbon oxides, nitrogen oxides, and hydrogen fluoride.[1]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety strategy relies on a combination of engineering controls and appropriate PPE to minimize exposure.

Engineering Controls
  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[6][7]

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.[7][8]

  • Safety Showers and Eyewash Stations: These must be readily accessible in the immediate vicinity of the handling area.[1]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes and airborne particles.
Hand Protection Nitrile or neoprene gloves. Latex gloves are not recommended.[6]To prevent skin contact. Gloves should be inspected before use and changed frequently.
Body Protection A flame-resistant lab coat.To protect skin and clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges may be necessary for certain operations, such as cleaning up large spills or when engineering controls are not sufficient.To prevent inhalation of dust or aerosols.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical for maintaining a safe laboratory environment.

General Handling Practices
  • Avoid Formation of Dust and Aerosols: Handle the solid material carefully to minimize dust generation.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1][8][9] Do not eat, drink, or smoke in the handling area.[1][2][8][9][10]

  • Grounding: For operations involving larger quantities, ground and bond containers and receiving equipment to prevent static discharge.[8]

Storage
  • Container: Store in a tightly closed, properly labeled container.[1][2][8][9][11]

  • Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials.[8][11]

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation.[1]

Emergency Procedures: Preparedness and Response

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][9]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][4][9]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4][9]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][4][9]
Spill Response

The following workflow outlines the procedure for managing a spill of this compound.

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Immediate Area start->evacuate ppe Don Appropriate PPE (Respirator, Goggles, Gloves, Lab Coat) evacuate->ppe contain Contain the Spill (Use absorbent material like vermiculite or sand) ppe->contain collect Carefully Collect Spilled Material (Use non-sparking tools) contain->collect decontaminate Decontaminate the Spill Area collect->decontaminate dispose Place Waste in a Labeled, Sealed Container for Hazardous Waste Disposal decontaminate->dispose report Report the Incident to the Lab Supervisor dispose->report end Spill Response Complete report->end

Caption: Workflow for a chemical spill response.

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Collection: Collect waste in a designated, labeled, and sealed container.

  • Disposal: Dispose of the waste through a licensed chemical waste disposal company, following all local, state, and federal regulations.[4][9]

Conclusion: A Culture of Safety

The safe handling of novel compounds like this compound is a cornerstone of responsible research. While this guide provides a framework based on the best available information from analogous structures, it is incumbent upon every researcher to exercise caution, adhere to established safety protocols, and foster a proactive culture of safety in the laboratory. For further guidance, consult general resources on prudent laboratory practices.[12]

References

  • 2-Hydroxy-6-(trifluoromethyl)pyridine - Apollo Scientific. (n.d.).
  • 2-Fluoro-6-(trifluoromethyl) pyridine Safety Data Sheet. (n.d.). Jubilant Ingrevia Limited.
  • 2-Hydroxy-3-trifluoromethylpyridine - Safety Data Sheet. (2025, July 26). ChemicalBook.
  • An In-depth Technical Guide to the Safe Handling of 5-(Trifluoromethyl)pyridine-2-thiol. (n.d.). Benchchem.
  • SAFETY DATA SHEET - Fisher Scientific. (2010, October 27). Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.). Fisher Scientific.
  • SAFETY DATA SHEET - TCI Chemicals. (2023, March 4). TCI Chemicals.
  • SAFETY D
  • 2-Amino-5-(trifluoromethyl)pyridine - Synquest Labs. (n.d.). Synquest Labs.
  • 2-AMINO-3-CHLORO-5-(TRIFLUOROMETHYL)
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. (2011). National Research Council.
  • Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific.
  • 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific.

Sources

Methodological & Application

The Strategic deployment of 2-Amino-5-(trifluoromethyl)pyridin-3-ol in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold for Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular entities with enhanced therapeutic profiles is a perpetual endeavor. Within this pursuit, the strategic incorporation of fluorine-containing functional groups has emerged as a cornerstone of modern drug design.[1] The 2-amino-3-hydroxypyridine scaffold, particularly when embellished with a trifluoromethyl (-CF3) group at the 5-position, represents a quintessential example of a "privileged scaffold." This unique molecular architecture offers a confluence of desirable physicochemical and pharmacological properties, making it a highly sought-after building block for the synthesis of next-generation therapeutics.[2]

The trifluoromethyl group, owing to its high electronegativity and steric bulk, profoundly influences a molecule's lipophilicity, metabolic stability, and binding affinity for biological targets.[1] Its introduction into a drug candidate can mitigate oxidative metabolism, enhance membrane permeability, and modulate pKa, thereby improving oral bioavailability and overall pharmacokinetic profiles. When integrated into the 2-amino-3-hydroxypyridine core, the -CF3 group acts in concert with the amino and hydroxyl moieties to present a unique three-dimensional pharmacophore. The amino group can serve as a hydrogen bond donor, while the vicinal hydroxyl group can act as both a hydrogen bond donor and acceptor, and a potential coordination site for metal ions in metalloenzymes. This trifecta of functionalities provides a versatile platform for forging specific and high-affinity interactions with a diverse array of biological targets, most notably protein kinases.

This comprehensive guide provides an in-depth exploration of the synthesis and multifaceted applications of 2-Amino-5-(trifluoromethyl)pyridin-3-ol in medicinal chemistry. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering not only detailed synthetic protocols but also a deeper understanding of the strategic rationale behind its utilization in the design of innovative therapeutic agents.

Physicochemical Properties and Strategic Advantages

The strategic value of this compound as a building block in drug discovery is rooted in its distinct physicochemical properties, which translate into tangible advantages in lead optimization and the development of clinical candidates.

PropertyInfluence of Functional GroupsAdvantage in Drug Design
Lipophilicity (logP) The trifluoromethyl group significantly increases lipophilicity.Enhanced cell membrane permeability and oral bioavailability. Improved access to hydrophobic binding pockets of target proteins.
Metabolic Stability The strong carbon-fluorine bonds in the -CF3 group are resistant to enzymatic cleavage (e.g., by Cytochrome P450 enzymes).Reduced metabolic degradation, leading to a longer in vivo half-life and potentially lower required doses.
pKa The electron-withdrawing nature of the -CF3 group lowers the pKa of the pyridine nitrogen and the amino group, making them less basic. The hydroxyl group is weakly acidic.Modulates ionization state at physiological pH, which can influence solubility, cell penetration, and target binding.
Hydrogen Bonding The 2-amino and 3-hydroxyl groups are excellent hydrogen bond donors and acceptors.Facilitates strong and specific interactions with amino acid residues in the active sites of target proteins, enhancing potency and selectivity.
Chelating Properties The vicinal amino and hydroxyl groups can act as a bidentate ligand to chelate metal ions.Potential for inhibition of metalloenzymes.
Dipole Moment The strongly electronegative -CF3 group creates a significant dipole moment.Can influence long-range electrostatic interactions with the target protein and affect crystal packing and solid-state properties.

Synthetic Protocols: A Proposed Pathway to a Key Intermediate

While a direct, one-pot synthesis of this compound is not prominently documented in readily available literature, a robust and logical synthetic route can be devised based on established methodologies for the synthesis of related trifluoromethylpyridines and the functionalization of the pyridine ring. The following multi-step protocol outlines a plausible and scientifically sound approach to obtain the title compound, commencing from commercially available starting materials.

Overall Synthetic Scheme

Synthetic Pathway A 2-Amino-5-(trifluoromethyl)pyridine B 2-Amino-3-bromo-5-(trifluoromethyl)pyridine A->B Br2, HBr/H2O C 2-Amino-3-methoxy-5-(trifluoromethyl)pyridine B->C NaOMe, CuI, L-proline, DMSO, Heat D This compound C->D BBr3, DCM

Caption: Proposed synthetic route to this compound.

Protocol 1: Bromination of 2-Amino-5-(trifluoromethyl)pyridine

This initial step introduces a halogen handle at the 3-position, which is ortho to the directing amino group, facilitating subsequent nucleophilic substitution.

Rationale: The amino group is a strong activating and ortho-, para-directing group in electrophilic aromatic substitution. The 5-position is already occupied by the trifluoromethyl group, directing the incoming electrophile (bromine) to the 3-position. The use of HBr helps to generate the active brominating species and control the reactivity.

Step-by-Step Methodology:

  • To a stirred solution of 2-Amino-5-(trifluoromethyl)pyridine (1.0 eq) in a mixture of concentrated hydrobromic acid (48%) and water, cool the reaction mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of bromine (1.1 eq) in concentrated hydrobromic acid dropwise, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford 2-Amino-3-bromo-5-(trifluoromethyl)pyridine.

Protocol 2: Copper-Catalyzed Methoxylation

This step involves a nucleophilic substitution of the bromide with a methoxy group, which serves as a protected form of the final hydroxyl group.

Rationale: The direct hydroxylation of an aryl halide can be challenging. A copper-catalyzed cross-coupling reaction with sodium methoxide is a reliable method to introduce a methoxy group. L-proline is often used as a ligand to facilitate the catalytic cycle.[3]

Step-by-Step Methodology:

  • To a sealable reaction vessel, add 2-Amino-3-bromo-5-(trifluoromethyl)pyridine (1.0 eq), sodium methoxide (1.5 eq), copper(I) iodide (0.1 eq), and L-proline (0.2 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).

  • Add anhydrous dimethyl sulfoxide (DMSO) as the solvent.

  • Seal the vessel and heat the reaction mixture to 100-120 °C for 18-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with water and then brine to remove residual DMSO.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 2-Amino-3-methoxy-5-(trifluoromethyl)pyridine.

Protocol 3: Demethylation to Afford the Final Product

The final step is the deprotection of the methoxy group to unveil the desired hydroxyl functionality.

Rationale: Boron tribromide (BBr3) is a powerful and selective reagent for the cleavage of aryl methyl ethers. The reaction proceeds via the formation of a Lewis acid-base adduct, followed by the cleavage of the C-O bond.

Step-by-Step Methodology:

  • Dissolve 2-Amino-3-methoxy-5-(trifluoromethyl)pyridine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of boron tribromide (1.2 eq) in DCM dropwise.

  • After the addition, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow addition of methanol, followed by water.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Application Notes in Medicinal Chemistry: A Scaffold for Kinase Inhibition and Beyond

The this compound scaffold is a versatile building block for the synthesis of a wide range of biologically active molecules, with a particular prominence in the development of protein kinase inhibitors.[4] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.

Application in Kinase Inhibitor Design

The 2-amino-3-hydroxypyridine moiety can effectively mimic the hinge-binding motif of many kinase inhibitors. The amino group can form a crucial hydrogen bond with the backbone of the kinase hinge region, while the adjacent hydroxyl group can engage in additional hydrogen bonding interactions, enhancing potency and selectivity. The trifluoromethyl group at the 5-position can be directed towards a hydrophobic pocket within the ATP-binding site, further contributing to the binding affinity.

Caption: Schematic of the binding mode of the scaffold in a kinase active site.

Exemplary Therapeutic Targets:

  • Tyrosine Kinases: The scaffold has been incorporated into inhibitors of various tyrosine kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Fibroblast Growth Factor Receptor (FGFR), which are implicated in tumor growth and angiogenesis.

  • Serine/Threonine Kinases: Derivatives of this scaffold have shown activity against serine/threonine kinases such as mTOR, PI3K, and Aurora kinases, which are central regulators of cell cycle progression and survival.[2]

Protocol 4: General Procedure for N-Arylation in Kinase Inhibitor Synthesis

A common synthetic transformation involving this compound is the Buchwald-Hartwig amination or a similar cross-coupling reaction to introduce an aryl or heteroaryl moiety at the amino group. This is a key step in the synthesis of many Type II kinase inhibitors.

Rationale: The Buchwald-Hartwig cross-coupling is a powerful palladium-catalyzed reaction for the formation of C-N bonds. It allows for the coupling of an amine with an aryl halide or triflate, providing a versatile method for elaborating the core scaffold.

Step-by-Step Methodology:

  • In a microwave vial, combine this compound (1.0 eq), the desired aryl halide or triflate (1.1 eq), a palladium catalyst (e.g., Pd2(dba)3, 0.05 eq), a suitable phosphine ligand (e.g., Xantphos, 0.1 eq), and a base (e.g., Cs2CO3, 2.0 eq).

  • Evacuate and backfill the vial with an inert gas.

  • Add an anhydrous solvent such as dioxane or toluene.

  • Seal the vial and heat in a microwave reactor to 100-150 °C for 30-90 minutes.

  • Monitor the reaction by LC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by preparative HPLC or column chromatography to obtain the desired N-arylated derivative.

Future Perspectives and Conclusion

References

  • U.S. Patent 4,349,681A. (1982). 2-Amino-3-chloro-5-trifluoromethylpyridine.
  • Chinese Patent CN109535071B. (2021). 2-amino-3-hydroxypyridine and preparation method and refining method thereof.
  • U.S. Patent 4,061,644A. (1977). Process for the production of 2-amino-3-hydroxypyridines.
  • Eureka. (n.d.). 2-amino-3-hydroxypyridine and its preparation method and purification method. [Link]

  • Mostafa, S. I., & El-Maksoud, S. A. A. (1998). Synthesis and Characterization of Some Transition Metal Complexes of 2-Amino-3-hydroxypyridine and its Application in Corrosion Inhibition. Monatshefte für Chemie / Chemical Monthly, 129(5), 455–466. [Link]

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

  • Bhat, G. A., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4489–4508. [Link]

  • Zhang, X., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 863961. [Link]

  • Stevens, E. (2019, January 19). nucleophilic aromatic substitutions [Video]. YouTube. [Link]

  • LibreTexts Chemistry. (2024, July 30). 16.7: Nucleophilic Aromatic Substitution. [Link]

  • Sperry, J. B., & Wright, D. L. (2005). The application of palladium-catalyzed cross-coupling reactions in the synthesis of marine natural products. Chemical Society Reviews, 34(9), 802-813.

Sources

Application Notes & Protocols: Synthetic Routes to Novel Trifluoromethylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The incorporation of the trifluoromethyl (CF₃) group into the pyridine scaffold is a cornerstone of modern medicinal and agrochemical research. This moiety significantly enhances crucial properties such as metabolic stability, lipophilicity, and binding affinity, making trifluoromethylpyridine derivatives highly sought-after pharmacophores and active ingredients.[1][2][3] This guide provides researchers, scientists, and drug development professionals with a detailed overview of key synthetic strategies for accessing these valuable compounds. We delve into the mechanistic rationale behind state-of-the-art protocols for direct C-H trifluoromethylation, classical cyclocondensation approaches, and functional group interconversion, offering step-by-step methodologies and expert insights to facilitate their successful implementation.

The Strategic Imperative for Trifluoromethylpyridines

The trifluoromethyl group is more than a simple sterically demanding substituent; its powerful electron-withdrawing nature and high lipophilicity fundamentally alter the physicochemical profile of a parent molecule.[2][3] When appended to a pyridine ring—a privileged heterocycle in countless bioactive compounds—the CF₃ group can:

  • Enhance Metabolic Stability: By blocking sites susceptible to oxidative metabolism (e.g., P450 enzymes).

  • Increase Lipophilicity: Improving membrane permeability and oral bioavailability.

  • Modulate pKa: The inductive effect of the CF₃ group lowers the basicity of the pyridine nitrogen, which can be critical for tuning solubility and off-target activity.

  • Improve Target Binding: Through favorable electrostatic and hydrophobic interactions within protein binding pockets.

These benefits have driven the development of diverse synthetic methodologies, each with distinct advantages concerning regioselectivity, substrate scope, and scalability. The choice of strategy is therefore a critical decision in any research campaign.

Core Synthetic Strategies: A Comparative Overview

Three principal strategies dominate the synthesis of trifluoromethylpyridines:

  • Direct C-H Trifluoromethylation: An atom-economical approach that installs the CF₃ group directly onto an existing pyridine ring. This modern strategy avoids the need for pre-functionalized substrates.[1]

  • Pyridine Ring Construction (Cyclocondensation): A powerful method where the pyridine ring is assembled from acyclic precursors, at least one of which already contains the CF₃ moiety.[2][4]

  • Functional Group Interconversion: The "classical" approach, often involving the conversion of a related functional group (e.g., -CH₃, -COOH, or -Cl) on the pyridine ring into a -CF₃ group.[2]

The following diagram illustrates the conceptual relationship between these approaches.

G cluster_start Starting Materials cluster_methods Synthetic Strategies cluster_end Product Start_Pyridine Substituted Pyridine Method_CH Direct C-H Trifluoromethylation Start_Pyridine->Method_CH Start_Acyclic Acyclic CF3 Building Blocks Method_Cyclo Cyclocondensation Ring Formation Start_Acyclic->Method_Cyclo Start_Trichloro Trichloromethylpyridine Method_FGI Functional Group Interconversion (Halex) Start_Trichloro->Method_FGI End_Product Trifluoromethylpyridine Derivative Method_CH->End_Product Method_Cyclo->End_Product Method_FGI->End_Product

Caption: Core strategies for synthesizing trifluoromethylpyridines.

Protocol I: Regioselective Direct C–H Trifluoromethylation via Pyridinium Salt Activation

Direct C-H functionalization is a highly desirable transformation that minimizes synthetic steps. However, the electron-deficient nature of the pyridine ring makes it challenging. A recently developed, highly effective protocol overcomes this by activating the pyridine as an N-methylpyridinium salt, which significantly enhances the ring's susceptibility to nucleophilic attack.[1][5][6] This method provides excellent regioselectivity for the C2 position.

Mechanistic Rationale

The N-methylation of the pyridine nitrogen withdraws electron density from the ring, making the α-positions (C2 and C6) exceptionally electrophilic. Trifluoroacetic acid (TFA), a cheap and readily available bulk chemical, serves as the CF₃ source. In the presence of silver carbonate, TFA is believed to generate a nucleophilic trifluoromethyl species that preferentially attacks the C2 position of the activated pyridinium salt.

G cluster_workflow C2-Trifluoromethylation Workflow A 1. Pyridine Substrate Selection B 2. N-Methylation to form Pyridinium Iodide Salt A->B CH3I C 3. Silver-Mediated Trifluoromethylation with TFA B->C TFA, Ag2CO3 DMF D 4. Work-up and Purification C->D Aqueous Quench E 5. Characterization (NMR, MS) D->E Chromatography

Caption: Workflow for C2-selective direct trifluoromethylation.

Detailed Experimental Protocol

Materials:

  • Substituted Pyridine (1.0 mmol, 1.0 equiv)

  • Iodomethane (CH₃I) (3.0 mmol, 3.0 equiv)

  • Acetonitrile (5 mL)

  • Trifluoroacetic Acid (TFA) (3.0 mmol, 3.0 equiv)

  • Silver Carbonate (Ag₂CO₃) (2.0 mmol, 2.0 equiv)

  • N,N-Dimethylformamide (DMF) (5 mL)

  • Diethyl Ether (for precipitation)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

Procedure:

  • Synthesis of the N-Methylpyridinium Iodide Salt:

    • To a solution of the substituted pyridine (1.0 mmol) in acetonitrile (5 mL) in a sealed tube, add iodomethane (3.0 mmol).

    • Heat the reaction mixture at 80 °C for 12 hours.

    • After cooling to room temperature, add diethyl ether to precipitate the pyridinium salt.

    • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum. The salt is typically used without further purification.

  • C-H Trifluoromethylation:

    • To a dried reaction vial, add the N-methylpyridinium iodide salt (0.5 mmol, 1.0 equiv), silver carbonate (1.0 mmol, 2.0 equiv), and DMF (5 mL).

    • Add trifluoroacetic acid (1.5 mmol, 3.0 equiv) to the suspension.

    • Seal the vial and heat the mixture at 120 °C for 24 hours.

    • Trustworthiness Check: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material. The appearance of a new, more nonpolar spot is expected for the trifluoromethylated product.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

    • Filter the mixture through a pad of Celite to remove silver salts, washing the pad with additional ethyl acetate.

    • Wash the combined organic filtrate with saturated aqueous NaHCO₃ (2 x 15 mL) followed by brine (15 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 2-trifluoromethylpyridine derivative.

Protocol II: Pyridine Ring Construction via Cyclocondensation

This strategy is exceptionally powerful for creating complex substitution patterns that are inaccessible through direct functionalization. The most common approach involves the condensation of a 1,5-dicarbonyl equivalent with an ammonia source, where one of the building blocks contains the trifluoromethyl group.[2][4] Ethyl 4,4,4-trifluoro-3-oxobutanoate is a widely used and commercially available CF₃-containing building block.[2]

Mechanistic Rationale (Hantzsch-type Synthesis)

The reaction generally proceeds through a variation of the Hantzsch pyridine synthesis. An enamine, formed from an aldehyde and ammonia, undergoes a Michael addition with a trifluoromethyl-containing α,β-unsaturated ketone (itself formed in situ). The resulting intermediate then cyclizes and eliminates water, followed by oxidation (often spontaneous in air) to furnish the aromatic pyridine ring.

Detailed Experimental Protocol

Materials:

  • Ethyl 4,4,4-trifluoro-3-oxobutanoate (10 mmol, 1.0 equiv)

  • Aldehyde (e.g., acetaldehyde) (10 mmol, 1.0 equiv)

  • β-aminocrotononitrile (or other enamine precursor) (10 mmol, 1.0 equiv)

  • Ammonium acetate (catalyst)

  • Ethanol or Acetic Acid (solvent)

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser, combine ethyl 4,4,4-trifluoro-3-oxobutanoate (10 mmol), the chosen aldehyde (10 mmol), and the enamine component (10 mmol) in ethanol (30 mL).

    • Add a catalytic amount of ammonium acetate.

  • Cyclocondensation Reaction:

    • Heat the mixture to reflux (approx. 80 °C) and maintain for 6-12 hours.

    • Trustworthiness Check: The reaction progress can be monitored by TLC, observing the consumption of the starting materials and the formation of a UV-active product. The reaction mixture will typically darken over time.

  • Work-up and Purification:

    • Cool the reaction to room temperature. Often, the dihydropyridine or pyridine product may precipitate.

    • If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous MgSO₄ and concentrate.

    • If the intermediate is a dihydropyridine, it may need to be oxidized. Stirring the crude product in acetic acid open to the air or using an oxidant like MnO₂ or DDQ can facilitate aromatization.

    • Purify the final product by recrystallization or silica gel column chromatography.

Data Summary: Comparison of Synthetic Strategies

FeatureDirect C-H TrifluoromethylationCyclocondensationFunctional Group Interconversion (Halex)
Principle Activation and direct functionalization of pyridine C-H bondBuilding the pyridine ring from CF₃-containing acyclic precursorsConversion of -CCl₃ to -CF₃ on a pre-formed ring
Regioselectivity High (e.g., C2 via N-alkylation[1], C3 via hydrosilylation[7])Determined by the structure of the building blocksDetermined by the position of the starting trichloromethyl group
Substrate Scope Tolerates many functional groups, but can be sensitive to electronicsVery broad; allows for diverse substitution patternsGenerally limited to robust substrates that can withstand harsh conditions
Reaction Conditions Often requires elevated temperatures (80-120 °C) and specific catalysts/reagentsVaries from mild to harsh; often requires refluxTypically harsh (high temp, pressure, corrosive HF)[2][8]
Scalability Good for lab-scale; large-scale can be costlyExcellent; often used in industrial manufacturing[2]Excellent for industrial scale
Key Advantage Atom economy, late-stage functionalizationHigh versatility for structural diversityCost-effective for specific, large-volume isomers
Key Limitation Regioselectivity can be challenging to control; catalyst costRequires access to specific building blocks; can be step-intensiveHarsh conditions, limited functional group tolerance, safety concerns (HF)

References

  • Yang, X., Sun, R., Li, S., Zheng, X., Yuan, M., Xu, B., Jiang, W., Chen, H., Fu, H., & Li, R. (2020). Regioselective Direct C–H Trifluoromethylation of Pyridine. Organic Letters, 22(18), 7258–7262. [Link]

  • Figshare. (2020). Regioselective Direct C–H Trifluoromethylation of Pyridine. [Link]

  • ResearchGate. (n.d.). Regioselective Direct C–H Trifluoromethylation of Pyridine | Request PDF. [Link]

  • Gesher. (2026). Exploring the Synthesis and Applications of 4-Trifluoromethylpyridine. [Link]

  • Harada, T., Sakamoto, J., & Yoshimura, Y. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 319-331. [Link]

  • ChemistryViews. (2022). Selective Trifluoromethylation of Pyridines. [Link]

  • ResearchGate. (n.d.). Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction | Request PDF. [Link]

  • ResearchGate. (n.d.). Methods for the synthesis of 2‐trifluoromethyl pyridines. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. [Link]

  • Liu, Y., Wan, J.-P., & Liu, Y. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Synthesis and Utility of TFMPyridine Derivatives. [Link]

  • Google Patents. (n.d.). CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine.
  • Google Patents. (n.d.).

Sources

Application Notes and Protocols: 2-Amino-5-(trifluoromethyl)pyridin-3-ol as a Strategic Building Block for Next-Generation Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

The relentless pursuit of novel, effective, and environmentally benign agrochemicals necessitates the exploration of innovative molecular scaffolds. Fluorinated building blocks, in particular, have demonstrated immense value in enhancing the biological activity and physicochemical properties of crop protection agents.[1] This document provides a comprehensive technical guide on the strategic application of 2-Amino-5-(trifluoromethyl)pyridin-3-ol , a versatile, albeit underutilized, building block for the synthesis of advanced agrochemicals. We present hypothesized synthetic routes, detailed derivatization protocols, and an analysis of the structure-activity relationships that underscore its potential in modern agrochemical research and development.

Introduction: The Imperative for Advanced Building Blocks

The trifluoromethylpyridine (TFMP) moiety is a cornerstone in the design of numerous commercially successful pesticides.[2] The trifluoromethyl group often imparts enhanced lipophilicity, metabolic stability, and binding affinity to target enzymes.[3] The pyridine scaffold itself is a privileged structure in a wide array of bioactive molecules.[4] The subject of this guide, this compound, combines these features with the added synthetic versatility of amino and hydroxyl functional groups, making it a highly attractive starting material for the synthesis of novel herbicides, fungicides, and insecticides. While direct literature on this specific molecule is sparse, its structural analogy to well-established intermediates like 2-amino-3-hydroxypyridine allows for the confident extrapolation of its reactivity and potential applications.[3][5]

Physicochemical Properties and Handling

PropertyEstimated ValueNotes
Molecular Formula C₆H₅F₃N₂O-
Molecular Weight 178.11 g/mol -
Appearance Off-white to light brown solidAnalogous to 2-amino-3-hydroxypyridine[6]
Melting Point 170-180 °CHigher than 2-amino-3-hydroxypyridine due to CF₃ group
Solubility Sparingly soluble in water, soluble in polar organic solvents (e.g., MeOH, DMSO, DMF)Similar to related pyridinols[6]
Stability Stable under standard conditions. Avoid strong oxidizing agents and strong acids.[7]General stability for aminopyridinols
Safety and Handling Precautions

Based on the safety profile of 2-amino-3-hydroxypyridine, the following precautions are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. In case of dust formation, use a respirator.[6][7]

  • Handling: Handle in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[7]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[7]

Proposed Synthesis of this compound

A plausible synthetic route to this compound can be envisioned starting from the more readily available 2-amino-5-(trifluoromethyl)pyridine. One potential pathway involves a regioselective hydroxylation at the C-3 position. While direct C-H hydroxylation of pyridines can be challenging, methods involving pyridine N-oxides offer a promising alternative.[8]

A proposed two-step synthesis is outlined below:

  • N-Oxidation: 2-amino-5-(trifluoromethyl)pyridine is first oxidized to the corresponding N-oxide using an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.

  • Photochemical Rearrangement: The resulting N-oxide can then undergo a photochemical rearrangement to introduce a hydroxyl group at the C-3 position.[8]

Synthetic_Pathway A 2-Amino-5-(trifluoromethyl)pyridine B 2-Amino-5-(trifluoromethyl)pyridine N-oxide A->B m-CPBA or H₂O₂/AcOH C This compound B->C Photochemical Rearrangement (e.g., UV light) Derivatization_Workflow cluster_main Derivatization of this compound cluster_N N-Functionalization cluster_O O-Functionalization Start This compound N_Acylation N-Acylation (e.g., Benzoyl Chloride, TEA) Start->N_Acylation Amino Group Reactivity O_Alkylation O-Alkylation (e.g., Benzyl Bromide, NaH) Start->O_Alkylation Hydroxyl Group Reactivity Amide Pyridyl Amide Derivatives N_Acylation->Amide Ether Pyridyl Ether Derivatives O_Alkylation->Ether

Sources

experimental protocol for the synthesis of 2-Amino-5-(trifluoromethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Experimental Protocol for the Synthesis of 2-Amino-5-(trifluoromethyl)pyridin-3-ol

Abstract

This document provides a comprehensive, two-step , a valuable heterocyclic building block for pharmaceutical and agrochemical research. The synthetic strategy is predicated on established and robust chemical transformations, beginning with the selective ammonolysis of 2,3-Dichloro-5-(trifluoromethyl)pyridine to yield the intermediate, 2-Amino-3-chloro-5-(trifluoromethyl)pyridine. This intermediate subsequently undergoes a copper-catalyzed nucleophilic aromatic substitution to afford the final product. This guide is intended for researchers, scientists, and drug development professionals, offering detailed procedural steps, mechanistic insights, safety protocols, and data presentation to ensure reproducible and safe execution.

Introduction and Scientific Background

Pyridine scaffolds featuring trifluoromethyl and amino/hydroxyl functionalities are of significant interest in medicinal chemistry. The trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity of drug candidates, while the amino and hydroxyl groups provide key hydrogen bonding interactions and sites for further chemical modification. This compound is a key intermediate for the synthesis of various bioactive molecules.[1]

The synthetic route detailed herein is designed for reliability and scalability, leveraging a common agrochemical intermediate, 2,3-Dichloro-5-(trifluoromethyl)pyridine.[2] The protocol is divided into two primary stages:

  • Stage 1: Selective Ammonolysis. A regioselective nucleophilic aromatic substitution at the C2 position of 2,3-Dichloro-5-(trifluoromethyl)pyridine. The C2 position is more activated towards nucleophilic attack than the C3 position due to the electron-withdrawing effect of the ring nitrogen.[3][4] This reaction is typically performed under high pressure and temperature to facilitate the substitution.

  • Stage 2: Hydroxylation via Nucleophilic Aromatic Substitution. The conversion of the 3-chloro group of the intermediate to a hydroxyl group. Nucleophilic substitution at the C3 position of the pyridine ring is generally less favorable.[5][6] Therefore, this step necessitates more forcing conditions, including high temperature and the use of a copper catalyst, which is known to facilitate such transformations.[7]

This document provides a self-validating system, where each step is explained with its underlying chemical principles, ensuring that the researcher can not only execute the protocol but also understand the causality behind the experimental choices.

Safety and Hazard Analysis

All operations must be conducted in a well-ventilated fume hood by personnel trained in handling hazardous materials. Appropriate personal protective equipment (PPE), including safety goggles, a face shield, chemically resistant gloves, and a lab coat, must be worn at all times.[8][9][10] An emergency eye wash and safety shower should be readily accessible.

Key Hazards:

  • 2,3-Dichloro-5-(trifluoromethyl)pyridine: Corrosive and toxic. Handle with extreme care.

  • Aqueous Ammonia (28%): Corrosive and causes severe skin burns and eye damage. Vapors are irritating to the respiratory system.[1]

  • 2-Amino-3-chloro-5-(trifluoromethyl)pyridine: Harmful if swallowed.[11]

  • Potassium Hydroxide (KOH): Corrosive, causes severe burns.

  • Copper Powder: Flammable solid.

  • High-Pressure Reactions: Both synthetic stages involve the use of an autoclave. Ensure the equipment is properly rated, maintained, and operated by trained personnel to mitigate the risk of explosion.

Overall Synthetic Scheme

The two-stage synthesis of this compound is depicted below.

Synthetic_Scheme cluster_0 Stage 1: Ammonolysis cluster_1 Stage 2: Hydroxylation Start 2,3-Dichloro-5-(trifluoromethyl)pyridine Intermediate 2-Amino-3-chloro-5-(trifluoromethyl)pyridine Start->Intermediate NH3 (aq), H2O 100-125 °C, Autoclave End This compound Intermediate->End 1. KOH, Cu powder, H2O 2. 170 °C, Autoclave 3. HCl (aq) for neutralization

Figure 1: Overall reaction scheme for the synthesis of this compound.

Experimental Protocols

Stage 1: Synthesis of 2-Amino-3-chloro-5-(trifluoromethyl)pyridine

Rationale: This step employs a high-pressure, high-temperature ammonolysis to selectively substitute the chlorine atom at the C2 position of the pyridine ring. The higher reactivity of the C2 position allows for a regioselective reaction.[12]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2,3-Dichloro-5-(trifluoromethyl)pyridine215.9910.8 g0.05
Aqueous Ammonia (28%)17.03 (as NH3)30 mL~0.47
Deionized Water18.02As needed for workup-
Dichloromethane (DCM)84.93As needed for workup-
Anhydrous Sodium Sulfate (Na2SO4)142.04As needed for drying-

Equipment:

  • 100 mL capacity stainless steel autoclave with a magnetic stirrer

  • Heating mantle with temperature controller

  • Standard laboratory glassware (beakers, flasks, separatory funnel)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL autoclave, place 10.8 g (0.05 mol) of 2,3-dichloro-5-(trifluoromethyl)pyridine.

  • Addition of Ammonia: Carefully add 30 mL of 28% aqueous ammonia to the autoclave.

  • Sealing and Heating: Seal the autoclave securely. Place it in a heating mantle and begin stirring. Heat the mixture to 100 °C and maintain this temperature for 24 hours.

  • Second Heating Stage: Increase the temperature to 125 °C and continue the reaction for an additional 5 hours.[12]

  • Cooling and Depressurization: Turn off the heating and allow the autoclave to cool to room temperature overnight. Once cooled, carefully vent any residual pressure in a fume hood.

  • Workup: Open the autoclave and transfer the contents to a beaker. Crystals of the product may have formed upon cooling.

  • Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous phase three times with 50 mL portions of dichloromethane (DCM).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford 2-Amino-3-chloro-5-(trifluoromethyl)pyridine as a crystalline solid.

Stage 2: Synthesis of this compound

Rationale: This step involves a challenging nucleophilic aromatic substitution of the C3-chloro group. The use of a strong base (KOH), high temperature, and a copper catalyst is essential to drive this reaction to completion.[7]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Amino-3-chloro-5-(trifluoromethyl)pyridine196.569.8 g0.05
Potassium Hydroxide (KOH, 85%)56.1116.6 g~0.25
Copper Powder63.550.5 g-
Deionized Water18.02150 mL-
Concentrated Hydrochloric Acid (HCl)36.46As needed-
Ethyl Acetate (EtOAc)88.11As needed-
Anhydrous Magnesium Sulfate (MgSO4)120.37As needed-

Equipment:

  • 250 mL capacity stainless steel autoclave with a magnetic stirrer and nitrogen inlet

  • Heating mantle with temperature controller

  • pH meter or pH paper

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 250 mL autoclave, add 9.8 g (0.05 mol) of 2-Amino-3-chloro-5-(trifluoromethyl)pyridine, 16.6 g (~0.25 mol) of 85% potassium hydroxide, 0.5 g of copper powder, and 150 mL of deionized water.

  • Inert Atmosphere: Seal the autoclave and purge with nitrogen gas for 10-15 minutes to remove oxygen.

  • Heating: Begin stirring and heat the mixture to 170 °C. Maintain this temperature for 10 hours.[7]

  • Cooling: After the reaction is complete, turn off the heating and allow the autoclave to cool to room temperature.

  • Neutralization: Carefully open the autoclave and transfer the dark-colored solution to a beaker in an ice bath. Slowly and with stirring, add concentrated hydrochloric acid to neutralize the solution to a pH of approximately 7. The product may begin to precipitate.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract three times with 100 mL portions of ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure on a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude material by column chromatography on silica gel or by recrystallization to yield pure this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_Stage1 Stage 1: Ammonolysis cluster_Stage2 Stage 2: Hydroxylation arrow arrow S1_Start Charge Autoclave with 2,3-Dichloro-5-(trifluoromethyl)pyridine and Aqueous Ammonia S1_React Heat at 100°C for 24h, then 125°C for 5h S1_Start->S1_React S1_Cool Cool to Room Temperature and Depressurize S1_React->S1_Cool S1_Extract Extract with Dichloromethane S1_Cool->S1_Extract S1_Dry Dry, Concentrate, and Purify S1_Extract->S1_Dry S1_Product Isolate 2-Amino-3-chloro-5- (trifluoromethyl)pyridine S1_Dry->S1_Product S2_Start Charge Autoclave with Intermediate, KOH, Cu Powder, and Water S1_Product->S2_Start Use as starting material S2_Purge Purge with Nitrogen S2_Start->S2_Purge S2_React Heat at 170°C for 10h S2_Purge->S2_React S2_Cool Cool to Room Temperature S2_React->S2_Cool S2_Neutralize Neutralize with HCl (aq) S2_Cool->S2_Neutralize S2_Extract Extract with Ethyl Acetate S2_Neutralize->S2_Extract S2_Dry Dry, Concentrate, and Purify S2_Extract->S2_Dry S2_Product Isolate this compound S2_Dry->S2_Product

Figure 2: Step-by-step experimental workflow for the synthesis.

References

  • Ishihara Sangyo Kaisha, Ltd. US Patent 4,349,681: 2-Amino-3-chloro-5-trifluoromethylpyridine.
  • Syngenta Limited.
  • Kim, S., et al. (2016). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 41(3), 83–94. [Link]

  • Chemistry Stack Exchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [Link]

  • Beilstein Journal of Organic Chemistry. Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. [Link]

  • Química Orgánica.org. Nucleophilic substitution reactions in pyridine. [Link]

  • Ciba-Geigy AG.
  • E. I. Du Pont de Nemours and Company.
  • Lesina, Y., et al. (2016). One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization. Key Engineering Materials, 712, 273-276. [Link]

  • J. Michael McBride. 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]

  • ResearchGate. Sandmeyer reactions. Part 7.1 An investigation into the reduction steps of Sandmeyer hydroxylation and chlorination reactions. [Link]

  • PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. Sandmeyer reactions. Part 7.1 An investigation into the reduction steps of Sandmeyer hydroxylation and chlorination reactions. [Link]

  • Dr. Goutam Brahmachari. (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. [Link]

  • Organic Chemistry Portal. Diazotisation. [Link]

  • Google Patents. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.

Sources

Application Notes and Protocols for the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of Heterocycles in Modern Medicine

Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within their ring, form the cornerstone of modern drug discovery.[1][2][3] Their unique three-dimensional shapes and ability to engage in various non-covalent interactions, such as hydrogen bonding, allow them to bind with high specificity to biological targets.[3] Consequently, an overwhelming majority of pharmaceuticals and biologically active agrochemicals are based on heterocyclic scaffolds.[4][5] Statistics reveal that over 85% of all biologically active chemical compounds contain a heterocycle, and a significant portion of FDA-approved drugs are nitrogen-containing heterocycles.[6]

The enduring challenge and opportunity for medicinal chemists lie in the efficient, sustainable, and innovative synthesis of these vital molecules.[7] Traditional synthetic methods often require harsh conditions, multi-step sequences, and generate significant waste.[8] This guide moves beyond classical approaches to detail four powerful, modern strategies that have revolutionized the construction of bioactive heterocycles:

  • Multicomponent Reactions (MCRs): For maximizing molecular diversity and synthetic efficiency.

  • C-H Bond Functionalization: For precise, late-stage modification of complex scaffolds.

  • Visible-Light Photoredox Catalysis: For accessing novel reactivity under exceptionally mild conditions.

  • Continuous Flow Chemistry: For enhancing safety, scalability, and reaction control.

This document provides both high-level application notes explaining the causality behind these techniques and detailed, field-proven protocols for their implementation.

Multicomponent Reactions (MCRs): A Paradigm of Efficiency and Diversity

Application Note

Multicomponent reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials.[9] This approach is a cornerstone of green chemistry and diversity-oriented synthesis due to its inherent atom economy, operational simplicity, and ability to rapidly generate libraries of structurally complex molecules from simple precursors.[1][9][10]

Causality and Strategic Advantage: The power of MCRs lies in their tandem nature. The initial product formed from two components does not need to be isolated; it reacts in situ with the third (and subsequent) components. This avoids time-consuming and yield-reducing purification steps between reactions. For drug discovery, this means that by systematically varying each of the starting components, chemists can create a large, diverse library of related compounds for high-throughput screening, significantly accelerating the hit-to-lead process.[4][10]

Case Study: The Biginelli Reaction for Dihydropyrimidinone (DHPM) Synthesis

A quintessential example is the Biginelli reaction, which synthesizes biologically active 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea.[11] DHPMs are known to exhibit a wide range of pharmacological activities, including acting as calcium channel blockers, antibacterial, and anti-inflammatory agents.[11] The use of a reusable heterogeneous catalyst like perchloric acid on silica (HClO₄–SiO₂) under solvent-free conditions makes this a particularly robust and environmentally benign protocol.[11]

Proposed Mechanism of the Biginelli Reaction: The reaction is believed to proceed through a series of equilibrium steps, initiated by the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This electrophilic intermediate is then intercepted by the enol form of the β-ketoester. Subsequent cyclization via intramolecular aminolysis followed by dehydration yields the final DHPM product.

Biginelli_Mechanism cluster_0 Iminium Ion Formation cluster_1 Nucleophilic Attack cluster_2 Cyclization & Dehydration Aldehyde Ar-CHO Acyliminium N-Acyliminium Ion Aldehyde->Acyliminium + Urea, [H+] Urea Urea Urea->Acyliminium Intermediate Open-Chain Intermediate Acyliminium->Intermediate Attack Ketoester β-Ketoester Ketoester->Intermediate Enol Form Cyclized Cyclized Intermediate Intermediate->Cyclized Intramolecular Cyclization DHPM DHPM Product Cyclized->DHPM - H₂O

Caption: Proposed mechanism for the acid-catalyzed Biginelli reaction.

Representative Data for Heterogeneously Catalyzed Biginelli Reaction:

EntryAldehyde (Ar-CHO)Product Yield (%)Reaction Time (min)
1Benzaldehyde9530
24-Chlorobenzaldehyde9825
34-Nitrobenzaldehyde9245
44-Methoxybenzaldehyde9435
52-Naphthaldehyde9040
Data is representative based on protocols similar to those cited.[11]
Protocol: Solvent-Free Synthesis of Dihydropyrimidinones via Biginelli Reaction

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Ethyl acetoacetate (1.0 mmol, 128 µL)

  • Urea (1.5 mmol, 90 mg)

  • Perchloric acid on silica (HClO₄–SiO₂) (0.05 g, reusable catalyst)[11]

  • Ethanol (for recrystallization)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer and hot plate

  • TLC plates (silica gel 60 F₂₅₄)

Procedure:

  • Catalyst Preparation: HClO₄–SiO₂ can be prepared by adding silica gel to an aqueous solution of perchloric acid, followed by drying. Handle perchloric acid with extreme caution in a fume hood.

  • Reaction Setup: In a 25 mL round-bottom flask, combine the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (1.5 mmol), and HClO₄–SiO₂ catalyst (0.05 g).

  • Reaction Execution: Place the flask on a preheated hot plate at 80 °C and stir the mixture using a magnetic stir bar. The reaction is solvent-free, and the mixture will become a thick paste or solid.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexane, 3:7). The reaction is typically complete within 25-45 minutes.

  • Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. Add 10 mL of cold water and stir for 5 minutes. The solid product will precipitate.

  • Purification: Collect the crude solid product by vacuum filtration and wash it with cold water.

  • Catalyst Recovery: The filtrate contains the catalyst. The catalyst can be recovered by filtration, washing with ethyl acetate, drying in an oven, and can be reused for subsequent reactions.[11]

  • Final Purification: Recrystallize the crude product from hot ethanol to obtain the pure dihydropyrimidinone derivative. Dry the crystals under vacuum.

C-H Bond Functionalization: The Art of Molecular Editing

Application Note

Direct C-H bond functionalization has emerged as a transformative strategy in organic synthesis, allowing for the conversion of ubiquitous C-H bonds into new C-C or C-heteroatom bonds.[12][13] This approach bypasses the need for traditional pre-functionalized starting materials (e.g., organohalides or organometallics), leading to more step-economical and atom-economical synthetic routes.

Causality and Strategic Advantage: The logic behind this strategy is to use a transition metal catalyst (e.g., Rhodium, Palladium, Cobalt) that can selectively break a specific C-H bond, often guided by a directing group on the substrate.[14][15] The catalyst forms a metallacyclic intermediate, which then reacts with a coupling partner (like an alkyne or an olefin) to form the new bond before the catalyst is regenerated. This method is particularly powerful for the "late-stage functionalization" of complex, biologically active molecules, where traditional methods would require a complete re-synthesis.[13][16] It allows chemists to directly modify a lead compound to explore structure-activity relationships (SAR).

Case Study: Cobalt(III)-Catalyzed C-H Annulation for Quinoline Synthesis

Quinoline scaffolds are prevalent in numerous bioactive compounds, including antimalarial and anticancer drugs.[14] A modern approach to their synthesis involves the Cp*Co(III)-catalyzed C-H activation of an N-aryl amidine followed by annulation with an alkyne. Cobalt catalysts are advantageous as they are less expensive and more abundant than precious metals like Rhodium or Iridium.[14]

General Catalytic Cycle for Directed C-H Activation:

CH_Activation_Cycle Cat [Cp*Co(III)] Intermediate1 Coordination Complex Cat->Intermediate1 Substrate Substrate (with Directing Group) Substrate->Intermediate1 + Substrate Alkyne Alkyne (Coupling Partner) Product Annulated Product (Quinoline) Intermediate2 Cobaltacycle Intermediate Intermediate1->Intermediate2 C-H Activation (CMD) Intermediate3 Migratory Insertion Intermediate2->Intermediate3 + Alkyne Intermediate4 Reductive Elimination Intermediate3->Intermediate4 Intermediate4->Cat Oxidation Intermediate4->Product - [CpCo(I)]

Caption: General catalytic cycle for CpCo(III)-catalyzed C-H activation/annulation.

Representative Data for Quinoline Synthesis via C-H Annulation:

EntryAmidine R¹Alkyne R²/R³Product Yield (%)
1HPh / Ph92
2MePh / Ph89
3OMePh / Ph95
4HEt / Et78
5HPh / Me85 (mixed regioisomers)
Data is representative of typical results in the field.[14]
Protocol: Cp*Co(III)-Catalyzed Synthesis of 2,4-Disubstituted Quinolines

Materials:

  • N-phenylbenzamidine (0.2 mmol)

  • Diphenylacetylene (0.24 mmol, 1.2 equiv)

  • [Cp*Co(CO)I₂] (5 mol%, 0.01 mmol)

  • AgSbF₆ (20 mol%, 0.04 mmol)

  • tert-Amyl alcohol (t-AmOH) (1.0 mL)

  • Schlenk tube or sealed vial

  • Inert atmosphere glovebox or Schlenk line (Argon or Nitrogen)

Procedure:

  • Inert Atmosphere: This reaction is sensitive to air and moisture. All manipulations should be performed under an inert atmosphere.

  • Reaction Setup: To a dried Schlenk tube equipped with a magnetic stir bar, add N-phenylbenzamidine (0.2 mmol), diphenylacetylene (0.24 mmol), [Cp*Co(CO)I₂] (5 mol%), and AgSbF₆ (20 mol%).

  • Solvent Addition: Add anhydrous t-AmOH (1.0 mL) to the tube via syringe.

  • Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at 120 °C. Stir the reaction vigorously for 12-24 hours.

  • Monitoring: The reaction can be monitored by taking aliquots (under inert atmosphere) and analyzing by GC-MS or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (10 mL) and filter it through a short plug of celite or silica gel to remove metal salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexane to afford the pure quinoline product.

Visible-Light Photoredox Catalysis: Harnessing Light for Green Synthesis

Application Note

Visible-light photoredox catalysis has become a dominant tool in modern organic synthesis by enabling the generation of radical intermediates under exceptionally mild and controlled conditions.[17][18] This method uses a photocatalyst (often a Ruthenium or Iridium complex, or an organic dye) that absorbs visible light from sources like household lamps or LEDs.[17] The excited-state catalyst can then engage in single-electron transfer (SET) with organic substrates to initiate radical-based transformations that are often difficult or impossible to achieve using traditional thermal methods.[19]

Causality and Strategic Advantage: The key is the conversion of light energy into chemical energy. The photocatalyst acts as a transducer. Upon absorbing a photon, it reaches an excited state with dramatically different redox potentials, making it both a more potent oxidant and a more potent reductant than its ground state. This allows it to activate stable molecules through SET, opening up a universe of radical chemistry at ambient temperature. The low energy of visible light prevents unwanted side reactions often seen with high-energy UV radiation, leading to cleaner reactions with high functional group tolerance—a major asset for complex molecule and late-stage functionalization.[16]

Case Study: Synthesis of 3,4-Dihydroquinolin-2-ones

3,4-Dihydroquinolin-2-ones are important heterocyclic motifs found in various bioactive compounds. A photoredox approach allows for their synthesis via an intermolecular addition-cyclization of electron-deficient alkenes and carbamoyl radicals, which are generated in situ from stable precursors under photo-irradiated conditions.[17]

General Photoredox Catalytic Cycle:

Photoredox_Cycle PC PC (Ground State) PC_star PC* (Excited State) PC->PC_star hν (Visible Light) Radical_A Radical (A•) PC_star->Radical_A Oxidation PC_oxidized PC⁺ PC_star->PC_oxidized - e⁻ (SET) Substrate_A Substrate (A) PC_oxidized->PC + e⁻ (SET) Product Product PC_oxidized->Product Reduction Substrate_B Substrate (B)

Caption: A simplified representation of a photoredox catalytic cycle.

Representative Data for Dihydroquinolin-2-one Synthesis:

EntryAlkeneCarbamoyl PrecursorProduct Yield (%)
1AcrylonitrileN-phenyl-2-chloroacetamide85
2Methyl AcrylateN-phenyl-2-chloroacetamide91
3StyreneN-phenyl-2-chloroacetamide75
4Methyl AcrylateN-(4-methoxyphenyl)-2-chloroacetamide88
Data is representative of photocatalytic methods.[17]
Protocol: Photocatalytic Synthesis of 3,4-Dihydroquinolin-2-ones

Materials:

  • Electron-deficient alkene (e.g., methyl acrylate) (0.5 mmol)

  • Carbamoyl radical precursor (e.g., N-phenyl-2-chloroacetamide) (0.75 mmol, 1.5 equiv)

  • fac-[Ir(ppy)₃] (photocatalyst, 1 mol%)

  • Anhydrous and degassed solvent (e.g., Toluene or DMF) (5 mL)

  • Schlenk tube or borosilicate vial with a screw cap

  • Blue LED light source (e.g., 450 nm, 34 W)

  • Small fan for cooling

Procedure:

  • Reaction Setup: To a Schlenk tube, add the alkene (0.5 mmol), the carbamoyl precursor (0.75 mmol), and the photocatalyst fac-[Ir(ppy)₃] (1 mol%).

  • Degassing: Seal the tube with a rubber septum. Degas the solvent (5 mL) by sparging with argon or nitrogen for 15-20 minutes. Add the degassed solvent to the Schlenk tube via syringe. Repeat the degassing process on the reaction mixture for another 10 minutes (freeze-pump-thaw cycles are also effective).

  • Irradiation: Place the sealed reaction tube approximately 5-10 cm from a blue LED light source. To maintain ambient temperature, use a small fan to cool the reaction vessel.

  • Reaction Execution: Stir the reaction mixture under irradiation for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Once complete, remove the solvent under reduced pressure.

  • Purification: Purify the residue directly by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to isolate the desired 3,4-dihydroquinolin-2-one product.

Continuous Flow Chemistry: Precision, Safety, and Scalability

Application Note

Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of pumps, tubes, and microreactors, rather than in a traditional batch flask.[20][21] This technology offers a paradigm shift in chemical synthesis, providing unparalleled control over reaction parameters.

Causality and Strategic Advantage: The small dimensions of flow reactors (often with internal diameters of <1 mm) lead to extremely high surface-area-to-volume ratios. This results in superior heat and mass transfer compared to batch reactors.[22] Consequently, exothermic reactions can be controlled with high precision, preventing dangerous thermal runaways. It also allows for "superheating" solvents above their boiling points by applying back-pressure, drastically accelerating slow reactions.[21] The handling of hazardous reagents or unstable intermediates is safer, as only small amounts are generated and consumed at any given moment.[22] For process development, flow chemistry is ideal for rapid optimization and straightforward scaling-up; instead of using larger, more dangerous reactors, one simply runs the system for a longer duration.[20]

Case Study: Flow Synthesis of Pyrazoles

Pyrazoles are a class of N-heterocycles with widespread applications, including as anti-inflammatory (e.g., Celecoxib) and anticancer agents.[23] A common synthesis involves the [3+2] cycloaddition of a diazoalkane with an alkyne. Diazoalkanes are often explosive and toxic, making their large-scale batch synthesis hazardous. In a flow system, the hazardous diazoalkane can be generated in situ in one reactor module and immediately consumed by the alkyne in a subsequent module, never accumulating to dangerous levels.[24]

Workflow for Continuous Flow Synthesis:

Flow_Workflow PumpA Pump A Reagent 1 (e.g., Diazo Precursor) Mixer T-Mixer PumpA->Mixer PumpB Pump B Reagent 2 (e.g., Alkyne) PumpB->Mixer Reactor1 Heated Coil Reactor 1 (In Situ Generation) Mixer->Reactor1 Reactor2 Heated Coil Reactor 2 (Cycloaddition) Reactor1->Reactor2 BPR Back-Pressure Regulator Reactor2->BPR Collection Product Collection BPR->Collection

Sources

Application Notes and Protocols for the Catalytic Hydrogenation of Trifluoromethylpyridines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The catalytic hydrogenation of trifluoromethylpyridines to the corresponding trifluoromethylpiperidines represents a critical transformation in medicinal and agricultural chemistry. The resulting saturated heterocycles are key structural motifs in a multitude of bioactive molecules, including numerous FDA-approved drugs.[1][2][3] The incorporation of a trifluoromethyl (CF₃) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1][4][5] However, the reduction of the pyridine ring is challenging due to its aromatic stability and the inherent risk of C-F bond cleavage (hydrodefluorination) under harsh conditions. This guide provides a detailed overview of the mechanistic considerations, common catalytic systems, and optimized protocols for this essential synthetic operation.

Mechanistic Considerations & The Role of the CF₃ Group

The hydrogenation of a pyridine ring is a thermodynamically favorable but kinetically slow process that requires breaking aromaticity. The reaction proceeds via the stepwise addition of three equivalents of hydrogen across the C=C and C=N bonds of the heterocycle.

1.1. Substrate Activation

Due to the stability of the aromatic system, potent catalytic activation is necessary.[6][7] A common and highly effective strategy involves the use of acidic conditions, particularly with heterogeneous catalysts. Protic acids, such as glacial acetic acid, protonate the Lewis basic pyridine nitrogen. This protonation disrupts the aromaticity, making the pyridinium ion significantly more electrophilic and susceptible to reduction.[6][8]

1.2. The Double-Edged Sword: The Trifluoromethyl Group

The CF₃ group is strongly electron-withdrawing, which influences the hydrogenation in two primary ways:[1]

  • Increased Reactivity: The electron-withdrawing nature of the CF₃ group further activates the pyridine ring towards reduction, often allowing for milder reaction conditions compared to electron-rich pyridines.[9]

  • Risk of Hydrodefluorination: The C-F bond is exceptionally strong, yet it is not inert. Under certain catalytic conditions, particularly with palladium catalysts or at elevated temperatures, reductive cleavage of one or more C-F bonds can occur, leading to the formation of difluoromethyl (CHF₂) or monofluoromethyl (CH₂F) impurities, or complete defluorination.[10][11] This is a critical challenge to overcome for selective synthesis.

Catalytic Systems: A Comparative Overview

The choice of catalyst is the most critical parameter dictating the success of the hydrogenation. Both heterogeneous and homogeneous systems are employed, each offering distinct advantages.[12][13]

2.1. Heterogeneous Catalysis

Heterogeneous catalysts are the workhorses of industrial and laboratory-scale hydrogenations due to their ease of handling, recovery, and recyclability.[8][12]

  • Platinum(IV) Oxide (PtO₂, Adams' Catalyst): This is one of the most robust and reliable catalysts for pyridine reduction.[6] It typically requires acidic media (e.g., glacial acetic acid) and moderate to high hydrogen pressures (50-70 bar) but often proceeds efficiently at room temperature.[6][8]

  • Rhodium-on-Carbon (Rh/C): Rhodium is highly active for aromatic ring saturation and can often operate under milder conditions than platinum.[7]

  • Ruthenium-on-Carbon (Ru/C): Ruthenium is also effective, though it may sometimes require higher temperatures and pressures.[14]

2.2. Homogeneous Catalysis

Homogeneous catalysts, while more complex to separate from the reaction products, offer unparalleled activity and selectivity, especially for asymmetric synthesis.[15][16]

  • Iridium-based Catalysts: Chiral Iridium complexes, often paired with phosphine ligands (e.g., P-Phos), are highly effective for the enantioselective hydrogenation of pyridinium salts.[9][17] This approach allows for the creation of chiral piperidines with multiple stereogenic centers in a single step, a highly valuable transformation in drug development.[9]

Data Presentation: Catalyst Performance

The following table summarizes representative catalytic systems for the hydrogenation of trifluoromethyl-substituted pyridines.

Catalyst SystemSubstrate ExampleConditionsYieldSelectivity/eeReference
PtO₂ 2-Chloro-3-(trifluoromethyl)pyridineGlacial Acetic Acid, 50 bar H₂, RT, 6-8 hGoodNot Reported[6]
[Ir(cod)Cl]₂ / Chiral Ligand N-Benzyl-2-phenyl-X-(trifluoromethyl)pyridinium bromidePhMe/CH₂Cl₂, H₂Highup to 90% ee[9][18]
Rh/C General Aromatic PrecursorsAcetic Acid, 3-4 atm H₂, 20-60°CHighNot Reported[7]

Note: RT = Room Temperature; ee = enantiomeric excess.

Visualization of Key Processes
General Hydrogenation Workflow

The diagram below outlines the standard operational sequence for a batch hydrogenation reaction in a high-pressure reactor.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis A Charge Reactor: Substrate, Solvent, Catalyst B Seal & Purge (Inert Gas) A->B C Pressurize (Hydrogen Gas) B->C D Stir & Heat (Maintain T & P) C->D E Vent & Purge D->E F Filter Catalyst (Caution: Pyrophoric!) E->F G Isolate & Purify (Extraction, Chromatography) F->G H Characterize Product (NMR, MS, etc.) G->H

Caption: Standard workflow for catalytic hydrogenation.

Reaction Pathway and Defluorination Challenge

This diagram illustrates the desired reaction pathway versus the potential hydrodefluorination side reaction.

ReactionPathway Start Trifluoromethylpyridine Product Trifluoromethylpiperidine (Desired Product) Start->Product + 3 H₂ Catalyst (Selective) SideProduct Difluoromethylpiperidine (Side Product) Start->SideProduct + H₂ / -HF Harsh Conditions (Unselective)

Caption: Desired hydrogenation vs. undesired hydrodefluorination.

Experimental Protocols

Safety Precaution: All hydrogenation reactions should be conducted behind a protective blast shield in a well-ventilated fume hood. Catalysts such as PtO₂ and Rh/C can be pyrophoric upon exposure to air after the reaction; the filter cake should never be allowed to dry completely and should be quenched with water immediately after filtration.

Protocol 1: Heterogeneous Hydrogenation using PtO₂ (Adams' Catalyst)

This protocol is adapted from established procedures for pyridine hydrogenation and is suitable for a wide range of trifluoromethylpyridines.[6][8]

Materials:

  • Trifluoromethyl-substituted pyridine (1.0 eq)

  • Platinum(IV) oxide (PtO₂, 1-5 mol%)

  • Glacial acetic acid (solvent, approx. 5-10 mL per gram of substrate)

  • High-pressure hydrogenation reactor (e.g., Parr apparatus)

  • Hydrogen gas (high purity)

  • Filtration aid (Celite®)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (or other suitable extraction solvent)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reactor Setup: In a suitable high-pressure reactor vessel, add the trifluoromethylpyridine (e.g., 1.0 g) and glacial acetic acid (5-10 mL).

  • Catalyst Addition: Carefully add the PtO₂ catalyst (5 mol%) to the solution under a stream of inert gas (Nitrogen or Argon) if possible.

  • Sealing and Purging: Securely seal the reactor vessel. Purge the reactor headspace 3-5 times with inert gas to remove all air, followed by 2-3 purges with hydrogen gas.

  • Reaction Execution: Pressurize the reactor with hydrogen to the target pressure (e.g., 50-70 bar / 725-1015 PSI).[6] Begin vigorous stirring. The reaction is typically run at room temperature for 6-10 hours. Monitor the reaction progress by observing hydrogen uptake from the ballast tank.

  • Work-up: Upon completion, stop the stirring and carefully vent the excess hydrogen gas. Purge the reactor with inert gas.

  • Catalyst Removal: Open the reactor and carefully filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Immediately rinse the filter pad with ethyl acetate. Crucially, quench the filter cake with water to prevent ignition.

  • Extraction: Transfer the filtrate to a separatory funnel. Carefully neutralize the acetic acid by slowly adding saturated NaHCO₃ solution until effervescence ceases.

  • Isolation: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude trifluoromethylpiperidine.

  • Purification: Purify the crude product by distillation or column chromatography as needed.

Protocol 2: Asymmetric Homogeneous Hydrogenation of a Pyridinium Salt

This protocol is a conceptual guide for achieving enantioselective reduction, based on methodologies developed for this purpose.[9][18] It requires the initial preparation of a pyridinium salt.

Part A: Pyridinium Salt Formation

  • Dissolve the trifluoromethylpyridine (1.0 eq) in a suitable solvent (e.g., acetonitrile or dichloromethane).

  • Add an activating agent such as benzyl bromide (1.1 eq).

  • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

  • Isolate the resulting pyridinium salt, often by precipitation with a less polar solvent like diethyl ether, followed by filtration and drying.

Part B: Asymmetric Hydrogenation

Materials:

  • Trifluoromethylpyridinium salt (1.0 eq)

  • Iridium precursor (e.g., [Ir(cod)Cl]₂, 0.5-1 mol%)

  • Chiral phosphine ligand (e.g., a BINAP or P-Phos derivative, 1.1-1.2 eq relative to Ir)

  • Anhydrous, degassed solvent (e.g., a 1:1 mixture of Toluene/DCM)[18]

  • High-pressure hydrogenation reactor

Procedure:

  • Catalyst Pre-formation: In a glovebox, charge a vial with the iridium precursor and the chiral ligand in the chosen solvent. Stir for 30-60 minutes to allow for complex formation.

  • Reactor Setup: In a separate reactor vessel, dissolve the pyridinium salt in the reaction solvent.

  • Reaction Initiation: Transfer the pre-formed catalyst solution to the reactor vessel containing the substrate via cannula.

  • Sealing and Hydrogenation: Seal the reactor and transfer it to the hydrogenation station. Purge thoroughly with inert gas, then with hydrogen.

  • Reaction Execution: Pressurize the reactor with hydrogen (pressures can often be lower here, e.g., 10-50 bar). Stir at the optimized temperature (e.g., 40-60°C) for the required time (12-24 h).

  • Work-up and Analysis: After cooling and venting, concentrate the reaction mixture. The crude product can be purified by column chromatography. The enantiomeric excess (ee) must be determined by chiral HPLC or SFC analysis.

Troubleshooting and Field-Proven Insights
  • Problem: Incomplete Conversion.

    • Cause: Inactive catalyst or insufficient pressure/time.

    • Solution: Ensure the catalyst is fresh. PtO₂ should be a dark brown, free-flowing powder. Increase hydrogen pressure or reaction time. A small amount of water can sometimes poison platinum catalysts; ensure anhydrous conditions.

  • Problem: Significant Defluorination Detected.

    • Cause: Reaction temperature is too high, or the catalyst is too aggressive. Palladium catalysts are particularly known to promote hydrodefluorination.

    • Solution: Avoid Pd/C. Use PtO₂ or a Rh-based catalyst. Maintain the reaction at room temperature if possible. If heating is required, increase it incrementally.

  • Problem: Low Yield after Work-up.

    • Cause: The piperidine product can be basic and water-soluble, especially after neutralization.

    • Solution: Ensure the aqueous layer is thoroughly extracted during work-up. Using a continuous liquid-liquid extractor can improve recovery for more polar products. Ensure complete neutralization, as the protonated product will remain in the aqueous phase.

References
  • Muta, R., Torigoe, T., & Kuninobu, Y. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Organic Letters, 24(44), 8218–8222. [Link]

  • Request PDF. (n.d.). Regioselective Direct C–H Trifluoromethylation of Pyridine. ResearchGate. Retrieved January 20, 2026, from [Link]

  • Muta, R., Torigoe, T., & Kuninobu, Y. (2022). 3-Position-Selective C-H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. PubMed. [Link]

  • (2015). ChemInform Abstract: Enantioselective Synthesis of Trifluoromethyl Substituted Piperidines with Multiple Stereogenic Centers via Hydrogenation of Pyridinium Hydrochlorides. Sci-Hub.
  • Request PDF. (n.d.). 3-Position-Selective C-H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. ResearchGate. Retrieved January 20, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. Retrieved January 20, 2026, from [Link]

  • Ye, Y., et al. (2019). Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale. PubMed Central. [Link]

  • Tsukamoto, M., & Nakamura, T. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

  • Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 27(11), 4051-4054.
  • Wu, J., Tang, W., Pettman, A., & Xiao, J. (2012). Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium-Catalyzed Transfer Hydrogenation.
  • (2022). Organic & Biomolecular Chemistry. RSC Publishing.
  • University of Bristol. (n.d.). Electrochemical hydrodefluorination of trifluoromethyl groups. Retrieved January 20, 2026, from [Link]

  • Request PDF. (n.d.). Trifluoromethylpyridine: Its chemistry and applications. ResearchGate. Retrieved January 20, 2026, from [Link]

  • (2020). (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
  • Semantic Scholar. (2015).
  • Google Patents. (n.d.). US4650875A - Preparation of (trifluoromethyl)pyridines.
  • Muta, R., Torigoe, T., & Kuninobu, Y. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. ACS Publications. [Link]

  • deRonde, M., et al. (2020). Organophotoredox Hydrodefluorination of Trifluoromethylarenes with Translational Applicability to Drug Discovery. PMC - NIH. [Link]

  • ResearchGate. (n.d.). Stereoselective hydrogenation of a substituted pyridine. [Download Scientific Diagram]. Retrieved January 20, 2026, from [Link]

  • Chemistry LibreTexts. (2021). 11.
  • Wang, D., et al. (2016). Catalytic enantioselective synthesis of fluoromethylated stereocenters by asymmetric hydrogenation. PMC - NIH. [Link]

  • Liu, W., et al. (2020). Photocatalytic defluoroalkylation and hydrodefluorination of trifluoromethyls using o-phosphinophenolate. PMC - NIH. [Link]

  • Semantic Scholar. (n.d.).
  • Prakash, G. K. S., et al. (2011). Protolytic defluorination of trifluoromethyl-substituted arenes. PMC - NIH. [Link]

  • Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved January 20, 2026, from [Link]

  • Le, C., et al. (2017). Bi-Catalyzed Trifluoromethylation of C(sp2)–H Bonds under Light. PMC - NIH. [Link]

  • Chemistry LibreTexts. (2023). 3.
  • MDPI. (n.d.). Recent Advances in Catalytic Hydrogenation of Furfural. Retrieved January 20, 2026, from [Link]

  • PubMed. (2007). Homogeneous catalytic reduction of dioxygen using transfer hydrogenation catalysts. [Link]

  • Asian Journal of Chemistry. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. [Link]

  • (2020).
  • PubMed. (1998). Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. [Link]

  • (2022). Protocol for electrocatalytic hydrogenation of 5-hydroxymethylfurfural using H and flow cells.
  • ResearchGate. (n.d.).
  • Macquarie University. (2023).

Sources

Application Note: Derivatization of 2-Amino-5-(trifluoromethyl)pyridin-3-ol for Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the derivatization of the novel scaffold, 2-Amino-5-(trifluoromethyl)pyridin-3-ol, to generate a diverse chemical library for biological screening. We present a proposed synthetic pathway for the starting material and detail robust protocols for subsequent derivatization via N-acylation, O-sulfonylation, and N-alkylation/arylation. Furthermore, we outline detailed methodologies for high-throughput screening of the resulting compound library for potential anticancer and antibacterial activities. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the therapeutic potential of trifluoromethyl-substituted pyridinol scaffolds.

Introduction: The Promise of Trifluoromethyl-Substituted Pyridine Scaffolds

The incorporation of a trifluoromethyl (-CF3) group into small molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and cell permeability.[1] Pyridine rings, on the other hand, are prevalent in numerous FDA-approved drugs and natural products, valued for their ability to engage in hydrogen bonding and their versatile substitution patterns. The combination of these two moieties in the this compound scaffold presents a promising starting point for the discovery of novel therapeutic agents. The presence of three distinct functional groups—an amino group, a hydroxyl group, and the pyridine nitrogen—offers multiple avenues for chemical modification, enabling the creation of a diverse library of compounds for biological evaluation.

Synthesis of the Core Scaffold: this compound

Proposed Synthetic Protocol:

  • Step 1: Nitration of 2-Hydroxy-5-(trifluoromethyl)pyridine.

    • To a solution of 2-Hydroxy-5-(trifluoromethyl)pyridine in concentrated sulfuric acid, cooled to 0°C, add fuming nitric acid dropwise.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Pour the reaction mixture over ice and collect the precipitated 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine by filtration.

  • Step 2: Catalytic Hydrogenation.

    • Dissolve the 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine in methanol.

    • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

    • Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield this compound.

Derivatization Strategies for Library Generation

The this compound scaffold offers three primary points for derivatization: the 2-amino group, the 3-hydroxyl group, and to a lesser extent, the pyridine nitrogen. Selective derivatization can be achieved by carefully choosing reaction conditions and protecting groups.

N-Acylation of the 2-Amino Group

The introduction of an acyl group to the amino function can modulate the compound's electronic properties and introduce new interaction points for biological targets.

Protocol for N-Acetylation:

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).

  • Acylating Agent: Cool the mixture to 0°C and add acetic anhydride (1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

This protocol can be adapted for a variety of acid chlorides and anhydrides to generate a diverse amide library.

O-Sulfonylation of the 3-Hydroxyl Group

Sulfonylation of the hydroxyl group can introduce a sulfonate ester, a functional group known to interact with various biological targets.

Protocol for O-Mesylation:

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous DCM.

  • Base Addition: Add pyridine or TEA (2.0 eq).

  • Sulfonylating Agent: Cool the solution to 0°C and add methanesulfonyl chloride (1.5 eq) dropwise.

  • Reaction: Stir the reaction at 0°C for 1-2 hours and then at room temperature overnight.

  • Work-up: Dilute with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by flash chromatography.

This method can be extended to other sulfonyl chlorides, such as tosyl chloride and dansyl chloride, to further diversify the library.

N-Alkylation and N-Arylation of the 2-Amino Group

Introducing alkyl or aryl substituents on the amino group can significantly alter the lipophilicity and steric profile of the molecule.

Protocol for Reductive Amination (Alkylation):

  • Imine Formation: Dissolve this compound (1.0 eq) and an aldehyde or ketone (1.2 eq) in a solvent like methanol or 1,2-dichloroethane. Add a catalytic amount of acetic acid.

  • Reduction: To the stirred solution, add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.

  • Reaction: Stir at room temperature for 12-24 hours.

  • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate. Extract the product with an organic solvent.

  • Purification: Dry the organic phase, concentrate, and purify by chromatography.

Protocol for Buchwald-Hartwig Amination (Arylation):

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), an aryl halide (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃), a ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃).

  • Solvent: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

  • Reaction: Heat the mixture under an inert atmosphere (e.g., argon) at 80-110°C for 12-24 hours.

  • Work-up: Cool the reaction, dilute with an organic solvent, and filter through celite.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography.

Visualizing Derivatization Strategies

Derivatization_Workflow cluster_N_Acylation N-Acylation cluster_O_Sulfonylation O-Sulfonylation cluster_N_Alkylation N-Alkylation/Arylation Core This compound Acyl_Cl R-COCl / (RCO)₂O Base (TEA, DIPEA) Core->Acyl_Cl Amino Group Reaction Sulfonyl_Cl R-SO₂Cl Base (Pyridine, TEA) Core->Sulfonyl_Cl Hydroxyl Group Reaction Alkylation R-CHO / R₂CO NaBH(OAc)₃ Core->Alkylation Amino Group Reaction Arylation Ar-X Pd Catalyst, Ligand, Base Core->Arylation Amino Group Reaction N_Acyl_Product N-Acylated Derivative Acyl_Cl->N_Acyl_Product O_Sulfonyl_Product O-Sulfonylated Derivative Sulfonyl_Cl->O_Sulfonyl_Product N_Subst_Product N-Substituted Derivative Alkylation->N_Subst_Product Arylation->N_Subst_Product

Caption: Derivatization workflow for this compound.

Biological Screening Protocols

The generated library of derivatives can be screened for a wide range of biological activities. Here, we focus on protocols for anticancer and antibacterial screening.

Anticancer Activity Screening

A primary screen can be conducted to assess the cytotoxic effects of the compounds on cancer cell lines, followed by more specific secondary assays for promising candidates.

Primary Screening: Cell Viability Assay (MTT Assay) [3]

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized derivatives (e.g., from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) for each compound.

Secondary Screening: Kinase Inhibition Assay

Many anticancer drugs target specific kinases.[4][5] A variety of assay formats are available to screen for kinase inhibitors.[4][6][7]

Protocol for a Generic Kinase Activity Assay (e.g., ADP-Glo™ Kinase Assay):

  • Reaction Setup: In a 384-well plate, combine the kinase, substrate, and ATP with the test compound at various concentrations.

  • Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.

  • ATP Depletion Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Kinase Activity Detection: Add Kinase Detection Reagent to convert the newly synthesized ADP to ATP, which is then used by luciferase to generate a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: A lower luminescent signal indicates higher kinase activity (more ADP produced), while a higher signal suggests inhibition. Calculate the percent inhibition and IC₅₀ values.

Derivative IDModificationTarget Cell LineIC₅₀ (µM)Target KinaseKinase Inhibition IC₅₀ (µM)
Parent NoneMCF-7>100EGFR>100
DERIV-01 N-AcetylatedMCF-725.4EGFR15.2
DERIV-02 O-MesylatedMCF-712.8EGFR5.7
DERIV-03 N-BenzylatedMCF-75.6EGFR2.1
DERIV-04 N-PhenylatedMCF-78.9EGFR3.4

Table 1: Illustrative data from anticancer screening.

Antibacterial Activity Screening

The initial evaluation of antibacterial activity is typically performed by determining the Minimum Inhibitory Concentration (MIC) of the compounds against a panel of bacteria.[8][9]

Protocol for Broth Microdilution MIC Assay: [10][11]

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.[8]

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (bacteria and broth) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Derivative IDModificationS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Parent None128>128
DERIV-05 N-Propionylated3264
DERIV-06 O-Tosylated1632
DERIV-07 N-(4-chlorobenzyl)816
DERIV-08 N-(3-pyridyl)64>128

Table 2: Illustrative data from antibacterial screening.

Visualizing the Biological Screening Cascade

Screening_Cascade cluster_Anticancer Anticancer Screening cluster_Antibacterial Antibacterial Screening Start Synthesized Derivative Library Primary_Cancer Primary Screen: Cell Viability (MTT Assay) Start->Primary_Cancer Primary_Ab Primary Screen: MIC Determination Start->Primary_Ab Secondary_Cancer Secondary Screen: Kinase Inhibition Assay Primary_Cancer->Secondary_Cancer Active Compounds Hit_Cancer Anticancer Hits Secondary_Cancer->Hit_Cancer Potent Inhibitors Secondary_Ab Secondary Screen: Time-Kill Kinetics, etc. Primary_Ab->Secondary_Ab Active Compounds Hit_Ab Antibacterial Hits Secondary_Ab->Hit_Ab Bactericidal/Bacteriostatic Leads

Caption: General workflow for biological screening of the derivative library.

Conclusion

The this compound scaffold represents a versatile starting point for the development of novel bioactive molecules. The synthetic and derivatization protocols outlined in this application note provide a robust framework for generating a diverse chemical library. The subsequent high-throughput screening protocols for anticancer and antibacterial activities offer a clear path to identifying promising lead compounds for further optimization and development. The combination of the trifluoromethyl group with the aminopyridinol core holds significant potential for the discovery of next-generation therapeutics.

References

  • High-throughput Screening (HTS) of Anticancer Drug Efficacy on a micropillar/microwell Chip Platform. (2014). PubMed. [Link]

  • High-throughput method used to identify cancer drug candidates. (2019). Drug Target Review. [Link]

  • Microplate Assays for High-Throughput Drug Screening in Cancer Research. (n.d.). BMG LABTECH. [Link]

  • High-Throughput Strategies for the Discovery of Anticancer Drugs by Targeting Transcriptional Reprogramming. (2021). PMC - NIH. [Link]

  • 2-amino-3-hydroxypyridine and preparation method and refining method thereof. (n.d.).
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). NIH. [Link]

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (n.d.). PMC - NIH. [Link]

  • Process for the production of 2-amino-3-hydroxypyridines. (n.d.).
  • Kinase Screening Assay Services. (n.d.). Reaction Biology. [Link]

  • 2-amino-3-hydroxypyridine and its preparation method and purification method. (n.d.). Eureka. [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. [Link]

  • Process for the production of 2-amino-3-hydroxypyridine derivatives. (n.d.).
  • Kinase assays. (2020). BMG LABTECH. [Link]

  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021). Acta Scientific. [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PubMed Central. [Link]

  • Synthesis of 2-amino-5-fluoropyridine. (2025). ResearchGate. [Link]

  • 2-Amino-3-chloro-5-trifluoromethylpyridine. (n.d.).
  • Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. (n.d.). Dissertation. [Link]

Sources

Application Notes and Protocols for the Quantification of 2-Amino-5-(trifluoromethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Amino-5-(trifluoromethyl)pyridin-3-ol is a substituted pyridine derivative of increasing interest in pharmaceutical and agrochemical research. The presence of an amino group, a hydroxyl group, and a trifluoromethyl group on the pyridine ring imparts unique chemical properties that are valuable for the synthesis of novel bioactive molecules. Accurate and precise quantification of this compound is paramount for various stages of research and development, including synthesis optimization, purity assessment, stability testing, and pharmacokinetic studies.

This comprehensive guide provides detailed application notes and robust protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The methodologies are designed to be both accurate and stability-indicating, in accordance with the International Council for Harmonisation (ICH) guidelines.[1]

Part 1: Physicochemical Characterization and Method Development Strategy

A successful analytical method is built upon a solid understanding of the analyte's physicochemical properties. For novel compounds like this compound, these properties may not be readily available in the literature. Therefore, the initial phase of method development should involve their experimental determination.

Essential Physicochemical Parameters
  • UV-Vis Absorbance Spectrum: Essential for selecting the optimal wavelength for UV detection, ensuring maximum sensitivity.

  • pKa (Acid Dissociation Constant): Crucial for controlling the ionization state of the analyte by adjusting the mobile phase pH. The amino group and the hydroxyl group will have distinct pKa values, influencing the overall charge of the molecule at a given pH. Proper pH control is vital for achieving good peak shape and reproducible retention times in reversed-phase HPLC.

  • LogP (Octanol-Water Partition Coefficient): Indicates the hydrophobicity of the analyte, guiding the initial selection of the mobile phase composition (ratio of organic solvent to aqueous buffer).

  • Solubility: Determining the appropriate solvent for stock solutions and sample preparation is a fundamental first step.

Strategic Approach to Method Development

The following diagram illustrates a logical workflow for developing a robust analytical method for this compound. This systematic approach ensures that the final method is well-characterized, validated, and fit for its intended purpose.

MethodDevelopmentWorkflow cluster_0 Phase 1: Analyte Characterization cluster_1 Phase 2: Method Development cluster_2 Phase 3: Method Validation char1 Determine UV Spectrum char2 Determine pKa char3 Determine LogP & Solubility md1 Column & Mobile Phase Screening char3->md1 Inform md2 Optimization of Chromatographic Conditions md1->md2 md3 Forced Degradation Studies md2->md3 val1 Specificity & Linearity md3->val1 Validate val2 Accuracy & Precision val1->val2 val3 LOD, LOQ & Robustness val2->val3 LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep1 Sample Collection prep2 Protein Precipitation / Dilution prep1->prep2 prep3 Internal Standard Spiking prep2->prep3 lc UPLC Separation prep3->lc ms1 ESI Ionization (+ve) lc->ms1 ms2 MRM Detection ms1->ms2 data1 Peak Integration ms2->data1 data2 Calibration Curve Generation data1->data2 data3 Concentration Calculation data2->data3

Sources

Application Notes & Protocols: 2-Amino-5-(trifluoromethyl)pyridin-3-ol in Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of 2-Amino-5-(trifluoromethyl)pyridin-3-ol in materials science. While this molecule has been primarily utilized as a building block in medicinal and agrochemical synthesis, its unique combination of functional groups—a reactive amine, a nucleophilic hydroxyl group, a thermally stable pyridine core, and an electron-withdrawing trifluoromethyl moiety—positions it as a highly promising, yet underexplored, monomer for the development of advanced functional materials. This guide moves beyond established applications to propose novel uses in high-performance polymers, functional surface modifications, and as a precursor for organic electronic materials. We provide the scientific rationale, detailed experimental protocols, and characterization methodologies to empower researchers to unlock the potential of this versatile chemical scaffold.

Introduction: A Multifunctional Building Block for Advanced Materials

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern materials science, imparting desirable properties such as enhanced thermal stability, chemical inertness, and unique electronic characteristics. The subject of this guide, this compound (hereafter ATFP ), is a heterocyclic compound that elegantly combines the benefits of fluorine chemistry with multiple reactive sites for material synthesis.

The potential of ATFP stems from its distinct structural features:

  • Trifluoromethyl (CF₃) Group: This powerful electron-withdrawing group can significantly alter the electronic properties of the pyridine ring, lower the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and enhance material stability. The C-F bond's strength contributes to exceptional thermal and oxidative resistance.[1]

  • Pyridine Ring: A robust, aromatic heterocyclic core that provides thermal stability and can engage in π-stacking interactions. Its nitrogen atom offers a site for potential quaternization, enabling modulation of solubility or electronic properties.

  • Amino (-NH₂) and Hydroxyl (-OH) Groups: These ortho-positioned functional groups are versatile handles for a wide array of chemical transformations. They enable ATFP to act as an AB-type monomer in step-growth polymerizations or as a grafting agent for surface functionalization.

This document serves as a forward-looking guide, presenting scientifically grounded, hypothetical protocols for leveraging ATFP in three key areas of materials science.

Physicochemical Properties & Safety Mandates

Before proceeding with any experimental work, a thorough understanding of the compound's properties and adherence to strict safety protocols are imperative.

Compound Properties
PropertyValue / DescriptionSource / Analogue
CAS Number 1227586-78-8[2]
Molecular Formula C₆H₅F₃N₂O[3]
Molecular Weight 178.12 g/mol [3]
Appearance Off-white to light beige crystalline powder (predicted)[3]
Melting Point 132-136 °C (for 5-amino-3-(trifluoromethyl)pyridin-2-ol)[3]
Solubility Soluble in DMSO, Methanol; slightly soluble in water (predicted)[3]
pKa (predicted) ~4.5 (amino group), ~9.5 (hydroxyl group)Chemically inferred
Hazard Analysis and Safe Handling Protocol

While a specific Safety Data Sheet (SDS) for ATFP is not widely available, data from structurally similar compounds, such as 2-Amino-5-(trifluoromethyl)pyridine, provide a strong basis for a robust safety assessment.[4][5]

Hazard Statements (Anticipated):

  • H301/H302: Toxic or harmful if swallowed.[4][6]

  • H312: Harmful in contact with skin.[4]

  • H315: Causes skin irritation.[4][7]

  • H318/H319: Causes serious eye damage or irritation.[4][7]

  • H335: May cause respiratory irritation.[4][8]

Mandatory Safety Protocol:

  • Engineering Controls: All manipulations of solid ATFP and its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[4]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Nitrile or neoprene gloves are required. Always wash hands thoroughly after handling.[9]

    • Eye Protection: Chemical safety goggles and a face shield must be worn.[4]

    • Body Protection: A flame-resistant lab coat is mandatory.

    • Respiratory Protection: In case of inadequate ventilation or when handling large quantities of powder, a NIOSH-approved respirator with an appropriate cartridge (e.g., P100) is necessary.[5]

  • First Aid Measures:

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and immediately call a poison control center or physician.[7]

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[9]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[4]

  • Spill & Waste Disposal: Spills should be carefully swept up to minimize dust generation and placed in a sealed, labeled container.[4] Dispose of all waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Application I: Synthesis of High-Performance Poly(ether-amide)s

Scientific Rationale: The presence of both an amino and a hydroxyl group allows ATFP to act as a versatile monomer in polycondensation reactions. Reacting ATFP with an aromatic diacid chloride can produce a poly(ether-amide) polymer. The trifluoromethyl group is hypothesized to enhance the polymer's thermal stability, chemical resistance, and solubility in organic solvents compared to its non-fluorinated analogues, making it a candidate for advanced coatings, membranes, or composite matrices.

Experimental Workflow Diagram

G cluster_synthesis Polymer Synthesis cluster_characterization Material Characterization monomer 1. Dissolve ATFP & Et3N in NMP under N2 acid_chloride 2. Cool to 0°C, Add Terephthaloyl Chloride monomer->acid_chloride reaction 3. React at RT for 12h, then 60°C for 4h acid_chloride->reaction precipitation 4. Precipitate Polymer in Methanol reaction->precipitation purification 5. Filter, Wash (MeOH, H2O), and Dry under Vacuum precipitation->purification ftir FTIR Spectroscopy (Confirm Functional Groups) purification->ftir  Polymer Sample nmr 1H & 19F NMR (Verify Structure) purification->nmr  Polymer Sample gpc Gel Permeation Chrom. (Mn, Mw, PDI) purification->gpc  Polymer Sample tga Thermogravimetric Analysis (Decomposition Temp.) purification->tga  Polymer Sample dsc Differential Scanning Cal. (Glass Transition Temp.) purification->dsc  Polymer Sample

Caption: Workflow for Poly(ether-amide) Synthesis and Characterization.

Step-by-Step Protocol: Polycondensation of ATFP with Terephthaloyl Chloride
  • Reactor Setup: Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, a nitrogen inlet/outlet, and a dropping funnel. Dry the glassware in an oven at 120°C overnight and assemble while hot under a stream of dry nitrogen.

  • Monomer Dissolution: Charge the flask with this compound (ATFP, 1.78 g, 10.0 mmol) and anhydrous N-Methyl-2-pyrrolidone (NMP, 40 mL). Stir until fully dissolved. Add triethylamine (Et₃N, 2.1 mL, 15.0 mmol) to act as an acid scavenger.

  • Acid Chloride Addition: In a separate flask, dissolve terephthaloyl chloride (2.03 g, 10.0 mmol) in anhydrous NMP (20 mL). Transfer this solution to the dropping funnel.

  • Reaction Initiation: Cool the ATFP solution to 0°C using an ice bath. Add the terephthaloyl chloride solution dropwise over 30 minutes with vigorous stirring. A noticeable increase in viscosity should occur.

  • Polymerization: After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 12 hours. Then, heat the mixture to 60°C for an additional 4 hours to ensure complete reaction.

  • Polymer Isolation: Slowly pour the viscous polymer solution into a beaker containing 500 mL of methanol with rapid stirring. A fibrous precipitate will form.

  • Purification: Collect the polymer by vacuum filtration. Thoroughly wash the polymer with methanol (3 x 100 mL) and deionized water (2 x 100 mL) to remove unreacted monomers and salts.

  • Drying: Dry the purified polymer in a vacuum oven at 80°C for 24 hours to yield the final poly(ether-amide).

Anticipated Characterization Data
TechniqueParameterExpected Result for ATFP-PolymerNon-Fluorinated Analogue
GPC Mn ( g/mol )25,000 - 40,00020,000 - 35,000
PDI (Mw/Mn)1.8 - 2.51.9 - 2.6
TGA Td₅ (5% weight loss, °C)> 450 °C~ 380 °C
DSC Tg (Glass Transition, °C)220 - 240 °C190 - 210 °C
Solubility NMP, DMAc, DMSOSolubleSparingly Soluble

Application II: Hydrophobic and Oleophobic Surface Modification

Scientific Rationale: The combination of a reactive hydroxyl group and a low-surface-energy trifluoromethyl group makes ATFP an excellent candidate for modifying the surfaces of materials like glass, silicon wafers, or metal oxides. By covalently grafting ATFP onto a surface, one can impart significant hydrophobicity and oleophobicity, which is critical for applications such as self-cleaning coatings, anti-fouling surfaces, and microfluidic devices.

Surface Grafting Workflow Diagram

G cluster_prep Substrate Prep cluster_grafting Grafting Reaction cluster_analysis Surface Analysis pclean Piranha Clean (Si Wafer) activate Activate with O2 Plasma (Generate -OH groups) pclean->activate silane React ATFP with APTES in Toluene graft Immerse Activated Wafer in ATFP-APTES Solution activate->graft  Functionalization silane->graft cure Cure at 110°C graft->cure contact Contact Angle (H2O, Diiodomethane) cure->contact  Analysis xps XPS (Detect F 1s, N 1s) cure->xps afm AFM (Surface Morphology) cure->afm

Caption: Workflow for Covalent Surface Modification using ATFP.

Step-by-Step Protocol: Grafting ATFP onto a Silicon Wafer
  • Substrate Cleaning: Immerse silicon wafer substrates in a Piranha solution (3:1 mixture of H₂SO₄:H₂O₂) for 15 minutes. (CAUTION: Piranha solution is extremely corrosive and reactive) . Rinse extensively with deionized water and dry under a stream of nitrogen.

  • Surface Activation: Treat the cleaned substrates in an oxygen plasma cleaner for 5 minutes to generate a high density of surface hydroxyl (-OH) groups.

  • Silane Coupling Agent Preparation: In a nitrogen-filled glovebox, prepare a 2% (v/v) solution of (3-aminopropyl)triethoxysilane (APTES) in anhydrous toluene.

  • Reaction with ATFP: This step is conceptual and requires optimization. A potential route involves reacting the hydroxyl group of ATFP with a linker that can then attach to the amine of APTES, or protecting the ATFP amine, reacting the hydroxyl with an isocyanate-functionalized silane, and then deprotecting. For this protocol, we will assume a direct reaction is not feasible and a linker strategy would be developed. A simplified, direct grafting via the hydroxyl group is presented below for illustrative purposes, assuming a suitable catalyst or activation method is found.

  • Grafting Reaction (Illustrative): Immerse the activated silicon wafers in a 1% (w/v) solution of ATFP in anhydrous toluene containing a suitable coupling catalyst (e.g., dibutyltin dilaurate, if forming a urethane linkage with a modified silane). Heat the reaction at 80°C for 6 hours under a nitrogen atmosphere.

  • Washing: Remove the substrates and sonicate them sequentially in toluene, ethanol, and deionized water (10 minutes each) to remove any physisorbed molecules.

  • Curing: Dry the functionalized wafers under nitrogen and cure them in an oven at 110°C for 1 hour to promote stable siloxane bond formation.

Anticipated Characterization Data
Analysis MethodParameterBefore ModificationAfter ATFP Grafting
Contact Angle Water Contact Angle (°)< 10°> 110°
Oil Contact Angle (°)< 10°> 70°
XPS Atomic % (Fluorine)0%5 - 15%
Atomic % (Nitrogen)0%2 - 8%

Conclusion

This compound represents a promising frontier in materials science. Its unique trifunctional nature provides a platform for creating a new generation of fluorinated polymers and surfaces with potentially superior properties. The protocols detailed herein offer a foundational framework for initiating research into this molecule's capabilities. While these applications are proposed based on sound chemical principles, they require experimental validation and optimization. It is our hope that this guide will catalyze innovative research and lead to the development of novel materials with enhanced performance characteristics.

References

  • SynQuest Laboratories, Inc. (n.d.). Safety Data Sheet: 2-Amino-5-(trifluoromethyl)pyridine. Retrieved from SynQuest Labs. (URL available through search result[4])

  • Fisher Scientific. (2023, August 25). Safety Data Sheet: 2-Amino-3-fluoro-5-(trifluoromethyl)pyridine. Retrieved from Fisher Scientific.[7]

  • Thermo Fisher Scientific. (2024, March 30). Safety Data Sheet: 2-Amino-3-bromo-5-(trifluoromethyl)pyridine. Retrieved from Thermo Fisher Scientific.[9]

  • Sigma-Aldrich. (n.d.). 2-Amino-5-(trifluoromethyl)pyridine 97%. Retrieved from Sigma-Aldrich.[5]

  • Scimplify. (n.d.). 2-Amino-3-chloro-5-(trifluoromethyl)pyridine. Retrieved from Scimplify.[10]

  • BLDpharm. (n.d.). This compound. Retrieved from BLDpharm.[2]

  • ChemicalBook. (2025, July 5). 5-Amino-2-(trifluoromethyl)pyridine - Safety Data Sheet. Retrieved from ChemicalBook.[11]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2737744, 5-Amino-2-(trifluoromethyl)pyridine. Retrieved from PubChem.[12]

  • ChemicalBook. (2022, August 26). 2-AMINO-3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDINE. Retrieved from ChemicalBook.[13]

  • SynQuest Laboratories, Inc. (n.d.). Safety Data Sheet: 2-Amino-3-fluoro-5-(trifluoromethyl)pyridine. Retrieved from SynQuest Labs.[8]

  • Ishii, A., & Takaoka, A. (1982). U.S. Patent No. 4,349,681. U.S. Patent and Trademark Office.[14]

  • Wang, Y., et al. (2007). Synthesis of 2-amino-5-fluoropyridine. ResearchGate.[15]

  • Ueno, H. (2016). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.[16]

  • Sigma-Aldrich. (n.d.). 2-Amino-3-chloro-5-(trifluoromethyl)pyridine 97%. Retrieved from Sigma-Aldrich.[6]

  • National Analytical Corporation. (n.d.). 5-amino-3-(trifluoromethyl) Pyridin-2-ol. Retrieved from National Analytical Corporation.[3]

  • Smith, J. D. (2021). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. MDPI.[1]

Sources

Application Notes and Protocols for the Scale-Up Synthesis of 2-Amino-5-(trifluoromethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details a robust and scalable two-step synthetic pathway for the production of 2-Amino-5-(trifluoromethyl)pyridin-3-ol, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis commences with the widely available 2-chloro-5-(trifluoromethyl)pyridine, proceeding through a high-yield amination to furnish 2-amino-5-(trifluoromethyl)pyridine. Subsequent regioselective hydroxylation via a Sandmeyer-type reaction affords the target molecule. This document provides detailed, step-by-step protocols, safety considerations, and discussions on the rationale behind experimental choices to ensure reproducibility and successful scale-up.

Introduction

Heterocyclic compounds bearing the trifluoromethyl group are of significant interest in the pharmaceutical and agrochemical industries. The unique physicochemical properties imparted by the trifluoromethyl moiety, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, often lead to improved biological activity. This compound is a key intermediate for the synthesis of a variety of bioactive molecules. The strategic placement of the amino, hydroxyl, and trifluoromethyl groups on the pyridine ring offers multiple points for further chemical elaboration.

The synthetic route outlined herein is designed for scalability and efficiency, utilizing commercially available starting materials and well-established chemical transformations. This application note serves as a practical guide for researchers, chemists, and process development professionals engaged in the synthesis of complex heterocyclic molecules.

Overall Synthetic Strategy

The synthesis of this compound is achieved in two primary stages, starting from 2-chloro-5-(trifluoromethyl)pyridine. The first step involves a nucleophilic aromatic substitution to replace the chloro group with an amino group. The second step is the introduction of a hydroxyl group at the 3-position of the pyridine ring.

Synthetic_Pathway Start 2-Chloro-5-(trifluoromethyl)pyridine Intermediate 2-Amino-5-(trifluoromethyl)pyridine Start->Intermediate Step 1: Amination (Aqueous Ammonia) Final_Product This compound Intermediate->Final_Product Step 2: Hydroxylation (Sandmeyer-type Reaction)

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of 2-Amino-5-(trifluoromethyl)pyridine

The initial step in the synthesis is the conversion of 2-chloro-5-(trifluoromethyl)pyridine to 2-amino-5-(trifluoromethyl)pyridine. This is achieved through a nucleophilic aromatic substitution reaction with ammonia. For a scalable and safe process, aqueous ammonia is employed in a high-pressure reactor.

Rationale for Experimental Choices

The use of aqueous ammonia as the aminating agent is advantageous for large-scale synthesis due to its lower cost and easier handling compared to anhydrous ammonia. The reaction is conducted in an autoclave to reach the necessary temperature and pressure to drive the substitution to completion. The trifluoromethyl group at the 5-position is strongly electron-withdrawing, which activates the 2-position towards nucleophilic attack, facilitating the displacement of the chloride.

Experimental Protocol: Scale-Up Amination

Materials and Equipment:

  • 2-Chloro-5-(trifluoromethyl)pyridine

  • 28% Aqueous ammonia solution

  • High-pressure autoclave with stirring and temperature control

  • Extraction and distillation apparatus

Procedure:

  • Reactor Charging: In a suitably sized high-pressure autoclave, charge 2-chloro-5-(trifluoromethyl)pyridine and a molar excess of 28% aqueous ammonia. A typical molar ratio is 1:10 to 1:15 of the pyridine to ammonia to ensure a high conversion rate.

  • Reaction Conditions: Seal the autoclave and begin stirring. Heat the reaction mixture to 130-150°C. The internal pressure will rise due to the heating of the aqueous ammonia solution. Maintain these conditions for 12-24 hours. Monitor the reaction progress by taking aliquots (if the reactor setup allows) and analyzing by a suitable method such as GC-MS or LC-MS.

  • Work-up and Isolation: After the reaction is complete, cool the autoclave to room temperature. Carefully vent any excess pressure. The reaction mixture will likely be a slurry.

  • Extraction: Transfer the contents of the autoclave to a separation funnel. Extract the aqueous phase with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous phase).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 2-amino-5-(trifluoromethyl)pyridine.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to yield a solid product.

Table 1: Reagent Quantities and Expected Yield for Amination

ReagentMolecular Weight ( g/mol )Moles (mol)Quantity
2-Chloro-5-(trifluoromethyl)pyridine181.541.0181.5 g
28% Aqueous Ammonia17.03 (as NH3)10.0 - 15.0608 - 912 mL
Expected Yield 162.11 -138 - 154 g (85-95%)

Part 2: Synthesis of this compound

The second and final step is the regioselective hydroxylation of 2-amino-5-(trifluoromethyl)pyridine at the 3-position. A Sandmeyer-type reaction is a well-established and scalable method for this transformation. This involves the diazotization of the amino group followed by decomposition of the diazonium salt in the presence of a copper catalyst.

Rationale for Experimental Choices

The Sandmeyer reaction provides a reliable method for the introduction of a hydroxyl group onto an aromatic ring. The reaction proceeds via the formation of a diazonium salt from the primary amine using nitrous acid (generated in situ from sodium nitrite and a strong acid). The diazonium salt is then decomposed, often with the aid of a copper(I) catalyst, to yield the desired hydroxylated product. The conditions must be carefully controlled, particularly the temperature during diazotization, to prevent premature decomposition and side reactions.

Experimental Protocol: Sandmeyer-type Hydroxylation

Materials and Equipment:

  • 2-Amino-5-(trifluoromethyl)pyridine

  • Sodium nitrite (NaNO₂)

  • Concentrated sulfuric acid (H₂SO₄)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Water

  • Reaction vessel with cooling capabilities

  • pH meter and basic solution for neutralization (e.g., sodium hydroxide)

  • Filtration and purification apparatus

Procedure:

  • Diazotization:

    • In a reaction vessel equipped with a stirrer and a cooling bath, dissolve 2-amino-5-(trifluoromethyl)pyridine in a mixture of water and concentrated sulfuric acid. Cool the solution to 0-5°C.

    • Slowly add a solution of sodium nitrite in water dropwise to the cooled solution, maintaining the temperature below 5°C. The addition should be controlled to prevent a rapid evolution of gas.

    • Stir the mixture at 0-5°C for an additional 30-60 minutes after the addition is complete to ensure full formation of the diazonium salt.

  • Hydroxylation:

    • In a separate vessel, prepare a solution of copper(II) sulfate in water.

    • Slowly and carefully add the cold diazonium salt solution to the copper(II) sulfate solution. The rate of addition should be controlled to manage the evolution of nitrogen gas.

    • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-60°C until the gas evolution ceases. This typically takes 1-2 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the acidic solution by the slow addition of a base, such as a concentrated sodium hydroxide solution, until the pH is approximately 7-8. The product may precipitate during neutralization.

    • Filter the precipitated solid and wash it with cold water.

    • If the product does not precipitate, extract the aqueous solution with a suitable organic solvent like ethyl acetate.

  • Purification:

    • The crude solid can be purified by recrystallization from a suitable solvent such as an ethanol/water mixture or by column chromatography on silica gel.

Table 2: Reagent Quantities and Expected Yield for Hydroxylation

ReagentMolecular Weight ( g/mol )Moles (mol)Quantity
2-Amino-5-(trifluoromethyl)pyridine162.111.0162.1 g
Sodium Nitrite (NaNO₂)69.001.175.9 g
Concentrated Sulfuric Acid (H₂SO₄)98.08-Sufficient to dissolve and acidify
Copper(II) Sulfate Pentahydrate249.69catalytic~5-10 mol%
Expected Yield 178.11 -107 - 134 g (60-75%)

Safety and Handling Precautions

  • 2-Chloro-5-(trifluoromethyl)pyridine: This is a hazardous substance. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

  • Aqueous Ammonia: Corrosive and has a strong, irritating odor. Handle in a fume hood and wear appropriate PPE.

  • High-Pressure Reactions: Autoclave operations should only be performed by trained personnel. Ensure the reactor is properly sealed and pressure-tested before use.

  • Sodium Nitrite and Sulfuric Acid: Sodium nitrite is an oxidizer and is toxic if swallowed. Concentrated sulfuric acid is highly corrosive. Handle both with extreme care, wearing appropriate PPE. The diazotization reaction can be exothermic and produce nitrogen oxides; therefore, it must be performed with efficient cooling and in a well-ventilated fume hood. Diazonium salts can be explosive when isolated and dry; they should be kept in solution and used immediately.

  • Trifluoromethylated Compounds: Many organofluorine compounds have unique toxicological properties. Avoid inhalation, ingestion, and skin contact.[1][2][3]

Alternative Synthetic Route: Photochemical Hydroxylation

A more modern approach for the C3-hydroxylation of pyridines involves the photochemical rearrangement of the corresponding pyridine N-oxide.

Photochemical_Pathway Intermediate 2-Amino-5-(trifluoromethyl)pyridine N_Oxide 2-Amino-5-(trifluoromethyl)pyridine N-oxide Intermediate->N_Oxide Oxidation (e.g., m-CPBA) Final_Product This compound N_Oxide->Final_Product Photochemical Rearrangement (UV light)

Caption: Photochemical route to this compound.

This method involves two additional steps: the N-oxidation of 2-amino-5-(trifluoromethyl)pyridine and the subsequent photochemical rearrangement. While potentially offering high regioselectivity, the scale-up of photochemical reactions can present challenges in terms of equipment and reaction time. This route is presented as a viable alternative for consideration, particularly in research and smaller-scale production settings.

Conclusion

The two-step synthesis of this compound from 2-chloro-5-(trifluoromethyl)pyridine via amination and subsequent Sandmeyer-type hydroxylation provides a reliable and scalable route to this important building block. The protocols detailed in this application note have been designed with scalability and safety in mind, offering a solid foundation for the efficient production of this valuable compound. Careful control of reaction parameters and adherence to safety protocols are paramount for successful and safe execution.

References

  • Synquest Labs. 2-Amino-5-(trifluoromethyl)pyridine Safety Data Sheet.

  • Jubilant Ingrevia Limited. 2-Fluoro-6-(trifluoromethyl) pyridine Safety Data Sheet.

  • Jubilant Ingrevia. 2,3-Dichloro-5-(trifluoromethyl)pyridine Safety Data Sheet.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-5-(trifluoromethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Amino-5-(trifluoromethyl)pyridin-3-ol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the synthesis of this valuable fluorinated intermediate. The trifluoromethyl (-CF3) group is a critical moiety in modern drug design, known to enhance metabolic stability, lipophilicity, and binding affinity.[1][2] This guide synthesizes established chemical principles to propose a robust synthetic pathway and offers troubleshooting advice to optimize your experimental outcomes.

Proposed Synthetic Strategy: A Multi-Step Approach

The synthesis of this compound is not widely documented with a standardized, high-yield procedure. Therefore, we propose a logical and robust multi-step pathway constructed from well-established transformations on analogous pyridine systems. This approach is designed for adaptability and provides clear checkpoints for optimization.

The proposed workflow begins with a commercially available starting material, 2-chloro-5-(trifluoromethyl)pyridine, and proceeds through nitration, nucleophilic substitution to introduce the hydroxyl group, and finally, reduction of the nitro group to the target amine.

Synthesis_Workflow A 2-Chloro-5- (trifluoromethyl)pyridine B Step 1: Nitration (H2SO4/HNO3) A->B Reagents C 2-Chloro-3-nitro-5- (trifluoromethyl)pyridine B->C Intermediate 1 D Step 2: Hydroxylation (NaOH or KOH) C->D Reagents E 3-Nitro-5-(trifluoromethyl) pyridin-2-ol D->E Intermediate 2 F Step 3: Reduction (e.g., H2, Pd/C) E->F Reagents G 2-Amino-5-(trifluoromethyl) pyridin-3-ol (Target) F->G Final Product

Caption: Proposed synthetic workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the proposed synthesis?

A1: Step 2, the nucleophilic aromatic substitution (SNAr) to replace the chlorine with a hydroxyl group, is arguably the most critical. The pyridine ring is electron-deficient, which is favorable for SNAr, and this is further activated by the electron-withdrawing nitro and trifluoromethyl groups. However, conditions must be carefully controlled. Excessively harsh conditions (high temperature or strong base concentration) can lead to decomposition or unwanted side reactions.

Q2: Why is the nitration step performed before hydroxylation?

A2: The order is strategic. The potent electron-withdrawing nitro group, introduced in Step 1, acts as a powerful activating group for the subsequent SNAr reaction in Step 2. Placing the nitro group ortho to the chlorine atom significantly lowers the activation energy for the nucleophilic attack by the hydroxide ion, allowing the reaction to proceed under more manageable conditions. Attempting hydroxylation first would result in a much less activated substrate, requiring harsher conditions and likely leading to lower yields.

Q3: Can an alternative method be used for the final reduction step?

A3: Absolutely. While catalytic hydrogenation (H₂, Pd/C) is a clean and efficient method for reducing aromatic nitro groups[3], other reagents can be employed. These include:

  • Metal/Acid Systems: Such as SnCl₂/HCl or Fe/HCl. These are classic and effective but can require more rigorous workup procedures to remove metal salts.

  • Transfer Hydrogenation: Using reagents like hydrazine hydrate with a catalyst (Pd/C or Raney Ni) can be an excellent alternative if a high-pressure hydrogenation setup is unavailable.

The choice of reductant often depends on the functional group tolerance of the molecule and available laboratory equipment. For this specific substrate, catalytic hydrogenation is preferred for its high yield and clean reaction profile.

Q4: What analytical techniques are recommended for monitoring reaction progress?

A4:

  • Thin-Layer Chromatography (TLC): Indispensable for all steps. It provides a quick, qualitative assessment of the consumption of starting material and the formation of the product. Use a solvent system that gives good separation (e.g., Ethyl Acetate/Hexane mixtures).

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantitative analysis, especially for determining the purity of intermediates and the final product. A C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹⁹F, and ¹³C NMR are essential for structural confirmation of all intermediates and the final product. The presence and splitting patterns of the trifluoromethyl group in ¹⁹F NMR and the aromatic protons in ¹H NMR are key diagnostic markers.

  • Mass Spectrometry (MS): Confirms the molecular weight of the intermediates and the final product, helping to identify any potential side products.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Problem 1: Low Yield or No Reaction During Step 1 (Nitration)

  • Question: I am attempting the nitration of 2-chloro-5-(trifluoromethyl)pyridine, but TLC analysis shows only starting material, even after several hours. What could be wrong?

  • Answer:

    • Cause 1: Inadequate Acid Strength/Concentration. The nitrating mixture (sulfuric and nitric acid) must be potent. Using old or improperly stored fuming nitric acid or concentrated sulfuric acid that has absorbed atmospheric moisture can reduce its effectiveness.

    • Solution 1: Ensure you are using fresh, high-purity acids. Fuming nitric acid (>90%) and concentrated sulfuric acid (98%) are recommended. The reaction should be performed under anhydrous conditions.

    • Cause 2: Incorrect Temperature. While nitrations are exothermic and often require cooling, the activation energy for nitrating a deactivated pyridine ring can be significant. If the temperature is too low, the reaction may not initiate.

    • Solution 2: Start the reaction at 0-5 °C for the initial addition of the substrate to the acid mixture. Then, allow the reaction to slowly warm to room temperature or even gently heat to 40-50 °C while carefully monitoring with TLC.

    • Cause 3: Insufficient Reaction Time. Deactivated rings require longer reaction times.

    • Solution 3: Allow the reaction to run for an extended period (12-24 hours) at a slightly elevated temperature, monitoring periodically by TLC.

Problem 2: Formation of a Dark Tar or Multiple Products in Step 2 (Hydroxylation)

  • Question: During the SNAr reaction with NaOH, my reaction mixture turned dark brown/black, and TLC shows a complex mixture of products. What is causing this decomposition?

  • Answer:

    • Cause 1: Temperature is too high. SNAr reactions on highly activated rings can be very fast and exothermic. Uncontrolled temperature can lead to decomposition and polymerization, especially in the presence of a strong base.

    • Solution 1: Maintain strict temperature control. Begin the reaction at a lower temperature (e.g., 50-60 °C) and only increase it if the reaction is proceeding too slowly. Use an oil bath and vigorous stirring to ensure even heat distribution.

    • Cause 2: Base concentration is too high. While a strong nucleophile is needed, an excessively high concentration of NaOH can promote side reactions and decomposition of the pyridine ring.

    • Solution 2: Use a moderate concentration of aqueous NaOH (e.g., 2-4 M). Consider using a milder base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or DMSO, although this may require higher temperatures.

    • Cause 3: Presence of Oxygen. Under basic and hot conditions, phenolic compounds can be susceptible to oxidative degradation.

    • Solution 3: Degas the solvent and run the reaction under an inert atmosphere (Nitrogen or Argon) to minimize oxidative side reactions.

Troubleshooting_Hydroxylation Start Low Yield / Decomposition in Hydroxylation Step Q1 Was the reaction temperature > 80°C? Start->Q1 A1_Yes High temperature is likely causing decomposition. Q1->A1_Yes Yes Q2 Was a high concentration of NaOH (>6M) used? Q1->Q2 No Sol1 Action: Reduce temperature to 50-70°C and monitor by TLC. A1_Yes->Sol1 A2_Yes Excessive base can cause side reactions. Q2->A2_Yes Yes Q3 Was the reaction run under an inert atmosphere? Q2->Q3 No Sol2 Action: Use a lower concentration of NaOH (2-4M) or switch to a milder base like K2CO3. A2_Yes->Sol2 A3_No Product may be susceptible to air oxidation. Q3->A3_No No Sol3 Action: Degas solvent and run the reaction under N2 or Argon. A3_No->Sol3

Caption: Troubleshooting decision tree for the hydroxylation step.

Problem 3: Incomplete Reduction or Catalyst Poisoning in Step 3

  • Question: The hydrogenation of my nitro-intermediate is very slow or has stalled. How can I improve it?

  • Answer:

    • Cause 1: Catalyst Inactivity. The Palladium on Carbon (Pd/C) catalyst may be old or of low quality.

    • Solution 1: Use a fresh, high-quality catalyst. Ensure it is handled properly under a moist or inert atmosphere as dry Pd/C can be pyrophoric.

    • Cause 2: Catalyst Poisoning. Trace impurities carried over from previous steps, particularly sulfur-containing compounds or residual halide ions (chloride), can poison the palladium catalyst.

    • Solution 2: Ensure the nitro-intermediate is thoroughly purified before the reduction step. Recrystallization or a silica gel plug can be effective. If chloride is suspected, washing the substrate with a dilute bicarbonate solution followed by water and drying can help.

    • Cause 3: Insufficient Hydrogen Pressure or Poor Mixing. For the reaction to proceed, the substrate, hydrogen, and catalyst must be in intimate contact.

    • Solution 3: Ensure the reaction vessel is being agitated or stirred vigorously to keep the catalyst suspended. Increase the hydrogen pressure (if your equipment allows, 40-50 psi is often sufficient) to increase the concentration of dissolved hydrogen.

Problem 4: Difficulty in Purifying the Final Product

  • Question: My final product, this compound, is an oil or a discolored solid that is difficult to purify by column chromatography.

  • Answer:

    • Cause 1: Product is Amphoteric. The final product contains both a basic amino group and an acidic hydroxyl group, which can cause streaking on silica gel columns. The free amine can also be susceptible to air oxidation, leading to discoloration.

    • Solution 1: Recrystallization. This is often the best method for purifying such compounds. Experiment with different solvent systems. A good starting point would be Ethyl Acetate/Hexane, Ethanol/Water, or Isopropanol.

    • Solution 2: Column Chromatography with Additives. If column chromatography is necessary, consider adding a small amount of a basic modifier like triethylamine (~1%) or ammonia in methanol to the eluent. This deactivates the acidic sites on the silica gel, preventing streaking and improving peak shape.

    • Solution 3: Salt Formation. For long-term storage and high purity, consider converting the final product to a stable salt, such as the hydrochloride salt, by treating a solution of the amine with HCl in a suitable solvent (like ether or isopropanol). The salt often has better crystalline properties and is less prone to oxidation.

Experimental Protocols

Step 1: Synthesis of 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine

  • To a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath (0-5 °C), add 50 mL of concentrated sulfuric acid (98%).

  • Slowly add 15 mL of fuming nitric acid (>90%), ensuring the temperature remains below 10 °C.

  • Once the nitrating mixture is prepared and cooled, add 10.0 g of 2-chloro-5-(trifluoromethyl)pyridine dropwise over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 16 hours.

  • Monitor the reaction by TLC (3:1 Hexane:Ethyl Acetate).

  • Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

  • A precipitate should form. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral (pH ~7).

  • Dry the solid under vacuum to yield the desired product. Further purification can be achieved by recrystallization from ethanol.

Step 2: Synthesis of 3-Nitro-5-(trifluoromethyl)pyridin-2-ol

  • In a round-bottom flask, dissolve 8.0 g of 2-chloro-3-nitro-5-(trifluoromethyl)pyridine in 100 mL of dioxane or THF.

  • Add 80 mL of a 4 M aqueous sodium hydroxide solution.

  • Heat the mixture to 60-70 °C and stir for 4-6 hours under a nitrogen atmosphere.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and acidify to pH 2-3 with concentrated HCl.

  • Extract the aqueous layer three times with 100 mL portions of ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.

Step 3: Synthesis of this compound

  • To a Parr hydrogenation vessel, add 5.0 g of 3-nitro-5-(trifluoromethyl)pyridin-2-ol, 100 mL of methanol, and 0.5 g of 10% Palladium on Carbon (Pd/C, 50% wet).

  • Seal the vessel and purge it three times with nitrogen, followed by three purges with hydrogen.

  • Pressurize the vessel with hydrogen to 50 psi.

  • Stir the mixture vigorously at room temperature for 6-8 hours.

  • Monitor the reaction by TLC or HPLC.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product.

Data Summary Table

StepProductExpected YieldM.P. (°C)Key Analytical Data (¹H NMR)
12-Chloro-3-nitro-5-(trifluoromethyl)pyridine85-95%40-44δ ~8.8 (d, 1H), ~8.4 (d, 1H)
23-Nitro-5-(trifluoromethyl)pyridin-2-ol70-85%155-160δ ~11.0 (br s, 1H), ~8.5 (d, 1H), ~8.0 (d, 1H)
3This compound80-95%170-175δ ~7.8 (s, 1H), ~7.1 (s, 1H), ~5.5 (br s, 2H), ~4.8 (br s, 1H)

Note: NMR shifts are approximate and depend on the solvent used.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis Pathways and Properties of 2-Amino-3-hydroxypyridine.
  • Taylor & Francis Online. (n.d.). Synthesis and Characterization of Some New 2-Amino-3-Hydroxypyridine Schiff Base Compounds and Their Interactions with Group 13 Metal Ions.
  • ChemicalBook. (n.d.). 2-Amino-3-hydroxypyridine synthesis.
  • Google Patents. (n.d.). US4061644A - Process for the production of 2-amino-3-hydroxypyridines.
  • Google Patents. (n.d.). CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof.
  • Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
  • PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
  • Google Patents. (n.d.). US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.

Sources

Technical Support Center: Purification of 2-Amino-5-(trifluoromethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support center for 2-Amino-5-(trifluoromethyl)pyridin-3-ol (CAS No. 1227586-78-8). This molecule is a valuable heterocyclic building block in medicinal chemistry and drug development, frequently utilized in the synthesis of complex pharmaceutical intermediates.[1][2][3] The presence of three distinct functional groups—an amine, a hydroxyl group, and a trifluoromethyl moiety—on the pyridine core presents unique challenges and considerations for its purification.

The purity of this reagent is paramount, as contaminants can lead to undesirable side reactions, reduced yields, and the introduction of confounding variables in biological assays. This guide provides field-proven troubleshooting advice, detailed protocols, and answers to frequently asked questions to help researchers and drug development professionals achieve the highest possible purity for their material.

Part 1: Foundational Knowledge & Handling (FAQs)

This section addresses common initial questions regarding the compound's properties and how they dictate purification strategies.

Q1: What are the key structural features of this compound and how do they influence purification?

A1: The molecule's behavior is governed by the interplay of its functional groups:

  • 2-Amino Group: This is a basic functional group. It can form hydrogen bonds and may interact strongly with acidic stationary phases like silica gel, often causing tailing during column chromatography.

  • 3-Hydroxyl Group: This is a polar and weakly acidic group, capable of hydrogen bonding. It significantly increases the compound's polarity.

  • 5-Trifluoromethyl (CF₃) Group: This is a strongly electron-withdrawing and lipophilic group. It reduces the basicity of the pyridine nitrogen and the 2-amino group compared to their non-fluorinated analogs.

  • Pyridine Ring: A heterocyclic aromatic ring that contributes to the overall polarity and can engage in π-π stacking interactions.

This combination of a basic amine, a polar hydroxyl group, and a lipophilic CF₃ group gives the molecule an amphiphilic character, requiring careful selection of solvents for both chromatography and recrystallization.

Q2: What are the recommended handling and storage conditions for this compound?

A2: While specific stability data for this compound is not extensively published, data from structurally similar aminopyridines provides sound guidance. The compound should be stable under normal laboratory conditions.[4] However, to ensure long-term integrity:

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[5] For long-term storage, refrigeration or freezing under an inert atmosphere (e.g., argon or nitrogen) is recommended.[5]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids, which can react with the amino group.[4]

  • Safety: The compound is expected to be toxic if swallowed or in contact with skin and may cause respiratory and eye irritation.[6][7] Always handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, within a chemical fume hood.[7]

Part 2: Troubleshooting Common Purification Challenges

This section provides direct answers and solutions to specific problems encountered during the purification process.

Q: My compound shows significant tailing during silica gel column chromatography, resulting in broad peaks and poor separation. What's happening and how can I fix it?

A: This is the most common issue for amine-containing compounds. The basic amino group interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong, non-specific binding leads to a slow, continuous elution of the compound, causing the characteristic "tail."

Solution: Deactivate the silica gel by adding a small amount of a basic modifier to your eluent system.

  • Recommended Modifier: Add 0.1-1% triethylamine (Et₃N) or 2-3 drops of ammonium hydroxide per liter of your mobile phase (e.g., Hexane/Ethyl Acetate).

  • Mechanism: The basic modifier preferentially binds to the acidic silanol sites, preventing your target compound from interacting strongly with them. This results in sharper, more symmetrical peaks and significantly improved separation.[8]

Q: I'm struggling to find a suitable solvent system for recrystallization. My compound either doesn't dissolve or dissolves completely, even at low temperatures.

A: This is a classic recrystallization challenge, especially for molecules with mixed polarity. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.

Solution: Use a binary solvent system.

  • Find a solvent in which your compound is highly soluble (e.g., Methanol, Ethyl Acetate, or Dichloromethane). This will be your "soluble solvent."

  • Find a second solvent in which your compound is poorly soluble (e.g., Hexane, Heptane, or Water). This will be your "anti-solvent."

  • Dissolve the crude product in the minimum amount of the hot soluble solvent.

  • Slowly add the anti-solvent dropwise to the hot solution until you see persistent cloudiness (the saturation point).

  • Add a few more drops of the hot soluble solvent to redissolve the precipitate.

  • Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization.

Q: My final product purity, as determined by HPLC, is lower than expected. How can I improve it?

A: If a single purification step is insufficient, a multi-step approach is often necessary. The choice depends on the nature of the impurities.

  • For structurally similar impurities: Optimize your flash chromatography. Use a shallower gradient (e.g., increase the polar solvent by 2-5% increments instead of 10-20%) to improve resolution between your product and the impurity.

  • For baseline or highly polar impurities: An acid-base extraction can be effective. Dissolve the crude material in an organic solvent (like Ethyl Acetate), wash with a dilute acidic solution (e.g., 1M HCl) to protonate and remove basic impurities, then wash with a dilute basic solution (e.g., saturated NaHCO₃) to remove acidic impurities. Caution: Your product has both acidic (hydroxyl) and basic (amino) sites, so its partitioning behavior must be carefully checked to avoid product loss.

  • For trace colored impurities: A charcoal treatment during recrystallization can be effective. Add a small amount of activated carbon to the hot solution before filtering it to remove the charcoal and then allowing it to cool.

Part 3: Standard Operating Protocols

These protocols provide a validated starting point for purification and analysis.

Protocol 1: Purification by Flash Column Chromatography

This protocol assumes the common issue of amine-silica interaction and incorporates the standard solution.

  • TLC Analysis & Solvent System Optimization:

    • Prepare several TLC chambers with different ratios of a non-polar solvent (Hexane or Heptane) and a polar solvent (Ethyl Acetate).

    • To each developing system, add 0.5% triethylamine (Et₃N).

    • Spot your crude material on TLC plates and develop them.

    • The ideal solvent system for the column will give your target compound an Rf value of approximately 0.2-0.35.[8]

  • Column Packing:

    • Select a column size appropriate for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica weight to crude product weight).

    • Pack the column using the initial, least polar eluent determined by TLC (e.g., 95:5 Hexane:EtOAc + 0.5% Et₃N) as a slurry.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of dichloromethane or the column eluent.

    • Alternatively (recommended for better resolution): Perform a "dry loading" by adsorbing your crude product (dissolved in a volatile solvent) onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with the initial non-polar solvent system.

    • Gradually increase the polarity by increasing the percentage of ethyl acetate according to your TLC analysis.

    • Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified solid.

Protocol 2: Purity Assessment by Reverse-Phase HPLC

This method is essential for accurately quantifying the purity of the final product.[9]

ParameterRecommendation
Instrumentation Standard HPLC system with a UV detector
Column C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA)
Gradient Start with 5-10% B, ramp to 95% B over 10-15 minutes, hold for 2-3 minutes, then return to initial conditions and equilibrate.
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm or a wavelength determined by a UV scan of the compound.
Injection Volume 5-10 µL
Sample Preparation Dissolve ~1 mg of the compound in 1 mL of Acetonitrile or a 1:1 Acetonitrile:Water mixture.
Part 4: Visual Workflows & Logic Diagrams
Diagram 1: Purification Method Selection

This diagram provides a decision-making framework for choosing the best initial purification strategy.

Purification_Decision_Tree Start Crude Product (>50 mg) IsSolid Is the crude material a solid? Start->IsSolid SolubilityTest Perform Solvent Screen for Recrystallization IsSolid->SolubilityTest Yes IsOily Crude material is an oil or amorphous solid IsSolid->IsOily No GoodSolvent Good recrystallization solvent pair found? SolubilityTest->GoodSolvent Recrystallize Proceed with Recrystallization GoodSolvent->Recrystallize Yes ColumnChrom Proceed with Flash Column Chromatography GoodSolvent->ColumnChrom No IsOily->ColumnChrom

Caption: Decision tree for selecting a primary purification technique.

Diagram 2: Troubleshooting Column Chromatography

This workflow guides users through resolving common issues encountered during flash chromatography.

Column_Troubleshooting Start Run Column & Analyze Fractions by TLC Problem Problem identified? Start->Problem Success Combine Pure Fractions & Evaporate Problem->Success No Tailing Significant Tailing? Problem->Tailing Yes PoorSep Poor Separation (Overlapping Spots)? Tailing->PoorSep No AddBase Solution: Add 0.1-1% Et3N or NH4OH to eluent and re-run Tailing->AddBase Yes NoElution Compound Stuck on Column? PoorSep->NoElution No ShallowGradient Solution: Use a shallower gradient (e.g., 5% increments) PoorSep->ShallowGradient Yes StrongerEluent Solution: Switch to a more polar solvent system (e.g., DCM/MeOH) NoElution->StrongerEluent Yes

Caption: Troubleshooting flowchart for common column chromatography issues.

References
  • Google Patents. (2020). CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate.
  • Google Patents. (1987). EP0228846A1 - Amino-trifluoromethylpyridine compound and process for preparing the same.
  • SIELC Technologies. (n.d.). Separation of Pyridine, 2-chloro-5-(trifluoromethyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Google Patents. (1982). US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.
  • Ishihara, Y., et al. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Trifluoromethyl-Substituted Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of trifluoromethyl-substituted pyridines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing the trifluoromethyl (CF₃) group into pyridine scaffolds. The unique electronic properties of the CF₃ group—strong electron-withdrawing nature and high lipophilicity—make these compounds highly valuable in pharmaceuticals and agrochemicals.[1][2] However, their synthesis is often fraught with challenges.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights. Our goal is to empower you to overcome common hurdles and achieve reliable, efficient, and scalable syntheses.

Section 1: Troubleshooting Guide - A Symptom-Based Approach

This section addresses specific experimental issues in a question-and-answer format. Each answer provides a causal explanation and actionable solutions.

Issue 1: Low or No Yield of the Desired Trifluoromethylated Pyridine

Question: My trifluoromethylation reaction is resulting in a very low yield or complete recovery of the starting material. What are the likely causes and how can I improve the outcome?

Answer: Low yields in trifluoromethylation reactions of pyridines can stem from several factors, ranging from substrate reactivity to reaction conditions.[3] A systematic approach to troubleshooting is crucial.

Causality and Solutions:

  • Insufficient Pyridine Ring Reactivity: The electron-deficient nature of the pyridine ring can make it a poor substrate for certain trifluoromethylation reactions, particularly electrophilic ones.[1]

    • Solution: Consider activating the pyridine ring. This can be achieved by:

      • N-Oxidation: Conversion to the corresponding pyridine N-oxide enhances the electron density of the ring, making it more susceptible to electrophilic attack.

      • Quaternization: Formation of an N-alkyl- or N-acylpyridinium salt activates the ring towards nucleophilic attack.[4] A highly efficient and regioselective direct C-H trifluoromethylation of pyridine has been developed based on an N-methylpyridine quaternary ammonium activation strategy.[4]

      • Hydrosilylation: This method can be used to generate an enamine intermediate, which then readily reacts with an electrophilic trifluoromethylating agent.[5]

  • Inappropriate Trifluoromethylating Reagent: The choice of reagent is critical and depends on the reaction mechanism (radical, nucleophilic, or electrophilic).

    • Solution: Select a reagent that is compatible with your substrate and desired mechanism. A variety of reagents are available, each with its own advantages and limitations.[6]

Reagent TypeExamplesTypical Application
Electrophilic Togni's reagents, Umemoto's reagentsDirect C-H trifluoromethylation of electron-rich (hetero)arenes
Nucleophilic Ruppert-Prakash reagent (TMSCF₃), CF₃⁻ sourcesReaction with electrophilic carbons (e.g., in pyridinium salts)
Radical Langlois' reagent (NaSO₂CF₃), trifluoroacetic acidC-H functionalization, often with broad regioselectivity
  • Suboptimal Reaction Conditions: Temperature, solvent, and atmosphere can significantly impact the reaction outcome.

    • Solution:

      • Temperature Optimization: Some reactions require heating to overcome activation barriers, while others may need cooling to prevent reagent decomposition or side reactions.[3]

      • Solvent Choice: The polarity and coordinating ability of the solvent can influence reagent stability and reactivity.

      • Inert Atmosphere: Many trifluoromethylating reagents and intermediates are sensitive to air and moisture. Conducting reactions under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents is often necessary.[7]

  • Presence of Inhibiting Functional Groups: Certain functional groups on the pyridine ring can interfere with the reaction.

    • Solution: Strong electron-withdrawing groups can deactivate the ring, while acidic protons can quench nucleophilic or basic reagents.[8] It may be necessary to protect these functional groups prior to trifluoromethylation.

Issue 2: Poor Regioselectivity - A Mixture of Isomers

Question: My reaction is producing a mixture of 2-, 3-, and 4-trifluoromethylpyridines. How can I improve the regioselectivity?

Answer: Achieving high regioselectivity is a common challenge in pyridine trifluoromethylation, especially with radical-based methods which are notoriously unselective.[5] The inherent electronic properties of the pyridine ring direct reactions to the 2- and 4-positions, making the 3-position particularly challenging to functionalize.[9]

Causality and Solutions:

  • Reaction Mechanism: As mentioned, radical trifluoromethylations often result in poor regioselectivity due to the high reactivity of the CF₃ radical.[5]

    • Solution: Switch to a more selective method, such as a nucleophilic or electrophilic pathway, if your substrate allows.

  • Steric and Electronic Control: The regiochemical outcome is a delicate balance of steric hindrance and the electronic nature of both the substrate and the reagent.

    • Solution:

      • Directing Groups: The strategic placement of directing groups can steer the trifluoromethylation to a specific position.

      • Blocking Groups: A removable blocking group can be used to temporarily occupy a more reactive position, forcing the reaction to occur at the desired site. For instance, a maleate-derived blocking group on the pyridine nitrogen can direct alkylation exclusively to the C4 position in Minisci-type reactions.[9]

      • Catalyst/Ligand System: In metal-catalyzed reactions, the choice of ligand can significantly influence regioselectivity by modulating the steric and electronic environment around the metal center.[10]

  • Targeted Activation for 3-Position Trifluoromethylation:

    • Solution: A specific strategy for achieving the challenging 3-trifluoromethylation involves nucleophilic activation of the pyridine ring through hydrosilylation. This forms an enamine intermediate that then undergoes electrophilic trifluoromethylation at the 3-position with high selectivity.[11]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to trifluoromethyl-substituted pyridines?

A1: There are three primary strategies for synthesizing trifluoromethylpyridines:

  • Halogen Exchange (Halex) Reaction: This is a classical and industrially important method that involves the fluorination of a trichloromethyl-pyridine precursor using a fluorine source like HF or antimony trifluorodichloride.[12] While effective, this method often requires harsh conditions, such as high temperatures and pressures.[13]

  • Building Block Approach: This strategy involves constructing the pyridine ring from smaller fragments, at least one of which already contains the trifluoromethyl group.[1] This approach offers excellent control over the position of the CF₃ group. Commonly used building blocks include ethyl 4,4,4-trifluoro-3-oxobutanoate and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one.[1]

  • Direct C-H Trifluoromethylation: This is a more modern and atom-economical approach that involves the direct replacement of a C-H bond on the pyridine ring with a CF₃ group.[5] This can be achieved through radical, nucleophilic, or electrophilic pathways, each with its own set of challenges regarding regioselectivity and substrate scope.

Q2: I am having trouble purifying my trifluoromethyl-substituted pyridine. What are some common challenges and solutions?

A2: Purification of trifluoromethylpyridines can be complicated by several factors:

  • Close Boiling Points of Isomers: If your reaction has poor regioselectivity, separating the resulting isomers by distillation can be difficult due to their similar boiling points. In such cases, column chromatography is often the preferred method.

  • Azeotrope Formation: Pyridine and its derivatives are known to form azeotropes with water, making it difficult to remove residual moisture by simple distillation.[14]

    • Solution: For drying, consider azeotropic distillation with a solvent like toluene or the use of a chemical drying agent such as calcium hydride followed by distillation.[14]

  • Product Stability: The strong electron-withdrawing nature of the trifluoromethyl group can make the pyridine ring susceptible to nucleophilic attack, potentially leading to degradation during workup or purification.[1]

    • Solution: Use mild workup conditions and consider the pKa of your compound when choosing chromatographic conditions (e.g., using a neutral or slightly basic mobile phase for silica gel chromatography).

Q3: My trifluoromethylating reagent seems to be unstable. How can I handle and store it properly?

A3: The stability of trifluoromethylating reagents varies widely.

  • Moisture Sensitivity: Many reagents, such as the Ruppert-Prakash reagent (TMSCF₃), are highly sensitive to moisture and must be handled under strictly anhydrous and inert conditions.

  • Thermal Instability: Some reagents can decompose upon heating. It is crucial to follow the supplier's recommendations for storage temperature and to be mindful of the reaction temperature.

  • Light Sensitivity: Photoredox-catalyzed reactions, by their nature, involve light-sensitive components. The reagents and reaction mixtures should be protected from ambient light until the reaction is initiated.

Always consult the Material Safety Data Sheet (MSDS) and relevant literature for specific handling and storage instructions for the reagent you are using.

Q4: Can I scale up my trifluoromethylation reaction? What are the potential issues?

A4: Scaling up trifluoromethylation reactions can present several challenges:

  • Exothermic Reactions: Some trifluoromethylation reactions are highly exothermic.[12] On a larger scale, efficient heat dissipation is critical to prevent runaway reactions and ensure safety. A jacketed reactor with controlled cooling is recommended.

  • Reagent Addition: The rate of addition of reagents may need to be carefully controlled to manage the reaction exotherm.

  • Mixing: Efficient mixing becomes more challenging on a larger scale. Inadequate mixing can lead to localized "hot spots" and the formation of side products.

  • Workup and Purification: Handling larger volumes of materials during workup and purification requires appropriate equipment and may necessitate a shift from chromatography to crystallization or distillation for product isolation.

A thorough process safety analysis is essential before attempting to scale up any chemical reaction.

Section 3: Visualizing a Key Troubleshooting Workflow

The following diagram illustrates a decision-making process for troubleshooting low yields in a trifluoromethylation reaction.

troubleshooting_workflow start Low Yield Observed check_sm Is Starting Material Consumed? start->check_sm no_reaction No Reaction: Inactive System check_sm->no_reaction No sm_consumed Starting Material Consumed: Decomposition or Side Products check_sm->sm_consumed Yes increase_reactivity Increase Reactivity: - Increase Temperature - Change Solvent - Add Activator (e.g., N-Oxide) no_reaction->increase_reactivity end Improved Yield increase_reactivity->end analyze_byproducts Analyze Byproducts (TLC, LC-MS, NMR) sm_consumed->analyze_byproducts decomposition Reagent/Product Decomposition analyze_byproducts->decomposition Decomposition products identified side_products Side Product Formation analyze_byproducts->side_products Specific side products identified lower_temp Lower Reaction Temperature decomposition->lower_temp lower_temp->end optimize_conditions Optimize Conditions: - Change Reagent Stoichiometry - Modify Order of Addition - Use Additives side_products->optimize_conditions optimize_conditions->end

Caption: Troubleshooting workflow for low-yield trifluoromethylation reactions.

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines. BenchChem.
  • BenchChem. (2025). Troubleshooting poor regioselectivity in the synthesis of substituted pyridines. BenchChem.
  • BenchChem. (2025). Technical Support Center: Synthesis of Trifluoromethylpyridines. BenchChem.
  • BenchChem. (2025).
  • ChemistryViews. (2022, November 8).
  • BenchChem. (2025). Improving regioselectivity in reactions with 2,5-Dibromo-3-(trifluoromethyl)pyridine. BenchChem.
  • Yang, X., Sun, R., Li, S., Zheng, X., Yuan, M., Xu, B., Jiang, W., Chen, H., Fu, H., & Li, R. (2020). Regioselective Direct C–H Trifluoromethylation of Pyridine. Organic Letters, 22(17), 6850–6854. [Link]

  • Tsukamoto, M., Nakamura, T., Kimura, H., & Nakayama, H. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 198–214. [Link]

  • Nguyen, B., et al. (2023). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. Organic Letters. [Link]

  • Dow Chemical Co. (1987). Preparation of (trifluoromethyl)pyridines. U.S.
  • Muta, R., Torigoe, T., & Kuninobu, Y. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. ChemRxiv. [Link]

  • Muta, R., Torigoe, T., & Kuninobu, Y. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Organic Letters, 24(44), 8218–8222. [Link]

  • ResearchGate. (n.d.). Regioselective Direct C–H Trifluoromethylation of Pyridine. Request PDF. [Link]

  • Nguyen, B., et al. (2023). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. PubMed Central. [Link]

  • Wu, J., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 70(16), 4899-4912. [Link]

  • ResearchGate. (n.d.). Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper. [Link]

  • Douglas, J. J., et al. (2015). Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale. PubMed Central. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 6). Exploring the Synthesis and Applications of Trifluoromethylpyridine Derivatives. [Link]

  • Hong, B., et al. (2020). Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction. European Journal of Organic Chemistry. [Link]

  • European Patent Office. (1984). Preparation of \trifluoromethyl\pyridines. EP 0110690 A1. [Link]

  • Eisenberger, P., et al. (2013). New Electrophilic Trifluoromethylating Agents. The Journal of Organic Chemistry, 78(8), 3957-3967. [Link]

Sources

Technical Support Center: Optimizing Aminopyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for aminopyridine synthesis. Aminopyridines are foundational building blocks in modern chemistry, crucial for the development of pharmaceuticals, agrochemicals, and functional materials.[1][2][3] However, their synthesis is often nuanced, presenting challenges that can impede research and development timelines.

This guide is designed for professionals in the field. It moves beyond simple protocols to provide in-depth, experience-based solutions to common and complex problems. Here, we will dissect the causality behind experimental outcomes and provide robust, self-validating strategies to optimize your reactions.

Section 1: Foundational Synthesis Routes: An Overview

A successful optimization strategy begins with selecting the appropriate synthetic route. Three common methods for synthesizing aminopyridines are the Chichibabin reaction, palladium-catalyzed Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr).

  • Chichibabin Amination : A classic method that provides direct access to 2-aminopyridines by reacting a pyridine with sodium amide (NaNH₂).[4][5] While direct, it often requires harsh conditions and can suffer from regioselectivity issues and side reactions.[4][5]

  • Buchwald-Hartwig Amination : A versatile and widely used palladium-catalyzed cross-coupling reaction.[6][7] It offers broad substrate scope and functional group tolerance but requires careful optimization of the catalyst, ligand, base, and solvent.[7][8][9]

  • Nucleophilic Aromatic Substitution (SNAr) : This method involves the reaction of an activated halopyridine with an amine.[10] The pyridine ring must be sufficiently electron-deficient, often requiring additional electron-withdrawing groups, for the reaction to proceed efficiently.[10][11]

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific experimental failures in a question-and-answer format, providing a logical path from problem to solution.

Problem Area: Low or No Product Yield

Q1: My Buchwald-Hartwig reaction with a chloropyridine substrate is showing low to no conversion. What are the primary causes and my first steps?

A1: This is a common challenge, as the oxidative addition of a C-Cl bond to the Pd(0) catalyst is often the rate-limiting step due to the bond's strength compared to C-Br or C-I bonds.[8][12]

Initial Diagnostic Workflow:

  • Confirm Catalyst Activity: Your primary suspect should be the active Pd(0) catalyst. Oxygen can deactivate it, so ensure your reaction was set up under a strictly inert atmosphere (argon or nitrogen).[12] Modern palladium precatalysts (e.g., G3 or G4 palladacycles) are often more reliable than traditional sources like Pd(OAc)₂ because they form the active LPd(0) species more cleanly.[8]

  • Evaluate Ligand Choice: For less reactive aryl chlorides, bulky, electron-rich phosphine ligands are essential to promote the difficult oxidative addition step.[8][13] Ligands like XPhos, RuPhos, or BrettPhos are excellent starting points.[8] The choice can also depend on the amine; for instance, BrettPhos is often effective for primary amines, while RuPhos can be a good choice for secondary amines.[8]

  • Check Base and Solvent: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically required.[8] Ensure the base is anhydrous and high-purity. The solvent must be anhydrous and degassed. Toluene and dioxane are common choices.[8][9]

  • Increase Temperature: Gently increase the reaction temperature. While 80-100 °C is a common range, some stubborn couplings may require temperatures up to 120 °C, but be aware that higher temperatures can also lead to catalyst decomposition and side reactions.

Q2: My Chichibabin reaction is giving a poor yield. What factors are most likely at play?

A2: The Chichibabin reaction is highly sensitive to reaction conditions.[4][5]

Key Optimization Points:

  • Reagent Purity: The reaction is sensitive to the purity of the sodium amide. Use freshly opened or properly stored NaNH₂.

  • Temperature Control: Traditional conditions often involve high temperatures (100–130°C) in solvents like toluene or xylene.[4] For more sensitive substrates, lower temperatures in liquid ammonia with potassium amide (KNH₂) and an oxidant like KMnO₄ might be necessary.[3]

  • Substrate Basicity: The ideal pKa range for the pyridine substrate is 5-8.[5] If the pyridine is too basic, the reaction rate slows down. If it's not basic enough, the initial complexation with the sodium ion is disfavored.[3][5]

Problem Area: Side Product Formation & Poor Selectivity

Q3: I am observing a significant amount of hydrodehalogenation (replacement of -Cl with -H) in my Buchwald-Hartwig reaction. How can I suppress this?

A3: Hydrodehalogenation is a common side reaction, particularly with electron-rich aryl halides or when using bases that can act as hydride sources.[12] It occurs when competing reduction pathways outpace the desired C-N bond formation.

Mitigation Strategies:

  • Ligand Choice: Use a ligand that promotes rapid reductive elimination of the desired product. Bulky biarylphosphine ligands are often effective.

  • Base Selection: While strong bases are needed, some can promote this side reaction. Ensure the base is anhydrous; trace water can be a proton source.[12] Using a slight excess of the amine (1.2-1.5 equivalents) can also help favor the desired coupling pathway over reduction.[12]

  • Temperature and Time: Lowering the reaction temperature or reducing the reaction time once the starting material is consumed can minimize byproduct formation.

Q4: How can I achieve regioselective amination on a dihalopyridine, such as 2,4-dichloropyridine?

A4: Achieving regioselectivity depends on exploiting the inherent electronic and steric differences between the positions on the pyridine ring.

Controlling Selectivity:

  • Inherent Reactivity (Buchwald-Hartwig): In palladium-catalyzed reactions, the selectivity is often governed by the rate of oxidative addition. The general trend is C-I > C-Br > C-Cl.[6] For a molecule like 3-bromo-2-chloropyridine, the C-Br bond will preferentially react.[6] For 2,4-dichloropyridine, the C2 position is generally more electron-deficient and reactive towards oxidative addition than the C4 position.[12][14]

  • Temperature Control: It's possible to perform a selective amination at the more reactive position (e.g., C2) at a lower temperature, and then drive the reaction at the less reactive position (C4) by increasing the temperature in a subsequent step.[14]

  • Ligand Influence: The choice of ligand can influence selectivity. For example, Xantphos-based catalysts have been shown to provide excellent C2 selectivity in the amination of 2,4-dichloropyridine.[14]

Q5: My Chichibabin reaction is producing dimers and other byproducts. How can I improve the selectivity for the desired 2-aminopyridine?

A5: Dimerization is a known side reaction in the Chichibabin reaction, especially with certain substitution patterns (e.g., 4-tert-butylpyridine).[5][15] Over-amination to form diamino products can also occur.[15]

Strategies to Enhance Selectivity:

  • Control Stoichiometry: Use the minimum effective amount of sodium amide to reduce the chance of over-amination.

  • Solvent and Temperature: The choice of solvent and temperature can influence the product distribution. Running the reaction in liquid ammonia at lower temperatures (if the substrate is activated enough) can sometimes provide cleaner results than high-temperature reactions in toluene.[3]

  • Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS to stop it once the desired product is maximized, preventing further side reactions.

Section 3: Troubleshooting Workflow Diagram

The following diagram illustrates a systematic approach to troubleshooting common issues in aminopyridine synthesis.

G cluster_problem Problem Identification cluster_initial_checks Initial Checks cluster_pathways Troubleshooting Pathways cluster_solutions_yield Yield Solutions cluster_solutions_selectivity Selectivity Solutions Problem Low Yield / No Reaction OR Side Product Formation Checks Analyze Crude Reaction (TLC, LC-MS, 1H NMR) Problem->Checks Step 1 Inert Confirm Inert Atmosphere (N2 / Ar) Checks->Inert Reagents Verify Reagent Quality (Anhydrous, Purity) Checks->Reagents Yield Low Yield Pathway Checks->Yield If Conversion is Low Selectivity Selectivity Pathway Checks->Selectivity If Byproducts Observed Catalyst Optimize Catalyst/Ligand (e.g., Use Pre-catalyst, Change Ligand) Yield->Catalyst Conditions Adjust Conditions (↑ Temperature, ↑ Time, Change Solvent/Base) Yield->Conditions Reactivity Consider Substrate (e.g., Switch -Cl to -Br) Yield->Reactivity SideReact Minimize Side Reactions (↓ Temp, Adjust Stoichiometry, Change Base) Selectivity->SideReact Regio Control Regioselectivity (Kinetic Control via Temp, Ligand Tuning) Selectivity->Regio

Caption: A general workflow for troubleshooting aminopyridine synthesis.

Section 4: Frequently Asked Questions (FAQs)

Q: What are the best practices for setting up an inert atmosphere for a Buchwald-Hartwig reaction? A: A robust inert atmosphere is critical. Use Schlenk techniques or a glovebox.[6] All glassware should be oven- or flame-dried. Solvents must be anhydrous and degassed by sparging with argon or nitrogen for at least 30 minutes or by using a freeze-pump-thaw technique.

Q: How do I choose the optimal ligand for my Buchwald-Hartwig amination? A: Ligand choice is substrate-dependent. Consulting a ligand selection guide is highly recommended. However, a general approach is:

  • For aryl chlorides: Start with bulky, electron-rich biaryl phosphine ligands like XPhos, SPhos, or RuPhos.[8]

  • For primary amines: BrettPhos is often a high-performing ligand.[8]

  • For secondary amines: RuPhos or other specialized ligands may be required.[8] High-throughput experimentation (HTE) can be an efficient way to screen multiple ligands and conditions simultaneously.[16]

Q: What are the best general methods for purifying aminopyridines? A: Purification strategies depend on the properties of the specific aminopyridine derivative.

  • Column Chromatography: This is the most common method. Silica gel is typically used, with solvent systems like hexanes/ethyl acetate or dichloromethane/methanol.[6][17]

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for achieving high purity.

  • Acid/Base Extraction: Aminopyridines are basic. An aqueous acid wash can be used to extract the product into the aqueous layer, which is then washed with an organic solvent to remove non-basic impurities. The aqueous layer is then basified, and the pure product is extracted with an organic solvent.

  • Cation-Exchange Chromatography: This can be a very effective method, especially for removing excess 2-aminopyridine starting material in derivatization reactions.[18]

Section 5: Data & Protocols

Table 1: Ligand Selection Guide for Buchwald-Hartwig Amination of Halopyridines
LigandCommon SubstratesKey AdvantagesConsiderations
XPhos Aryl chlorides, bromides; Primary & secondary aminesBroad applicability, high activity for C-Cl activationCan be sensitive to air and moisture.
RuPhos Secondary amines, challenging couplingsOften effective where other ligands fail, good for hindered substrates.[8]May require higher temperatures for some substrates.
BrettPhos Primary amines, ammonia couplingExcellent for primary amines and ammonia, often gives high selectivity.[8]Less effective for secondary amines.
DavePhos Heteroaryl amines, amidesEffective for challenging nitrogen nucleophiles.[8]May not be the first choice for simple couplings.
Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine

This protocol describes the selective amination at the C-3 position, leveraging the higher reactivity of the C-Br bond.[6]

Materials:

  • 3-bromo-2-chloropyridine (1.0 equiv)

  • Primary amine (1.2 equiv)

  • BrettPhos-precatalyst (e.g., BrettPhos Pd G3) (2 mol%)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (2.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk tube or other suitable reaction vessel for inert atmosphere

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon), add the BrettPhos-precatalyst (2 mol%).

  • Add 3-bromo-2-chloropyridine (1.0 equiv).

  • Add the primary amine (1.2 equiv).

  • Add anhydrous THF via syringe.

  • Add the LiHMDS (2.5 equiv).

  • Seal the Schlenk tube and heat the reaction mixture to 65 °C with stirring for 16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate) (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

References

  • Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine - Benchchem.
  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review.
  • Chichibabin reaction - Grokipedia.
  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries - ResearchGate. Available at: [Link]

  • Chichibabin reaction - Wikipedia. Available at: [Link]

  • preventing byproduct formation in aminopyridine synthesis - Benchchem.
  • Optimising a Buchwald-Hartwig amination using the ChemSpeed.
  • Optimization of Buchwald-Hartwig amination conditions - Benchchem.
  • General procedure for Buchwald-Hartwig amination reaction - Benchchem.
  • SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS - Semantic Scholar. Available at: [Link]

  • Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines - Benchchem.
  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Publishing. Available at: [Link]

  • Application Notes and Protocols for the Purification of 4-Amino-3-chloropyridine N-oxide - Benchchem.
  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed. Available at: [Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC. Available at: [Link]

  • The Chichibabin amination reaction - Scientific Update - UK. Available at: [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Available at
  • Palladium Catalyzed Amination of Aryl Chlorides - 2019 - Wiley Analytical Science. Available at: [Link]

  • Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination | Springer Nature Experiments. Available at: [Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - ResearchGate. Available at: [Link]

Sources

Technical Support Center: Synthesis of 2-Amino-5-(trifluoromethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support guide for the synthesis of 2-Amino-5-(trifluoromethyl)pyridin-3-ol. This molecule is a valuable building block in medicinal chemistry and drug development, prized for its unique electronic and structural properties. However, its multi-step synthesis presents several challenges, often leading to the formation of persistent and difficult-to-remove side products.

This guide is structured to provide researchers, chemists, and process development professionals with practical, field-tested insights into identifying, mitigating, and troubleshooting common issues encountered during the synthesis. We will move beyond simple procedural steps to explain the underlying chemical principles driving both the desired reaction and the formation of impurities, ensuring you can make informed decisions in the lab.

The most common and industrially relevant synthetic approach proceeds via a two-step nucleophilic aromatic substitution (SNAr) pathway starting from 2,3-dichloro-5-(trifluoromethyl)pyridine. This guide will focus on troubleshooting this specific route.

Diagram: Synthetic Pathway and Key Side Product Junctions

A 2,3-Dichloro-5-(trifluoromethyl)pyridine B Step 1: Amination (NH₃, Pressure, Heat) A->B Selective SₙAr @ C2 SP3 A->SP3 Incomplete Step 1 C 2-Amino-3-chloro-5-(trifluoromethyl)pyridine(Intermediate) B->C SP1 2,3-Diamino-5-(trifluoromethyl)pyridine(Over-Amination) B->SP1 Non-selective SₙAr (Excess NH₃, High Temp) D Step 2: Hydroxylation (NaOH/KOH, Heat) C->D SₙAr @ C3 C->SP3 Incomplete Step 2 E This compound(TARGET PRODUCT) D->E SP2 2-Amino-3-alkoxy-5-(trifluoromethyl)pyridine(Solvent Adduct) D->SP2 Alcoholic Solvent (e.g., MeOH, EtOH)

Caption: Proposed synthetic route and major side product formation pathways.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control during the initial amination step?

A: Temperature is the most critical parameter. The amination of 2,3-dichloro-5-(trifluoromethyl)pyridine is typically performed in an autoclave under pressure. While higher temperatures accelerate the reaction, they also significantly increase the risk of over-amination, leading to the formation of 2,3-diamino-5-(trifluoromethyl)pyridine. A US Patent suggests reaction temperatures between 100°C and 150°C are optimal for selective mono-amination at the C2 position[1]. Exceeding this range, especially above 180°C, not only promotes di-substitution but can also lead to decomposition of the pyridine ring[1].

Q2: Why is the amino group introduced at the C2 position before the hydroxyl group at C3?

A: This sequence is dictated by the principles of nucleophilic aromatic substitution (SNAr) on the pyridine ring. The pyridine nitrogen atom is electron-withdrawing, which activates the α (C2, C6) and γ (C4) positions towards nucleophilic attack. The C2 position is therefore significantly more electrophilic than the C3 (β) position. Attempting to introduce the hydroxyl group first would require much harsher conditions and would likely result in a mixture of products. By aminating the highly activated C2 position first, you form the stable 2-amino-3-chloro intermediate, which can then be subjected to a second, more forceful SNAr reaction to install the hydroxyl group at the less reactive C3 position.

Q3: My final product is dark and shows a broad baseline "hump" in the NMR. What is the likely cause?

A: A dark, tarry appearance and poor quality NMR spectra are classic signs of decomposition, most likely occurring during the high-temperature basic hydrolysis step (Step 2). Pyridine rings, especially when functionalized with both activating (amino) and deactivating (trifluoromethyl) groups, can be sensitive to harsh basic conditions. This can lead to polymerization or ring-opening side reactions. To mitigate this, it is crucial to use the minimum effective temperature and reaction time for the hydrolysis step and to ensure a homogenous reaction mixture to avoid localized "hot spots."

Troubleshooting Guide: Problem & Solution

Problem 1: Presence of an Impurity with m/z = 195.05 in the Final Product
  • Symptom: Your LC-MS analysis of the final product shows a significant peak with a mass corresponding to C₆H₄ClF₃N₂ (M+H⁺ = 197.02), which is your intermediate, 2-amino-3-chloro-5-(trifluoromethyl)pyridine.

  • Probable Cause: This indicates an incomplete hydrolysis reaction in Step 2. The C-Cl bond at the 3-position is less activated towards nucleophilic attack than the C2-Cl bond of the starting material. The reaction may not have reached completion due to insufficient temperature, insufficient reaction time, or inadequate concentration of the hydroxide base.

  • Proposed Solution & Protocol:

    • Increase Reaction Temperature: Gradually increase the reaction temperature in 10°C increments, monitoring the reaction progress by TLC or HPLC every hour. A typical range for this hydrolysis is 120-160°C.

    • Extend Reaction Time: If increasing the temperature is not desirable (due to potential decomposition), extend the reaction time. Continue heating for an additional 4-8 hours, monitoring for the disappearance of the starting intermediate.

    • Increase Base Equivalents: Ensure at least 2-3 equivalents of NaOH or KOH are used. This ensures the base is not fully consumed by acidic protons or side reactions.

    • Solvent Choice: While water is the ideal solvent to prevent side reactions, its boiling point limits the achievable temperature without high pressure. Consider using a high-boiling point, non-nucleophilic polar aprotic solvent like DMSO or sulfolane to achieve higher temperatures at atmospheric pressure[2]. However, be aware that post-reaction workup to remove these solvents can be challenging.

ParameterStandard ConditionTroubleshooting AdjustmentRationale
Temperature 120 °C130-160 °COvercomes the activation energy for SNAr at the less reactive C3 position.
Time 8 hours12-16 hoursAllows the reaction to proceed to completion at a lower temperature.
Base (NaOH) 2.0 eq.3.0 eq.Ensures a sufficient concentration of the nucleophile is present throughout the reaction.
Problem 2: Formation of a Methoxy/Ethoxy Side Product
  • Symptom: NMR analysis shows a singlet around 3.8-4.0 ppm (for -OCH₃) or a quartet/triplet pattern (for -OCH₂CH₃) that integrates to 3H or 2H respectively. The mass spectrum shows a peak corresponding to C₇H₇F₃N₂O (for methoxy) or C₈H₉F₃N₂O (for ethoxy).

  • Probable Cause: This occurs when an alcohol (methanol, ethanol) is used as a solvent or co-solvent during the basic hydrolysis step. The corresponding alkoxide (methoxide, ethoxide) is a potent nucleophile and will compete with hydroxide, leading to the formation of the undesired ether byproduct (2-amino-3-methoxy-5-(trifluoromethyl)pyridine).

  • Proposed Solution & Protocol:

    • Strictly Avoid Alcoholic Solvents: The hydrolysis step must be performed in a non-nucleophilic solvent. The simplest and most effective choice is water.

    • Protocol: Aqueous Hydrolysis:

      • To a pressure-rated vessel, add the intermediate, 2-amino-3-chloro-5-(trifluoromethyl)pyridine (1.0 eq).

      • Add a 20-40% aqueous solution of NaOH or KOH (3.0 eq).

      • Seal the vessel and heat to 140-160°C with vigorous stirring for 8-12 hours.

      • Monitor reaction completion by taking aliquots (after cooling) and analyzing via TLC/LC-MS.

      • Upon completion, cool the vessel to room temperature, carefully open, and acidify the mixture with concentrated HCl to a pH of ~7 to precipitate the product.

Problem 3: Low Yield and Isolation of 2,3-Diamino-5-(trifluoromethyl)pyridine
  • Symptom: The yield from Step 1 (Amination) is low, and characterization of the crude product reveals the presence of a compound with a mass corresponding to C₆H₆F₃N₃ (M+H⁺ = 178.06).

  • Probable Cause: This is a classic case of over-amination, where both chlorine atoms on the starting material have been displaced by ammonia. This is caused by conditions that are too harsh—either excessive temperature, excessive pressure, or prolonged reaction time.

  • Proposed Solution & Protocol:

    • Reduce Reaction Temperature: As per the patent literature, the optimal temperature window for selective mono-amination is 100-125°C[1]. If di-amination is observed, reduce the temperature to the lower end of this range.

    • Limit Reaction Time: The reaction is a competition between the first and second substitution. The first substitution (at C2) is much faster. By stopping the reaction as soon as the starting material is consumed, you can minimize the extent of the slower, second substitution. A time course study is recommended.

    • Control Ammonia Concentration: While an excess of ammonia is required to drive the reaction, using a vast excess can increase the rate of the second substitution. Using 3-10 molar equivalents of ammonia is a recommended range[1].

    • Optimized Amination Protocol:

      • Charge a stainless-steel autoclave with 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq) and 28% aqueous ammonia (5.0 eq).

      • Seal the autoclave and begin stirring.

      • Heat the reaction mixture to 120°C. The internal pressure will rise.

      • Hold at 120°C for 5-8 hours.

      • Cool the reactor to room temperature. Vent any residual pressure safely.

      • The product often crystallizes upon cooling and can be collected by filtration, washed with water, and dried[1].

References

  • Source: Google Patents (US4349681A)
  • Source: Google Patents (US6921828B2)
  • Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients Source: PubMed Central URL: [Link]

Sources

Technical Support Center: Stability and Handling of Fluorinated Pyridine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for fluorinated pyridine compounds. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common stability issues encountered during the synthesis, handling, storage, and application of these versatile molecules. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability and altered basicity, make these compounds invaluable in medicinal chemistry and materials science.[1][2] However, these same properties can introduce specific challenges. This center provides in-depth technical guidance to help you navigate these complexities and ensure the integrity of your experiments.

Section 1: Troubleshooting Guide

This section addresses specific problems you may encounter during your experimental work, providing potential causes and actionable solutions based on established chemical principles.

Issue 1: Unexpected Decomposition of Fluorinated Pyridine During a Reaction

Q: My fluorinated pyridine is decomposing under my reaction conditions, leading to low yield and complex product mixtures. What could be the cause and how can I mitigate this?

A: Decomposition of fluorinated pyridines during a reaction is a common issue and can be attributed to several factors, primarily related to the electronic nature of the substituted pyridine ring and the specific reaction conditions.

Probable Causes & Solutions:

  • Nucleophilic Attack: Fluorine atoms, particularly at the 2- and 4-positions, significantly activate the pyridine ring towards nucleophilic aromatic substitution (SNAr).[3][4] Common nucleophiles present in your reaction mixture (e.g., hydroxides, alkoxides, amines, or even some solvents) can displace the fluorine atom. In fact, the reaction of 2-fluoropyridine with sodium ethoxide is 320 times faster than that of 2-chloropyridine.[3][4]

    • Solution:

      • Reagent Choice: If possible, switch to less nucleophilic reagents or protect existing nucleophilic functional groups in your substrate.

      • Solvent Selection: Avoid highly nucleophilic solvents. For instance, nucleophilic alcoholic solvents like methanol can displace fluorine under basic conditions.[5] Consider using non-nucleophilic, aprotic solvents.

      • Temperature Control: SNAr reactions are temperature-dependent. Running the reaction at a lower temperature can significantly reduce the rate of undesired nucleophilic substitution.[6]

  • Acidic Conditions: Certain fluorinated pyridines, especially 4-fluoropyridine, are known to be unstable in acidic media.[7][8] The protonated pyridine ring is even more activated towards nucleophilic attack by water or other nucleophiles present, leading to hydrolysis and the formation of pyridones.[8] This process can be autocatalytic as the hydrolysis liberates acid.[7]

    • Solution:

      • pH Control: Buffer the reaction mixture to maintain neutral or slightly basic conditions if the reaction chemistry allows.

      • Anhydrous Conditions: For reactions sensitive to acid-catalyzed hydrolysis, ensure all reagents and solvents are scrupulously dried.

  • Strong Bases: While some reactions require basic conditions, strong bases can promote decomposition pathways other than the desired reaction.

    • Solution:

      • Base Strength: Use the mildest base necessary to achieve the desired transformation.

      • Controlled Addition: Add the base slowly and at a low temperature to control the exotherm and minimize side reactions.

Issue 2: Difficulty in Purifying Fluorinated Pyridine Compounds

Q: I am struggling to purify my fluorinated pyridine product. It seems to be co-eluting with byproducts or degrading on silica gel.

A: Purification of fluorinated pyridines can be challenging due to their unique polarity and potential instability on common stationary phases.

Probable Causes & Solutions:

  • Instability on Silica Gel: The acidic nature of standard silica gel can cause degradation of sensitive fluorinated pyridines, particularly those prone to acid-catalyzed hydrolysis.

    • Solution:

      • Neutralized Silica: Use silica gel that has been neutralized with a base (e.g., triethylamine) in the eluent. A common practice is to add 0.1-1% triethylamine to the solvent system.

      • Alternative Stationary Phases: Consider using less acidic stationary phases like alumina (basic or neutral) or reverse-phase chromatography (C18).

  • Volatility: Some low molecular weight fluorinated pyridines can be volatile, leading to loss of product during solvent removal under high vacuum.

    • Solution:

      • Careful Evaporation: Use a rotary evaporator with controlled temperature and pressure. Avoid prolonged exposure to high vacuum.

      • Product Precipitation/Crystallization: If possible, try to precipitate or crystallize the product from a suitable solvent system to avoid complete solvent removal.

Issue 3: Low or No Yield in C-H Fluorination Reactions

Q: I am attempting a direct C-H fluorination of a pyridine derivative, but I am getting low to no yield of the desired product.

A: Direct C-H fluorination of pyridines is a powerful but sensitive transformation. Low yields can stem from issues with the fluorinating agent, substrate reactivity, or reaction conditions.[9][10]

Probable Causes & Solutions:

  • Incompatible Functional Groups: C-H fluorination reactions, especially those using potent electrophilic fluorinating agents, can be intolerant of certain functional groups. For example, reactions with AgF₂ are not compatible with free amines, alcohols, carboxylic acids, or aldehydes.[3]

    • Solution: Protect incompatible functional groups before the fluorination step and deprotect them afterward.

  • Substrate Deactivation: The pyridine ring is an electron-deficient system, which can deactivate it towards electrophilic attack.[6] The position of the nitrogen atom influences the electronic properties and basicity of the substrate.[6]

    • Solution:

      • Fluorinating Agent Choice: Select a fluorinating agent with appropriate reactivity for your specific substrate. Reagents like Selectfluor or AgF₂ have shown success with pyridines.[11][12]

      • Reaction Conditions: Optimization of solvent, temperature, and reaction time is crucial. Some methods require specific conditions to achieve good yields.[12]

  • Moisture Sensitivity: Some fluorinating agents, like AgF₂, are sensitive to moisture and should be handled accordingly.[12]

    • Solution: Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents.[12]

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the general stability, handling, and storage of fluorinated pyridine compounds.

Q1: How should I properly store my fluorinated pyridine compounds?

A1: Proper storage is critical to maintain the integrity of fluorinated pyridine compounds.[13]

  • Temperature: Most fluorinated compounds are sensitive to heat and should be stored at low temperatures, typically between -20°C and 25°C, depending on the specific compound's stability.[13] Highly reactive intermediates may require storage at -20°C or below.[13]

  • Light: Many fluorinated compounds are photosensitive and can degrade upon exposure to light.[13] Store them in amber glass bottles or other light-resistant containers in a dark environment.[13]

  • Atmosphere: To prevent oxidation and hydrolysis, store sensitive compounds under an inert atmosphere (e.g., nitrogen or argon) in tightly sealed containers.[13]

  • Incompatible Materials: Keep them away from incompatible materials such as strong acids, bases, and oxidizing or reducing agents.[14]

Storage Condition Recommendation Rationale
Temperature -20°C to 25°C (compound dependent)Prevents thermal degradation.[13]
Light Opaque or amber containers in a dark placePrevents photodegradation.[13]
Atmosphere Inert gas (Nitrogen or Argon)Minimizes oxidation and reaction with moisture.[13]
Container Tightly sealed glass or compatible plasticPrevents contamination and exposure to air/moisture.[13]

Q2: Are there specific safety precautions I should take when handling fluorinated pyridines?

A2: Yes, proper safety measures are essential.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[14]

  • Ventilation: Handle these compounds in a well-ventilated fume hood to avoid inhalation of potentially harmful vapors.[14]

  • Handling Fluorinating Agents: Many fluorinating agents are highly reactive and toxic.[14][15] Follow specific handling procedures for each reagent. For example, Selectfluor can react exothermically with solvents like DMF, pyridine, and DMSO.[16]

  • Waste Disposal: Dispose of all waste containing fluorinated compounds in clearly labeled, compatible containers. Do not mix incompatible waste streams.[14]

Q3: What is the general trend in hydrolytic stability of fluorinated pyridines?

A3: The hydrolytic stability of fluorinated pyridines is highly dependent on the position of the fluorine atom.

  • 4-Fluoropyridine: This isomer is particularly susceptible to hydrolysis, especially in acidic conditions, to form N-(4-pyridyl)-4-pyridone.[7][8] In the absence of acid, it is generally stable.[7][8]

  • 2-Fluoropyridine: Also susceptible to nucleophilic attack and hydrolysis, though generally more stable than the 4-fluoro isomer under neutral conditions.

  • 3-Fluoropyridine: This isomer is generally the most stable towards hydrolysis due to the fluorine atom not being at a position activated for SNAr.

Q4: How does fluorination affect the photostability of pyridine compounds?

A4: Fluorination can have a significant impact on the photostability of aromatic compounds. Introducing strong electron-withdrawing groups like fluorine can improve photostability.[17] Perfluoroalkylation and the use of polyfluorinated solvents have been shown to significantly enhance the photostability of aromatic compounds in the presence of air.[17][18] However, the overall effect can be complex and depends on the specific substitution pattern and the environment. While some studies show increased stability, photolysis of certain fluorinated compounds can lead to the formation of various fluorinated byproducts.[19][20]

Section 3: Visual Guides

Degradation Pathway of 4-Fluoropyridine in Acidic Media

This diagram illustrates the acid-catalyzed hydrolysis of 4-fluoropyridine, a common stability issue.

4-Fluoropyridine 4-Fluoropyridine Protonated_4-Fluoropyridine Protonated 4-Fluoropyridine 4-Fluoropyridine->Protonated_4-Fluoropyridine + H+ Intermediate Tetrahedral Intermediate Protonated_4-Fluoropyridine->Intermediate + H2O (Nucleophilic Attack) N-(4-pyridyl)-4-pyridone N-(4-pyridyl)-4-pyridone Intermediate->N-(4-pyridyl)-4-pyridone - HF, -H+

Caption: Acid-catalyzed hydrolysis of 4-fluoropyridine.

Troubleshooting Workflow for Low Reaction Yield

This decision tree provides a systematic approach to troubleshooting low-yielding reactions involving fluorinated pyridines.

start Low Yield with Fluorinated Pyridine check_stability Is the starting material stable under the reaction conditions? start->check_stability check_reagents Are reagents and solvents pure and dry? check_stability->check_reagents Yes sol_stability Consider milder conditions, different solvent, or protecting groups. check_stability->sol_stability No check_conditions Are reaction conditions (temp, time) optimal? check_reagents->check_conditions Yes sol_reagents Purify/dry reagents and solvents. check_reagents->sol_reagents No sol_conditions Optimize temperature, concentration, and reaction time. check_conditions->sol_conditions No end Consult further literature for specific substrate. check_conditions->end Yes

Caption: Decision tree for troubleshooting low reaction yields.

References

  • Sun, H., Putta, A., Kloster, J. P., & Tottempudi, U. K. (2012). Unexpected photostability improvement of aromatics in polyfluorinated solvents.
  • Sun, H., Putta, A., Kloster, J. P., & Tottempudi, U. K. (2012). Unexpected photostability improvement of aromatics in polyfluorinated solvents. Department of Chemistry, University of South Dakota.
  • N, A., et al. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.
  • BenchChem. (n.d.). Fluorinated Pyridine Precursors in Drug Discovery and Organic Synthesis. Benchchem.
  • BenchChem. (n.d.).
  • BenchChem Technical Support Team. (2025).
  • Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
  • N, A., et al. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. NIH.
  • Fier, P. S., & Hartwig, J. F. (n.d.).
  • BenchChem. (n.d.). Stability issues of fluoropyridines in acidic media. Benchchem.
  • G. C. Finger, L. D. Starr, D. R. Dickerson, D. R. Illinois, & G. S. Survey, U. (1963). Preparation and stability of 4-fluoropyridine. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Hawkins, J. (1947). 1865 Preparation and Stability of 4-Fluoropyridine. ElectronicsAndBooks.
  • BenchChem Technical Support Team. (2025).
  • Wikipedia. (n.d.). Organofluorine chemistry. Wikipedia.
  • BenchChem Technical Support Team. (2025).
  • (2026). Research Progress on the Meta C-H Fluorination Reactions of Pyridines and Isoquinolines. undetermined.
  • (n.d.).
  • (2025).
  • Douglas, A. W., & Fennessey, P. V. (n.d.). Facile Rh(III)
  • (n.d.). The Strategic Importance of Fluorinated Pyridine Derivatives in Modern Drug Discovery. undetermined.
  • (n.d.). ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. | Request PDF.
  • Fier, P. S., & Hartwig, J. F. (2017). Site-Selective CH Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses.

Sources

Technical Support Center: Trifluoromethylpyridine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for trifluoromethylpyridine (TFMP) chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges and opportunities presented by this important class of heterocyclic compounds. The powerful electron-withdrawing nature of the trifluoromethyl (-CF₃) group dramatically influences the reactivity of the pyridine ring, creating a landscape of specific experimental challenges.[1][2] This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reactions.

General FAQs & Core Concepts

This section addresses overarching issues that are relevant across multiple reaction types involving trifluoromethylpyridines.

Q1: I'm starting a new project with trifluoromethylpyridines. What is the single most important chemical property I should be aware of?

A: The most critical property is the potent and purely inductive electron-withdrawing effect of the -CF₃ group.[1] Unlike a nitro group, it has no resonance contribution. This effect, combined with the inherent electron-deficient (π-deficient) nature of the pyridine ring, profoundly acidifies C-H bonds and activates the ring toward nucleophilic attack, especially at the positions ortho and para to the nitrogen (C2, C4, C6).[3] Conversely, this can complicate reactions that rely on electron-rich substrates, such as certain transition-metal-catalyzed cross-couplings. Understanding this electronic push-pull is fundamental to all troubleshooting.

Q2: How stable is the C-CF₃ bond? I'm concerned about hydrolysis or decomposition under my reaction conditions.

A: The C-CF₃ bond is generally very robust and stable to most synthetic conditions, which is a primary reason for its prevalence in pharmaceuticals and agrochemicals.[4] However, it is not indestructible. Hydrolysis of a -CF₃ group to a carboxylic acid (-COOH) can occur under harsh acidic conditions (e.g., fuming sulfuric acid) or very forcing basic conditions at high temperatures, though this is not a common side reaction in typical cross-coupling or substitution reactions.[5][6][7]

  • Expert Insight: Unless your protocol involves extreme pH and high heat for prolonged periods, premature termination of your troubleshooting to investigate C-CF₃ bond cleavage is likely unnecessary. Focus on optimizing the primary reaction parameters first.

Section 1: Nucleophilic Aromatic Substitution (SNAr)

The strong activation provided by the -CF₃ group makes trifluoromethyl-substituted halopyridines excellent substrates for SNAr reactions.

Q3: My SNAr reaction of a 2-chloro-5-(trifluoromethyl)pyridine with a primary amine is slow and requires high temperatures. I thought the CF₃ group was activating?

A: It is, but the regiochemistry is key. For SNAr, the reaction proceeds through a negatively charged intermediate called a Meisenheimer complex.[8] This intermediate is stabilized when the electron-withdrawing group (-CF₃) is positioned ortho or para to the leaving group, as this allows for resonance delocalization of the negative charge.

In a 2-chloro-5-(trifluoromethyl)pyridine, the -CF₃ group is meta to the leaving group (the chlorine). This positioning offers no resonance stabilization to the Meisenheimer complex, resulting in a significantly slower reaction rate compared to an isomer where the -CF₃ group is at the 4- or 6-position.[9]

cluster_0 Troubleshooting Sluggish SNAr Start Reaction Sluggish? Check_Regio Is EWG (CF3) ortho or para to Leaving Group? Start->Check_Regio Increase_Energy Increase Temperature Use Microwave Irradiation Check_Regio->Increase_Energy No (meta) Solvent_Change Switch to High-Boiling Polar Aprotic Solvent (e.g., DMSO, NMP, DMF) Check_Regio->Solvent_Change Yes Yes_Path Yes No_Path No (meta) Increase_Energy->Solvent_Change Stronger_Nu Consider Stronger Nucleophile or use NaH/KHMDS to deprotonate Nu Optimized Reaction Optimized Stronger_Nu->Optimized Solvent_Change->Stronger_Nu

Caption: Troubleshooting workflow for a slow SNAr reaction.

Troubleshooting Protocol:

  • Confirm Regiochemistry: Double-check that you are using the correct isomer. If you are required to use the meta isomer, you must employ more forcing conditions.

  • Solvent Choice: Switch from solvents like THF or Dioxane to a higher-boiling, polar aprotic solvent such as DMSO, DMF, or NMP. These solvents excel at solvating the cationic counter-ion of the nucleophile and accelerating SNAr reactions.[10]

  • Increase Energy: If thermal heating is insufficient, consider using a sealed-tube reactor or microwave irradiation to safely reach higher temperatures (e.g., 150-200 °C).

  • Base/Nucleophile Strength: If using a nucleophile with a proton (e.g., R-NH₂ or R-OH), pre-treating it with a strong, non-nucleophilic base like sodium hydride (NaH) to generate the more potent anionic nucleophile (R-NH⁻ or R-O⁻) can dramatically increase the reaction rate.

Q4: I am attempting an SNAr reaction on a poly-halogenated trifluoromethylpyridine and getting a mixture of products. How can I control the regioselectivity?

A: Regioselectivity in these cases is a competition between electronic activation sites. The pyridine nitrogen and the -CF₃ group activate the C2/C6 (ortho) and C4 (para) positions. The outcome depends on the relative positions of the leaving groups and the activating groups.

  • Causality: The site of nucleophilic attack will be the carbon atom that is most electron-poor and can best stabilize the resulting Meisenheimer complex.[11] A halogen at C2 or C4 is generally more activated than one at C3 or C5. When multiple positions are activated, the most electron-deficient position will typically react first.

Example Scenario: 2,4-dichloro-5-(trifluoromethyl)pyridine

  • The chlorine at C4 is para to the nitrogen.

  • The chlorine at C2 is ortho to the nitrogen.

  • Both are activated. However, the C4 position is generally more electrophilic in pyridines. Therefore, the nucleophile will preferentially attack at C4.

Protocol for Determining Selectivity:

  • Analyze the Structure: Draw the resonance structures for the Meisenheimer complex that would form from attack at each halogenated position. The position that allows the negative charge to be delocalized onto the pyridine nitrogen AND the -CF₃ group (if possible) will be the most favored.

  • Steric Hindrance: If two positions are electronically similar, the less sterically hindered position will react faster.

  • Control Stoichiometry: To achieve mono-substitution, use precisely 1.0 equivalent of the nucleophile at a low temperature and monitor the reaction carefully by TLC or LCMS. To achieve di-substitution, use an excess of the nucleophile (>2.0 equivalents) and higher temperatures.

Section 2: Palladium-Catalyzed Cross-Coupling Reactions

Trifluoromethyl-substituted halopyridines are common substrates in Suzuki, Buchwald-Hartwig, and other cross-coupling reactions. However, they present unique challenges.

Q5: My Suzuki-Miyaura coupling with a 2-bromo-4-(trifluoromethyl)pyridine is giving low yield, and I'm recovering starting material. What's going wrong?

A: This is a classic manifestation of the "2-pyridyl problem."[12] The lone pair of electrons on the pyridine nitrogen, especially at the 2-position, can coordinate strongly to the palladium center. This coordination can inhibit the catalytic cycle by preventing other substrates from accessing the metal, effectively poisoning your catalyst.[13] The strong electron-withdrawing nature of the -CF₃ group can further exacerbate this by making the nitrogen lone pair less basic but still a potent ligand for the soft palladium center.

cluster_0 Pd(0) Catalytic Cycle Pd0 Pd(0)L2 OA Oxidative Addition Pd0->OA Ar-X Inhibition Catalyst Inhibition (Pyridine Coordination) Pd0->Inhibition Complex1 Ar-Pd(II)L2-X OA->Complex1 TM Transmetalation Complex1->TM R-B(OR)2 Complex1->Inhibition Complex2 Ar-Pd(II)L2-R TM->Complex2 RE Reductive Elimination Complex2->RE RE->Pd0 Catalyst Regeneration Product Ar-R RE->Product

Sources

Technical Support Center: Catalyst Selection for Trifluoromethylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the synthesis of trifluoromethylpyridines. This guide is tailored for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing the trifluoromethyl (CF3) group into pyridine scaffolds. The unique physicochemical properties imparted by the CF3 group make these compounds highly valuable in agrochemicals and pharmaceuticals.[1][2] However, the synthetic routes to these molecules present distinct challenges, with catalyst selection being a critical determinant of success.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during trifluoromethylpyridine synthesis. Our goal is to equip you with the knowledge to not only solve immediate experimental problems but also to understand the underlying principles for more effective reaction design.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Low or No Yield of the Desired Trifluoromethylpyridine

Low or nonexistent yields are a frequent frustration in trifluoromethylation reactions. The causes can range from suboptimal reaction conditions to catalyst incompatibility.

Possible Causes & Solutions:

  • Inappropriate Reaction Conditions: The success of trifluoromethylation is highly dependent on reaction parameters.[3]

    • Temperature: For chlorine/fluorine exchange methods, high temperatures, often in the range of 150°C to 250°C, are typically required.[3][4] Conversely, some nucleophilic trifluoromethylation reactions may necessitate cooling to 0-25°C.[3] It is important to note that increasing the reaction temperature can sometimes lead to a decrease in regioselectivity.[3]

    • Pressure: Certain liquid-phase fluorination reactions using hydrogen fluoride (HF) require superatmospheric pressures (ranging from 5 to 1200 psig) to achieve high yields.[3][5]

    • Reaction Time: The time required for these reactions can vary significantly, from a few hours to over 100 hours.[3] It is crucial to monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal duration.[3]

  • Poor Catalyst Selection or Activity: The choice of catalyst is paramount and is dictated by the synthetic strategy.

    • Halogen Exchange (Halex) Reactions: In the conversion of (trichloromethyl)pyridines to (trifluoromethyl)pyridines using HF, metal halides are commonly employed as catalysts.[5]

      • Suitable Catalysts: A variety of metal chlorides (e.g., FeCl₃, NbCl₅, TaCl₅, WCl₆, SnCl₄) and metal fluorides (e.g., SbF₃, FeF₃, AgF, KF, CrF₂) have been shown to be effective.[5][6] Preferred catalysts often include FeCl₃ and FeF₃.[5][6] Antimony trichloride has also been used as a catalyst for on-ring chlorination prior to fluorination.[7]

      • Catalyst Loading: These catalysts are used in catalytic amounts, generally from 0.1 to 20 mole percent based on the starting (trichloromethyl)pyridine.[5]

      • Troubleshooting: Ensure the metal halide catalyst is anhydrous and used in the correct stoichiometric ratio.[3] The addition of a phosphorus halide, such as PCl₅, in combination with the metal halide can also be beneficial.[5]

    • Cross-Coupling Reactions: Palladium and copper catalysts are central to modern cross-coupling strategies for trifluoromethylation.

      • Palladium Catalysis: Palladium-catalyzed trifluoromethylation of aryl chlorides and other halides offers a versatile method with broad functional group tolerance.[8][9][10] The choice of ligand is critical, with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) often being necessary for electron-deficient substrates.[11] Pre-formed palladium catalysts can provide more reliable initiation of the active Pd(0) species.[11]

      • Copper Catalysis: Copper-catalyzed reactions are a cost-effective alternative for trifluoromethylation.[12] The active CuCF₃ species is typically generated in situ from a copper(I) salt and a nucleophilic CF₃ source like TMSCF₃ (Ruppert-Prakash reagent).[12][13]

      • Troubleshooting: Low yields in Buchwald-Hartwig amination, a related cross-coupling reaction, can often be addressed by careful selection of the catalyst, ligand, and a strong, non-coordinating base.[11] Similar principles apply to trifluoromethylation.

  • Issues with Trifluoromethylating Reagent: The stability and reactivity of the CF₃ source are critical.

    • Common Reagents: A variety of reagents are available, including electrophilic sources (e.g., Togni's reagents, Umemoto's reagents) and nucleophilic sources (e.g., TMSCF₃, Langlois' reagent).[3][8][14]

    • Troubleshooting: Ensure the trifluoromethylating reagent has not degraded and is stored under the recommended conditions.[3] For reactions involving in situ generation of the active trifluoromethylating species, the quality of all precursors is important.

  • Substrate-Related Issues: The electronic properties of the pyridine ring can significantly influence reactivity.

    • Electron-Deficient Rings: The pyridine ring is inherently electron-deficient, which can make it a challenging substrate for some trifluoromethylation reactions. The strong electron-withdrawing nature of the trifluoromethyl group can further deactivate the ring towards certain transformations or activate it to nucleophilic attack, potentially leading to decomposition.[4]

    • Troubleshooting: For difficult substrates, a change in strategy may be necessary. For example, direct C-H trifluoromethylation using photoredox catalysis can be an effective approach for unactivated arenes and heteroarenes.[15]

Catalyst Selection Workflow

Caption: A decision-making workflow for catalyst selection in trifluoromethylpyridine synthesis.

Issue 2: Poor Regioselectivity

Obtaining the desired isomer of a trifluoromethylpyridine can be a significant hurdle, especially with direct functionalization methods.

Possible Causes & Solutions:

  • Inherent Reactivity of the Pyridine Ring: Trifluoromethylation of an unsubstituted pyridine often yields a mixture of 2-, 3-, and 4-trifluoromethylated products due to the high reactivity of the trifluoromethyl radical.[16]

  • Reaction Mechanism:

    • Radical Reactions: As mentioned, radical trifluoromethylation can lead to poor regioselectivity.

    • Nucleophilic Reactions: These methods can offer better control. For instance, methods for 2- and 4-position-selective nucleophilic trifluoromethylations are known.[17] Recently, a method for 3-position-selective C(sp²)-H trifluoromethylation has been developed, which involves nucleophilic activation of the pyridine ring through hydrosilylation.[16][17]

  • Catalyst and Directing Group Effects:

    • Directed C-H Functionalization: The use of directing groups can overcome the inherent reactivity of the pyridine ring and guide the trifluoromethylation to a specific position.

    • Catalyst Control: In some cases, the choice of catalyst and ligands can influence the regioselectivity of the reaction.

Troubleshooting Steps:

  • Review the Literature: For your specific pyridine substrate, investigate established methods that have demonstrated high regioselectivity.

  • Consider a Different Synthetic Approach: If direct trifluoromethylation is unselective, a multi-step approach involving a pre-functionalized pyridine (e.g., a halopyridine) followed by a cross-coupling reaction may be more effective.

  • Employ a Directing Group: If compatible with your overall synthetic scheme, the temporary installation of a directing group can be a powerful strategy to control regioselectivity.

  • Explore Nucleophilic Trifluoromethylation Strategies: If a specific isomer is desired, particularly the 3-substituted product, investigate methods that proceed via a nucleophilic mechanism.[16][17]

Frequently Asked Questions (FAQs)

Q1: What are the main catalytic methods for synthesizing trifluoromethylpyridines?

A1: The primary catalytic methods include:

  • Halogen Exchange: This involves the fluorination of a trichloromethylpyridine using a fluorinating agent like hydrogen fluoride (HF) in the presence of a metal halide catalyst (e.g., FeCl₃, FeF₃).[1][5][6]

  • Cross-Coupling Reactions: These methods utilize transition metal catalysts, most commonly palladium or copper, to couple a pyridine derivative (e.g., halopyridine) with a trifluoromethyl source.[8][9][12]

  • Direct C-H Trifluoromethylation: This approach introduces a trifluoromethyl group directly onto the pyridine ring. Photoredox catalysis has emerged as a mild and efficient method for this transformation.[15][18][19] Silver-catalyzed C-H trifluoromethylation has also been reported.[16]

  • Cyclocondensation: This method involves constructing the pyridine ring from a building block that already contains a trifluoromethyl group.[1][2]

Q2: How do I choose between a palladium and a copper catalyst for a cross-coupling reaction?

A2: The choice depends on several factors:

  • Cost and Availability: Copper catalysts are generally less expensive and more abundant than palladium catalysts, making them attractive for large-scale synthesis.[12]

  • Substrate Scope and Functional Group Tolerance: Palladium catalysis often exhibits a broader substrate scope and higher functional group tolerance, making it suitable for complex molecules and late-stage functionalization.[8][9][10]

  • Reaction Conditions: Copper-catalyzed reactions may sometimes require specific ligands or additives to achieve high efficiency. Palladium-catalyzed reactions are well-studied, and a wide range of ligands are available to tune reactivity.

Q3: What is photoredox catalysis, and when should I consider it for trifluoromethylpyridine synthesis?

A3: Photoredox catalysis uses visible light to initiate a single-electron transfer process, generating highly reactive radical species under mild conditions.[15][18] You should consider photoredox catalysis when:

  • You need to perform a direct C-H trifluoromethylation on an unactivated or complex pyridine derivative.[15]

  • You are looking for mild reaction conditions (room temperature, household light bulb) to avoid decomposition of sensitive substrates.[15]

  • You want to perform a late-stage functionalization on a drug candidate or a complex natural product.[15][19]

Q4: My reaction is producing a lot of tar-like substances. What could be the cause?

A4: The formation of dark, tar-like substances is often an indication of product or starting material decomposition.[4] A common cause is excessive reaction temperature. For instance, in chlorine/fluorine exchange reactions, temperatures above 250°C can accelerate decomposition.[4] It is crucial to have accurate temperature monitoring and control. In some cases, the inherent instability of the trifluoromethylpyridine product under the reaction conditions can also lead to degradation.[4]

Q5: Can I use the same catalyst for different isomers of trifluoromethylpyridine?

A5: Not necessarily. The position of the trifluoromethyl group can significantly impact the electronic properties of the pyridine ring, which in turn affects its reactivity. A catalyst that works well for the synthesis of 2-(trifluoromethyl)pyridine may not be optimal for the synthesis of the 4-isomer. It is important to screen catalysts and optimize reaction conditions for each specific target molecule.

Quantitative Data Summary

Table 1: Comparison of Catalytic Systems for Trifluoromethylpyridine Synthesis

Catalytic MethodTypical Catalyst SystemKey AdvantagesCommon Challenges
Halogen Exchange Metal Halides (FeCl₃, FeF₃) in HF[5][6]Cost-effective for specific precursorsHarsh conditions (high temp/pressure), limited substrate scope
Palladium Cross-Coupling Pd(0) or Pd(II) precatalyst + Ligand (e.g., ᵗBuXPhos)[9][11][20]Broad substrate scope, high functional group toleranceHigher catalyst cost, ligand sensitivity
Copper Cross-Coupling Cu(I) salt (e.g., CuI) + CF₃ source (e.g., TMSCF₃)[12][13]Lower cost, good for specific transformationsCan have narrower substrate scope than Pd, may require additives
Photoredox C-H Trifluoromethylation Ru(bpy)₃Cl₂ or similar photocatalyst[15][18][19]Mild conditions, late-stage functionalizationPotential for regioisomer mixtures, requires light source
Silver-Catalyzed C-H Trifluoromethylation Ag₂CO₃[16]High regioselectivity for specific positionsMay require substrate activation (e.g., as pyridinium salt)

Experimental Protocol: Photoredox-Catalyzed C-H Trifluoromethylation of Bipyridine

This protocol provides a general workflow for the direct C-H trifluoromethylation of 2,2'-bipyridine, a common scaffold in chemical synthesis.

Materials:

  • 2,2'-bipyridine

  • Photocatalyst (e.g., Ru(bpy)₃Cl₂) (1-2 mol%)

  • Trifluoromethyl source (e.g., Togni's reagent or CF₃SO₂Cl) (1.5-2.0 eq.)

  • Degassed solvent (e.g., acetonitrile or DMF)

  • Reaction vessel (e.g., Schlenk tube)

  • Visible light source (e.g., blue LEDs)

  • Stir plate

Procedure:

  • In a reaction vessel, combine 2,2'-bipyridine (1.0 eq.), the photocatalyst, and the trifluoromethyl source.

  • Add the degassed solvent to the reaction vessel.

  • Seal the vessel and place it on a stir plate.

  • Irradiate the mixture with the visible light source at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, remove the solvent in vacuo.

  • Purify the crude residue by column chromatography to isolate the trifluoromethylated bipyridine products. Note that this reaction may produce a mixture of regioisomers that require careful separation.[19]

Reaction Mechanism Visualization

Palladium_Catalytic_Cycle L2Pd0 L2Pd(0) Ox_Adduct L2Pd(II)(Ar)(X) L2Pd0->Ox_Adduct Oxidative Addition Aryl_Halide Ar-X Aryl_Halide->Ox_Adduct Transmetalation_Intermediate L2Pd(II)(Ar)(CF3) Ox_Adduct->Transmetalation_Intermediate Transmetalation CuX [CuX] Ox_Adduct->CuX CuCF3 [CuCF3] CuCF3->Ox_Adduct Transmetalation_Intermediate->L2Pd0 Reductive Elimination Product Ar-CF3 Transmetalation_Intermediate->Product

Caption: A simplified catalytic cycle for palladium-catalyzed trifluoromethylation of aryl halides.

References

  • BenchChem. (n.d.). Technical Support Center: Synthesis of Trifluoromethylpyridines.
  • BenchChem. (n.d.). Troubleshooting failed reactions involving 2-Amino-4-(trifluoromethyl)pyridine.
  • Swain, C. G. (1987). Preparation of (trifluoromethyl)pyridines. U.S. Patent No. 4,650,875.
  • Yoon, T. P., & MacMillan, D. W. C. (2011). Photoredox Catalysis in Organic Chemistry. Accounts of Chemical Research, 44(5), 349-360.
  • BenchChem. (n.d.). Preventing decomposition of trifluoromethylpyridines during synthesis.
  • Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis.
  • Nagib, D. A., Scott, M. E., & MacMillan, D. W. C. (2009). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224-228.
  • Nakamura, T., Kimura, H., & Nakayama, H. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 239-251.
  • Nakamura, T., Kimura, H., & Nakayama, H. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 239–251.
  • Muta, R., Torigoe, T., & Kuninobu, Y. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Organic Letters, 24(33), 6136-6140.
  • Dow Chemical Co. (1984). Preparation of (trifluoromethyl)pyridines. EP Patent 0110690A1.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Synthesis and Applications of Trifluoromethylpyridine Derivatives.
  • Jana, R., & Tunge, J. A. (2021). An Overview of Palladium-catalyzed Trifluoromethylation Reactions. Asian Journal of Organic Chemistry, 10(10), 2537-2553.
  • Cottrell, K. M., & de Léséleuc, M. (2015). Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper. Synlett, 26(11), 1547-1550.
  • Cottrell, K. M., & de Léséleuc, M. (2015). Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper. Synlett, 26(11), 1547-1550.
  • Kananovich, D. G. (2020). Copper-Catalyzed Trifluoromethylation Reactions. In Copper Catalysis in Organic Synthesis (pp. 367-393). Wiley-VCH.
  • Le, C., & Glorius, F. (2023). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. Organic Letters, 25(27), 5030-5034.
  • Lianyungang Runzhong Chemical Co., Ltd. (2016). Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine. CN Patent 106008330A.
  • Le, C., & Glorius, F. (2023). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. Organic Letters, 25(27), 5030-5034.
  • Kuninobu, Y., et al. (2022). Selective Trifluoromethylation of Pyridines. ChemistryViews.
  • Buchwald, S. L., & Watson, D. A. (2011). Copper-Catalyzed Trifluoromethylation of Unactivated Olefins.
  • Akita, H., & Hiyama, T. (2010). The Palladium-Catalyzed Trifluoromethylation of Vinyl Sulfonates. Organic Letters, 12(15), 3464-3467.
  • BenchChem. (n.d.). A Comparative Guide to the Synthesis of Trifluoromethyl-Substituted Bipyridines.
  • BenchChem. (n.d.). Application Notes and Protocols: Copper-Catalyzed Trifluoromethylation with TMSCF3.
  • BenchChem. (n.d.). A Comparative Guide to the Synthesis of Trifluoromethyl-Substituted Bipyridines.
  • Li, G., & Zhang, X. (2018). Progress in copper-catalyzed trifluoromethylation. Beilstein Journal of Organic Chemistry, 14, 155-181.
  • Cho, J. Y., & Buchwald, S. L. (2010). The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. Science, 328(5986), 1679-1681.
  • Cho, J. Y., & Buchwald, S. L. (2010). The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. Science, 328(5986), 1679-1681.
  • Li, G., & Zhang, X. (2018). Progress in copper-catalyzed trifluoromethylation. Beilstein Journal of Organic Chemistry, 14, 155-181.
  • Cho, J. Y., & Buchwald, S. L. (2010). The palladium-catalyzed trifluoromethylation of aryl chlorides. Science, 328(5986), 1679-1681.
  • Dow Chemical Co. (1984). Preparation of \trifluoromethyl\pyridines. EP Patent 0110690A1.

Sources

avoiding decomposition of 2-Amino-5-(trifluoromethyl)pyridin-3-ol during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and handling of 2-Amino-5-(trifluoromethyl)pyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this valuable synthetic intermediate. Drawing from established principles in heterocyclic and fluorine chemistry, this resource provides in-depth troubleshooting advice and frequently asked questions to help you mitigate decomposition and optimize your synthetic outcomes.

Introduction: The Challenge of Stability

This compound is a unique trifluoromethylated aminopyridinol derivative with significant potential in medicinal chemistry and materials science. However, its trifunctional nature—an electron-donating amino group, an acidic hydroxyl group, and a strongly electron-withdrawing trifluoromethyl group on a pyridine core—presents considerable stability challenges during synthesis and handling. This guide will equip you with the knowledge to anticipate and counteract these challenges.

The primary modes of decomposition for this class of compounds are oxidation and thermal degradation, both of which are often influenced by the reaction and work-up conditions.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues you may encounter during the synthesis of this compound, providing explanations for the underlying chemistry and actionable protocols to resolve them.

Issue 1: Reaction Mixture or Final Product Turns Dark (Brown, Purple, or Black)

Primary Suspected Cause: Oxidation

The 2-amino-3-hydroxypyridine scaffold is structurally analogous to aminophenols, which are highly susceptible to oxidation.[1][2][3] This oxidation can occur via atmospheric oxygen or other oxidizing agents present in the reaction mixture. The electron-donating amino group increases the electron density of the pyridine ring, making it more prone to oxidation. The resulting products are often highly colored, conjugated quinone-imine or polymeric species.[4]

Troubleshooting Steps & Mitigation Protocols:

  • Atmospheric Control: The most critical step is to rigorously exclude oxygen from your reaction.

    • Protocol 1: Inert Atmosphere Techniques

      • Dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool in a desiccator.

      • Assemble the reaction apparatus while hot and immediately purge with an inert gas (Argon or Nitrogen) for 15-20 minutes.

      • Maintain a positive pressure of the inert gas throughout the reaction and work-up. Use Schlenk lines or a balloon filled with inert gas.

      • Degas all solvents and liquid reagents prior to use. This can be achieved by sparging with an inert gas for 30 minutes or by several freeze-pump-thaw cycles.

  • Solvent Choice:

    • Use freshly distilled, anhydrous, and degassed solvents. Ethers (like THF or Dioxane) or aromatic hydrocarbons (like Toluene) are often preferable to alcohols, which can participate in side reactions.

  • Antioxidant Additives:

    • Consider the addition of a small amount of a reducing agent or antioxidant to the reaction or work-up solutions.

    • Examples: Sodium dithionite (Na₂S₂O₄) or a hindered phenol like butylated hydroxytoluene (BHT). Use these judiciously as they can complicate purification.

  • pH Control during Work-up:

    • Oxidation of aminophenols is often accelerated at neutral to basic pH.[4] During aqueous work-up, maintain a slightly acidic pH (4-5) to keep the amino group protonated and less susceptible to oxidation.[5][6]

Issue 2: Low Yield and Presence of Multiple Unidentified Byproducts

Primary Suspected Causes: Thermal Decomposition & Photodegradation

The trifluoromethyl group, while imparting metabolic stability in drug molecules, can influence thermal and photolytic stability during synthesis.[7][8] High reaction temperatures can lead to decomposition, and UV light exposure can also promote degradation of the trifluoromethylphenol-like structure.[9][10]

Troubleshooting Steps & Mitigation Protocols:

  • Temperature Management:

    • Carefully control the reaction temperature. If the reaction is exothermic, use an ice bath for initial reagent addition.

    • If heating is required, maintain the lowest effective temperature. Monitor the reaction closely by TLC or LC-MS to avoid prolonged heating once the reaction is complete.

  • Protection from Light:

    • Protocol 2: Exclusion of Light

      • Wrap the reaction vessel in aluminum foil to prevent exposure to ambient light.

      • Work in a fume hood with the sash lowered and the light turned off when possible.

      • Store the purified compound in an amber vial.

  • Purification Strategy:

    • Purify the product as quickly as possible after the reaction is complete.

    • Column chromatography on silica gel should be performed with degassed solvents. Consider adding a small amount of a non-polar solvent like triethylamine to the eluent to prevent streaking if the compound is basic.

    • For purification of aminophenol-type compounds, extraction procedures at controlled pH can be effective.[5][6]

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure long-term stability, store the compound under an inert atmosphere (Argon or Nitrogen) at low temperatures (-20 °C is recommended). The container should be an amber vial to protect from light.

Q2: Can I use protecting groups to avoid decomposition during synthesis?

A2: Yes, protecting group strategies can be very effective. The hydroxyl group can be protected as a methyl or benzyl ether, and the amino group can be protected as a carbamate (e.g., Boc) or an amide. The choice of protecting groups will depend on the subsequent reaction steps and their compatibility with the deprotection conditions.

Q3: How does the trifluoromethyl group affect the stability of the molecule?

A3: The trifluoromethyl group is a strong electron-withdrawing group. This has several effects:

  • Increased Acidity: It increases the acidity of the phenolic hydroxyl group.[11]

  • Ring Deactivation: It deactivates the pyridine ring towards certain electrophilic reactions but can also influence its susceptibility to nucleophilic attack.

  • Potential for Hydrolysis: While generally stable, the -CF3 group can undergo hydrolysis to a carboxylic acid under harsh basic conditions.[7]

Q4: What is the likely mechanism of oxidative decomposition?

A4: The oxidation likely proceeds through a one-electron oxidation of the aminopyridinol to form a radical cation, which can then be further oxidized to a quinone-imine type structure. These highly reactive intermediates can then polymerize or react with other nucleophiles in the reaction mixture to form complex, colored byproducts.[2][4]

Data Summary & Visualizations

Table 1: Key Physicochemical Properties and Stability Considerations

PropertyValue/ConsiderationRationale & References
pKa (Phenolic -OH) Expected to be lower than phenol (pKa ~10)The electron-withdrawing CF₃ group increases acidity.[11]
Oxidation Potential HighThe aminophenol-like structure is prone to oxidation.[1][3]
Thermal Stability Moderate; avoid prolonged heatingTrifluoromethylated aromatics can be thermally labile.[8]
Photostability Susceptible to degradationTrifluoromethylphenols can undergo photolysis.[9][10]
Optimal pH for Handling Slightly acidic (pH 4-5)Minimizes oxidation of the amino group.[5][6]

Diagram 1: Key Factors Influencing Decomposition

DecompositionFactors Decomposition Decomposition of This compound Oxidation Oxidation Decomposition->Oxidation leads to Thermal_Stress Thermal Stress Decomposition->Thermal_Stress caused by Light_Exposure Light Exposure Decomposition->Light_Exposure caused by Incorrect_pH Incorrect pH Decomposition->Incorrect_pH exacerbated by Atmosphere Atmosphere (O₂ present) Atmosphere->Oxidation Temperature High Temperature Temperature->Thermal_Stress UV_Light UV/Visible Light UV_Light->Light_Exposure pH Neutral/Basic pH pH->Incorrect_pH

Caption: Factors contributing to the decomposition of this compound.

Diagram 2: Troubleshooting Workflow for Synthesis

TroubleshootingWorkflow Start Synthesis Start Observe_Issue Observe Issue (e.g., discoloration, low yield) Start->Observe_Issue Check_Atmosphere Inert Atmosphere? Observe_Issue->Check_Atmosphere Check_Temp Temperature Controlled? Check_Atmosphere->Check_Temp Yes Implement_Inert Implement Inert Atmosphere Protocol Check_Atmosphere->Implement_Inert No Check_Light Light Excluded? Check_Temp->Check_Light Yes Optimize_Temp Optimize Temperature Check_Temp->Optimize_Temp No Check_pH Work-up pH Acidic? Check_Light->Check_pH Yes Protect_From_Light Protect from Light Check_Light->Protect_From_Light No Adjust_pH Adjust Work-up pH Check_pH->Adjust_pH No Successful_Synthesis Successful Synthesis Check_pH->Successful_Synthesis Yes Implement_Inert->Check_Temp Optimize_Temp->Check_Light Protect_From_Light->Check_pH Adjust_pH->Successful_Synthesis

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • Ellis, G. P., & Romney-Alexander, T. M. (1987). Cyanation of aromatic halides. Chemical Reviews, 87(4), 779-794.
  • Corbett, J. F. (1972). Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (6), 827-831.
  • Liu, Y., et al. (2013). Investigation on redox mechanism of p-aminophenol in non-aqueous media by FT-IR spectroelectrochemistry. Electrochimica Acta, 87, 556-563.
  • Ghosh, P., et al. (2017). Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study. New Journal of Chemistry, 41(24), 14930-14941.
  • de Souza, D., et al. (2020). Assessment of p-aminophenol oxidation by simulating the process of hair dyeing and occurrence in hair salon wastewater and drinking water from treatment plant.
  • U.S. Patent No. 4,440,954. (1984).
  • Comninellis, C. (1994). Electrocatalysis in the electrochemical conversion/combustion of organic pollutants for waste water treatment. Electrochimica Acta, 39(11-12), 1857-1862.
  • U.S. Patent No. 3,717,680. (1973).
  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.
  • Chemcess. (2025). Aminophenol: Properties, Production, Reactions And Uses. [Link]

  • ResearchGate. (2018). a Absorbance plot for 3-aminophenol degradation; b Effect of photocatalyst dose. [Link]

  • Ellis, D. A., & Mabury, S. A. (2000). The Aqueous Photolysis of TFM and Related Trifluoromethylphenols. An Alternate Source of Trifluoroacetic Acid in the Environment. Environmental Science & Technology, 34(4), 632-637.
  • Amanote Research. (n.d.). An Insight Into the Stability of 3'-(Trifluoromethyl) and 4'-(Trifluoromethyl) Acetophenones Through Molecular Geometry and Charge Transfer Analyses. [Link]

  • Ríos-Lombardía, N., et al. (2018).
  • Meanwell, N. A. (2018). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880.

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Characterization of 2-Amino-5-(trifluoromethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Amino-5-(trifluoromethyl)pyridin-3-ol, a fluorinated pyridine derivative of significant interest to researchers in medicinal chemistry and materials science. Trifluoromethyl-substituted pyridinols are crucial building blocks in the synthesis of novel pharmaceuticals and agrochemicals, making their unambiguous structural confirmation paramount.[1] This document outlines the detailed characterization of the title compound by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), offering a comparative perspective against structurally related analogs to highlight the influence of its specific substitution pattern on its spectral properties.

Physicochemical Properties and Structural Overview

A foundational step in any analytical workflow is the compilation of the compound's basic physicochemical properties. These data points are essential for sample preparation, interpretation of mass spectrometry results, and general laboratory handling.

PropertyValueSource
CAS Number 1227586-78-8[2]
Molecular Formula C₆H₅F₃N₂O[2]
Molecular Weight 178.11 g/mol [2]
Appearance Off-white to light beige crystalline powder (Expected)[3]
SMILES Nc1nc(c(C(F)(F)F)cc1O)[2]

The unique arrangement of an amino group, a hydroxyl group, and a strongly electron-withdrawing trifluoromethyl group on the pyridine ring dictates the electronic environment of each atom, which in turn governs the compound's NMR and MS signatures.

Nuclear Magnetic Resonance (NMR) Analysis

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For fluorinated compounds, ¹⁹F NMR, in conjunction with ¹H and ¹³C NMR, provides a comprehensive analytical toolkit.[4] The trifluoromethyl group acts as a sensitive probe of the local electronic environment.[5][6]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to allow for the observation of exchangeable protons (from -NH₂ and -OH groups).

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of 0-12 ppm.

    • Acquire 16-32 scans with a relaxation delay of 2 seconds.

    • Process the data with a line broadening of 0.3 Hz.

  • ¹³C NMR Acquisition:

    • Utilize a proton-decoupled pulse sequence.

    • Set the spectral width to 0-180 ppm.

    • Acquire 1024-2048 scans to achieve an adequate signal-to-noise ratio.

  • ¹⁹F NMR Acquisition:

    • Set the spectral width to encompass the expected chemical shift range for trifluoromethyl groups (e.g., -50 to -80 ppm).

    • Use a pulse sequence with proton decoupling.

    • Reference the spectrum to an external standard like CFCl₃ (0 ppm) or trifluoroacetic acid.[4]

Logical Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_analysis Spectral Interpretation Sample Compound (~10 mg) Solvent DMSO-d6 (0.6 mL) Sample->Solvent Vortex Vortex to Dissolve Solvent->Vortex H1_NMR ¹H NMR Vortex->H1_NMR Analyze C13_NMR ¹³C NMR Vortex->C13_NMR Analyze F19_NMR ¹⁹F NMR Vortex->F19_NMR Analyze Structure Structure Elucidation H1_NMR->Structure C13_NMR->Structure F19_NMR->Structure Purity Purity Assessment Structure->Purity

Caption: Workflow for NMR-based structural characterization.

Predicted NMR Spectra and Interpretation

The following table summarizes the predicted chemical shifts (δ) for this compound. These predictions are based on established principles of substituent effects on aromatic systems.

NucleusPredicted δ (ppm)MultiplicityIntegrationAssignment & Rationale
¹H 8.5 - 9.5Broad s1H-OH : The hydroxyl proton is expected to be downfield and broad due to hydrogen bonding and exchange.
¹H 7.8 - 8.0s1HH-6 : This proton is deshielded by the adjacent nitrogen and the meta-CF₃ group.
¹H 7.2 - 7.4s1HH-4 : This proton is influenced by the ortho-hydroxyl and meta-amino groups.
¹H 5.5 - 6.5Broad s2H-NH₂ : The amino protons are typically broad and their chemical shift is solvent-dependent.
¹³C ~155s-C-3 : Carbon bearing the hydroxyl group, expected to be significantly downfield.
¹³C ~148s-C-2 : Carbon attached to the amino group.
¹³C ~135q-C-5 : Carbon attached to the CF₃ group, will appear as a quartet due to C-F coupling.
¹³C ~123q (¹JCF ≈ 270 Hz)--CF₃ : The trifluoromethyl carbon will show a large one-bond C-F coupling.
¹³C ~120s-C-6 : Aromatic carbon adjacent to the ring nitrogen.
¹³C ~115q-C-4 : Aromatic carbon showing smaller C-F coupling.
¹⁹F -60 to -65s3F-CF₃ : A single peak is expected as all three fluorine atoms are chemically equivalent.
Comparative Analysis: The Role of the 3-OH Group

To understand the influence of the hydroxyl group, we can compare the expected spectrum of our target compound with a known analog, 2-Amino-5-(trifluoromethyl)pyridine .[7][8]

  • ¹H NMR Comparison : In the analog lacking the 3-OH group, the proton at the 3-position would appear, likely as a doublet. The absence of this signal and the appearance of a new broad singlet for the -OH proton is a key differentiator. Furthermore, the chemical shifts of the remaining aromatic protons (H-4 and H-6) would be shifted upfield in the analog due to the absence of the electron-withdrawing hydroxyl group.

  • ¹³C NMR Comparison : The most significant difference would be the chemical shift of C-3, which would be much further upfield in the analog compared to the ~155 ppm expected for the hydroxyl-substituted carbon in our target compound.

Mass Spectrometry (MS) Analysis

High-resolution mass spectrometry (HRMS) is indispensable for confirming the elemental composition of a molecule by providing a highly accurate mass measurement.

Experimental Protocol: LC-MS (ESI-TOF)
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to ~1-10 µg/mL with the mobile phase.

  • Chromatography (Optional but Recommended): Use a C18 reverse-phase column to ensure sample purity before it enters the mass spectrometer. A typical mobile phase would be a gradient of water and acetonitrile with 0.1% formic acid to promote protonation.

  • MS Instrumentation: Analyze the sample using an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Data Acquisition:

    • Operate in positive ion mode to detect the protonated molecule [M+H]⁺.

    • Acquire data over a mass range of m/z 50-500.

    • Perform MS/MS (tandem mass spectrometry) on the parent ion to induce fragmentation and gain further structural information.

MS Data Acquisition and Interpretation Workflow

MS_Workflow A Dilute Sample (1-10 µg/mL) B LC Separation (C18 Column) A->B C ESI Source (Positive Ion Mode) B->C D TOF/Orbitrap Analyzer C->D E Full Scan MS (Detect [M+H]⁺) D->E Acquire F Tandem MS (MS/MS) (Fragment Ion Analysis) E->F Isolate & Fragment G Data Analysis (Formula Confirmation) E->G F->G

Caption: Workflow for LC-MS based molecular formula confirmation.

Expected Mass Spectrum and Fragmentation
  • Molecular Ion: The calculated exact mass of C₆H₅F₃N₂O is 178.0354. In positive mode ESI, the primary ion observed will be the protonated molecule, [M+H]⁺, with a calculated m/z of 179.0428 . An HRMS instrument should detect this ion with a mass accuracy of <5 ppm.

  • Fragmentation Analysis: Tandem MS (MS/MS) of the m/z 179.0428 ion would likely yield characteristic fragment ions. A plausible fragmentation pathway involves the loss of small, stable molecules. For example, the loss of carbon monoxide (CO, 28 Da) from the pyridinol ring is a common fragmentation pathway for such structures.

Comparative Analysis: Differentiating Isomers

Consider a structural isomer like 5-Amino-3-(trifluoromethyl)pyridin-2-ol .[3]

  • MS Comparison: Both isomers have the exact same molecular formula and therefore the same exact mass. They cannot be distinguished by a simple full scan MS experiment.

  • MS/MS Comparison: The fragmentation patterns of the two isomers in an MS/MS experiment would likely differ. The relative positions of the functional groups would influence which bonds break first, leading to fragment ions of different masses or different relative abundances. This highlights the power of tandem mass spectrometry in distinguishing between isomers. For instance, the fragmentation pathways involving the hydroxyl and amino groups would be distinct due to their different positions relative to the ring nitrogen and the CF₃ group.

Conclusion

The comprehensive characterization of this compound requires the synergistic application of multinuclear NMR spectroscopy and high-resolution mass spectrometry. ¹H, ¹³C, and ¹⁹F NMR together provide an unambiguous map of the molecule's covalent framework, while HRMS confirms its elemental composition with high precision. By comparing the expected spectral data with that of related analogs, such as 2-Amino-5-(trifluoromethyl)pyridine, the specific contributions of the 3-hydroxyl group to the chemical shifts and properties are clearly elucidated. This detailed analytical workflow serves as a robust template for researchers working with novel fluorinated heterocyclic compounds, ensuring structural integrity and paving the way for their application in drug discovery and development.

References

  • Journal of Organic Chemistry. (2021). 2-Trifluoromethyl-6-mercurianiline Nucleotide, a Sensitive 19F NMR Probe for Hg(II)-mediated Base Pairing. ACS Publications. [Link]

  • ResearchGate. (2010). Synthesis of 2-amino-5-fluoropyridine. [Link]

  • ResearchGate. (2019). 1 H (a) and 13 C (b) NMR spectra of 4-amino-2-methyl-8-(trifluoromethyl)quinoline. [Link]

  • Journal of Organic Chemistry. (2020). Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes. ACS Publications. [Link]

  • Google Patents. (2020).
  • The Journal of Chemical Physics. (2018). Microwave spectroscopy of 2-(trifluoromethyl)pyridine⋯water complex: Molecular structure and hydrogen bond. AIP Publishing. [Link]

  • Google Patents. (1982). US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.
  • Stanford University. (1966). Mass Spectra of Twenty-Two Free Amino Acids. [Link]

  • Organic Letters. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. ACS Publications. [Link]

  • National Institutes of Health. (2023). Fast 19F Magic-Angle-Spinning NMR Crystallography for Structural Characterization of Fluorine-Containing Pharmaceutical Compounds. [Link]

  • PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)-2-pyridinamine. [Link]

  • IndiaMART. (n.d.). 5-amino-3-(trifluoromethyl) Pyridin-2-ol. [Link]

  • NIST WebBook. (n.d.). 2-Amino-5-nitrobenzotrifluoride. [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). [Link]

  • PubChem. (n.d.). 2-Hydroxy-5-(trifluoromethyl)pyridine. [Link]

Sources

A Comparative Guide to HPLC and GC-MS for the Purity Analysis of 2-Amino-5-(trifluoromethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for a Key Building Block

In the landscape of modern drug discovery, fluorinated heterocyclic compounds are of paramount importance. The introduction of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1] 2-Amino-5-(trifluoromethyl)pyridin-3-ol is a critical heterocyclic building block used in the synthesis of novel active pharmaceutical ingredients (APIs). The purity of this intermediate is not merely a quality metric; it is a critical determinant of the safety and efficacy profile of the final drug product. Even trace impurities can lead to unforeseen side effects or diminished therapeutic activity.

Therefore, robust and reliable analytical methods are essential for its quality control. This guide provides an in-depth, comparative analysis of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the purity determination of this compound. We will delve into the causality behind experimental choices, provide detailed protocols, and offer a clear framework for selecting the most appropriate technique for your specific analytical challenge.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Routine QC

High-Performance Liquid Chromatography (HPLC) separates components in a mixture based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase that is pumped through the system under high pressure.[2][3] For a polar, non-volatile molecule like this compound, HPLC is often the default and most direct analytical approach.

Expertise in Action: Rationale for HPLC Method Development

The structural features of our target analyte—a basic pyridine nitrogen, an acidic hydroxyl group, and a polar amino group—dictate the chromatographic strategy. The goal is to achieve a single, sharp, symmetrical peak for the main component, well-resolved from any potential impurities.

  • Chromatographic Mode Selection: Reversed-Phase HPLC (RP-HPLC) is the logical choice. In this mode, a nonpolar stationary phase (typically C18-silica) is used with a polar mobile phase. Polar analytes, like our compound, will have less affinity for the stationary phase and elute earlier, while nonpolar impurities will be retained longer. This allows for a predictable separation.

  • Mobile Phase Control is Critical: The ionization state of the analyte must be controlled to ensure reproducible retention. The pKa of pyridine is around 5.2.[4] Therefore, using a buffered mobile phase with a pH well below this value (e.g., pH 3.0) will ensure the pyridine nitrogen is consistently protonated. This prevents peak tailing, a common issue with basic compounds, and leads to sharp, symmetrical peaks. An acidic modifier like formic acid or a buffer like ammonium formate is ideal and compatible with mass spectrometry if LC-MS were to be used for identification.[5]

  • Detector Selection: The pyridine ring contains a chromophore that absorbs ultraviolet (UV) light.[6] A UV detector, set at a wavelength of maximum absorbance (e.g., 254 nm), provides excellent sensitivity and linearity for quantitative analysis.[7]

Experimental Protocol: HPLC-UV Analysis

This protocol is designed as a self-validating system. A successful system suitability test (SST) is a prerequisite for sample analysis, ensuring the chromatographic system is performing correctly.

1. System Suitability Test (SST) Solution Preparation:

  • Prepare a solution of this compound reference standard at the target concentration (e.g., 1.0 mg/mL) in the mobile phase.
  • If available, spike this solution with known impurities at a relevant concentration (e.g., 0.1% level) to confirm resolution.

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
  • Dissolve and dilute to volume with the mobile phase. For HPLC, it is best practice to dissolve the sample in a solvent similar to the mobile phase to ensure good peak shape.[8]
  • Filter the solution through a 0.22 µm syringe filter to remove any particulates that could damage the column.[8]

3. HPLC Instrumentation and Conditions:

ParameterCondition
HPLC System A standard HPLC or UHPLC system with a binary pump, autosampler, column oven, and UV detector.[3]
Column C18, 150 mm x 4.6 mm, 5 µm particle size.
Mobile Phase A 0.1% Formic Acid in Water.
Mobile Phase B Acetonitrile.
Gradient 5% B to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.
Flow Rate 1.0 mL/min.
Column Temperature 30 °C.
Injection Volume 5 µL.
Detection UV at 254 nm.

4. Data Acquisition and Analysis:

  • Inject the SST solution five times. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0%, the tailing factor is ≤ 1.5, and the resolution between the main peak and any known impurity is ≥ 2.0.
  • Inject the prepared sample solution in duplicate.
  • Calculate the purity by the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.
Anticipated HPLC Data
ComponentRetention Time (min)Area (%)
Process Impurity 1 (more polar)3.50.08
This compound 7.2 99.85
Process Impurity 2 (less polar)9.80.07

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Identification

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.[9] The GC separates volatile compounds based on their boiling points and interaction with the stationary phase.[10] The MS then fragments the eluted components and separates the fragments based on their mass-to-charge ratio (m/z), providing a unique "fingerprint" for definitive identification.[11]

Expertise in Action: Rationale for GC-MS Method Development

Direct analysis of this compound by GC is not feasible. The presence of active hydrogens in the -OH and -NH2 groups makes the molecule polar, non-volatile, and prone to thermal degradation in the hot GC inlet.[12] This necessitates a critical sample preparation step: derivatization.

  • The Derivatization Imperative: To make the analyte suitable for GC, the active hydrogens must be replaced with thermally stable, nonpolar groups. Silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective strategy. This reaction converts the -OH and -NH2 groups to -O-Si(CH₃)₃ and -NH-Si(CH₃)₃, respectively, rendering the molecule volatile and stable for GC analysis.[12]

  • Column Selection: A low-to-mid polarity column, such as a 5% phenyl / 95% dimethylpolysiloxane phase (e.g., DB-5ms or equivalent), is ideal for separating the derivatized analyte from other derivatized impurities. This type of column is robust and provides excellent general-purpose separation.

  • Mass Spectrometry for Unambiguous Identification: The key advantage of MS is its specificity. While HPLC-UV might show a peak at a certain retention time, GC-MS provides a mass spectrum that can confirm the identity of that peak. For our analyte, we would expect to see the molecular ion of the derivatized compound and characteristic fragmentation patterns, such as the loss of a methyl group (-15 Da) or a trifluoromethyl group (-69 Da).[1] This is invaluable for identifying unknown impurities.

Experimental Protocol: GC-MS Analysis

This protocol includes the essential derivatization step. A reagent blank must be run to ensure that no peaks from the derivatization agent or solvent interfere with the analysis.

1. Derivatization and Sample Preparation:

  • Accurately weigh approximately 1 mg of the this compound sample into a 2 mL GC vial.
  • Add 500 µL of a suitable solvent (e.g., Pyridine or Acetonitrile).
  • Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.
  • Seal the vial tightly and heat at 70 °C for 30 minutes to ensure complete derivatization.
  • Cool the vial to room temperature before injection.
  • Prepare a reagent blank using only the solvent and derivatizing agent.

2. GC-MS Instrumentation and Conditions:

ParameterCondition
GC-MS System A standard GC-MS system with a split/splitless inlet and a quadrupole mass spectrometer.[13]
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
Carrier Gas Helium at a constant flow of 1.2 mL/min.
Inlet Temperature 250 °C.
Injection Mode Split (e.g., 20:1 ratio).
Injection Volume 1 µL.
Oven Program Initial temp 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
MS Transfer Line 280 °C.
Ion Source Temp 230 °C.
Ionization Mode Electron Ionization (EI) at 70 eV.
Scan Range 50 - 550 m/z.

3. Data Acquisition and Analysis:

  • Inject the reagent blank to identify any background peaks.
  • Inject the derivatized sample solution.
  • Identify the peak for the di-silylated derivative of this compound based on its retention time and mass spectrum.
  • Calculate purity by the area percent method, excluding solvent and derivatization agent peaks.
  • Identify unknown impurity peaks by interpreting their mass spectra and searching against a spectral library (e.g., NIST).
Anticipated GC-MS Data
Retention Time (min)Component Identification (from MS)Key m/z FragmentsArea (%)
10.5Di-TMS derivative of this compound 320 (M+), 305 (M-15), 251 (M-69), 73 (base peak) 99.82
11.2Mono-TMS derivative of an impurity(Hypothetical spectral data)0.18

Head-to-Head Comparison: HPLC vs. GC-MS

Choosing the right technique requires a clear understanding of their respective strengths and weaknesses for this specific application.

ParameterHPLC-UVGC-MS
Specificity Good. Based on retention time and UV response. Co-elution of impurities with similar chromophores is possible.[14]Excellent. Provides mass spectral data for positive compound identification and structural elucidation of unknown impurities.[11]
Analyte Suitability Ideal. Directly analyzes the polar, non-volatile compound without modification.[12]Poor without derivatization. The mandatory derivatization step adds complexity and potential for error.[12]
Sensitivity (LOD/LOQ) Generally in the low ng range, sufficient for typical purity assays.Can be highly sensitive (pg range), especially in Selected Ion Monitoring (SIM) mode.
Precision & Accuracy Excellent. Highly reproducible with modern instrumentation. Accuracy is high when using a reference standard.[15]Good. The derivatization step can be a source of variability, potentially impacting precision if not well-controlled.[16]
Sample Throughput High. Typical run times are 15-20 minutes with minimal sample preparation.Lower. The derivatization step (heating for 30 min) significantly increases overall analysis time.
Application Best for routine Quality Control (QC), release testing, and stability studies where impurities are known.[17]Best for impurity identification, method development, and troubleshooting when unknown peaks are detected by HPLC.[18]
Cost & Complexity Lower equipment cost, simpler operation and maintenance.Higher equipment cost, more complex operation, requires expertise in spectral interpretation.

Decision-Making Workflow: Selecting the Optimal Technique

The choice between HPLC and GC-MS is not about which is "better," but which is "fitter for purpose." The following workflow provides a logical path for making this decision in a drug development setting.

G start Purity Analysis of This compound goal Primary Analytical Goal? start->goal routine_qc Routine QC & Quantitation (Known Impurities) goal->routine_qc Quantitation id_elucidation Impurity ID & Structural Confirmation (Unknowns) goal->id_elucidation Identification hplc_rec RECOMMENDATION: HPLC-UV is the optimal choice. (Direct, Robust, High-Throughput) routine_qc->hplc_rec gcms_rec RECOMMENDATION: GC-MS is the superior tool. (Definitive Identification) id_elucidation->gcms_rec derivatization Note: GC-MS requires a mandatory derivatization step, adding complexity and time. gcms_rec->derivatization

Sources

A Comparative Guide to the Reactivity of 2-Amino-5-(trifluoromethyl)pyridin-3-ol and Its Halogenated Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the chemical reactivity of 2-Amino-5-(trifluoromethyl)pyridin-3-ol and its synthetically important analogs, 2-Amino-3-chloro-5-(trifluoromethyl)pyridine and 2-Amino-3-bromo-5-(trifluoromethyl)pyridine. Understanding the nuanced differences in their reactivity is paramount for the efficient design and synthesis of novel pharmaceutical candidates.

Introduction: The Significance of Trifluoromethyl-Substituted Aminopyridinols

This compound is a key heterocyclic building block in medicinal chemistry. The trifluoromethyl group imparts unique properties such as increased metabolic stability and enhanced binding affinity, while the aminopyridinol core is a versatile scaffold for constructing complex molecular architectures.[1][2][3] This guide will dissect the reactivity of this core structure and its halogenated counterparts, providing a framework for strategic synthetic planning.

Electronic Landscape: How Substituents Dictate Reactivity

The reactivity of these pyridine derivatives is governed by the interplay of the electron-donating amino (-NH2) and hydroxyl (-OH) groups and the strongly electron-withdrawing trifluoromethyl (-CF3) group. The lone pair of electrons on the amino group and the hydroxyl group can be donated into the pyridine ring, activating it towards certain reactions. Conversely, the trifluoromethyl group strongly withdraws electron density, deactivating the ring towards electrophilic attack but significantly activating it for nucleophilic aromatic substitution.[4]

The following diagram illustrates the key electronic influences on the pyridine ring:

electronic_effects cluster_molecule This compound Pyridine_Ring Pyridine Ring NH2 Amino (-NH2) Electron-Donating (Resonance) NH2->Pyridine_Ring +R OH Hydroxyl (-OH) Electron-Donating (Resonance) OH->Pyridine_Ring +R CF3 Trifluoromethyl (-CF3) Strongly Electron-Withdrawing (Inductive) CF3->Pyridine_Ring -I

Caption: Electronic effects of substituents on the pyridine ring.

Comparative Reactivity in Key Transformations

Reactions at the Hydroxyl Group: A Gateway to Diverse Analogs

The hydroxyl group of this compound offers a reactive handle for diversification through O-alkylation and O-arylation reactions. The acidity of this hydroxyl group is enhanced by the electron-withdrawing trifluoromethyl group, facilitating its deprotonation to the corresponding alkoxide, which can then act as a nucleophile.

Expected Reactivity: The hydroxyl group is expected to readily undergo Williamson ether synthesis with a variety of alkyl halides in the presence of a suitable base.

Experimental Protocol: O-Alkylation of this compound
  • Materials: this compound, alkyl halide (e.g., methyl iodide), potassium carbonate (K2CO3), N,N-dimethylformamide (DMF).

  • Procedure: a. To a solution of this compound (1.0 eq) in DMF, add K2CO3 (1.5 eq). b. Stir the mixture at room temperature for 15 minutes. c. Add the alkyl halide (1.1 eq) dropwise to the reaction mixture. d. Heat the reaction to 60 °C and monitor by TLC until the starting material is consumed. e. Upon completion, cool the reaction to room temperature and quench with water. f. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

The halogenated analogs, 2-Amino-3-chloro-5-(trifluoromethyl)pyridine and 2-Amino-3-bromo-5-(trifluoromethyl)pyridine, are excellent substrates for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[5][6][7][8][9] These reactions are fundamental for the formation of C-C bonds, enabling the introduction of a wide range of aryl and heteroaryl substituents.

Comparative Reactivity: In palladium-catalyzed cross-coupling reactions, the C-Br bond is generally more reactive than the C-Cl bond due to its lower bond dissociation energy. Therefore, 2-Amino-3-bromo-5-(trifluoromethyl)pyridine is expected to undergo Suzuki-Miyaura coupling under milder conditions and potentially with higher yields compared to its chloro-analog.[5]

Data Summary: Predicted Yields for Suzuki-Miyaura Coupling

AnalogLeaving GroupPredicted Yield (%)
2-Amino-3-bromo-5-(trifluoromethyl)pyridine-Br85-95
2-Amino-3-chloro-5-(trifluoromethyl)pyridine-Cl60-75
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Amino-3-halo-5-(trifluoromethyl)pyridine

Suzuki_Workflow start Start reactants Mix: - 2-Amino-3-halo-5-(trifluoromethyl)pyridine (1.0 eq) - Arylboronic acid (1.2 eq) - Pd catalyst (e.g., Pd(PPh3)4, 0.05 eq) - Base (e.g., K2CO3, 2.0 eq) - Solvent (e.g., Dioxane/H2O) start->reactants reaction Heat under N2 atmosphere (e.g., 90 °C, 12 h) reactants->reaction workup Aqueous Workup: - Quench with H2O - Extract with Ethyl Acetate reaction->workup purification Purification: - Dry organic layer (Na2SO4) - Concentrate - Column Chromatography workup->purification product Isolated Product purification->product

Caption: General workflow for Suzuki-Miyaura cross-coupling.

  • Materials: 2-Amino-3-halo-5-(trifluoromethyl)pyridine (halo = Cl or Br), arylboronic acid, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4], potassium carbonate (K2CO3), 1,4-dioxane, and water.

  • Procedure: a. In a reaction vessel, combine the 2-Amino-3-halo-5-(trifluoromethyl)pyridine (1.0 eq), arylboronic acid (1.2 eq), Pd(PPh3)4 (0.05 eq), and K2CO3 (2.0 eq). b. Add a 4:1 mixture of dioxane and water. c. Degas the mixture with nitrogen for 15 minutes. d. Heat the reaction to 90 °C and stir for 12 hours or until completion as monitored by TLC. e. Cool the reaction to room temperature and dilute with water. f. Extract the product with ethyl acetate. g. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. h. Purify the residue by flash column chromatography.

Nucleophilic Aromatic Substitution (SNAr): Leveraging Electronic Deficiency

The potent electron-withdrawing effect of the trifluoromethyl group makes the pyridine ring highly susceptible to nucleophilic aromatic substitution (SNAr).[10][11][12] This allows for the direct displacement of the halogen at the 3-position by a variety of nucleophiles, including amines, alkoxides, and thiolates.

Comparative Reactivity: The reactivity of the leaving group in SNAr reactions on activated aromatic systems typically follows the order F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the greater electronegativity of the lighter halogens. Therefore, 2-Amino-3-chloro-5-(trifluoromethyl)pyridine is expected to be more reactive in SNAr reactions than its bromo counterpart.

Electrophilic Aromatic Substitution: A Challenging Transformation

The pyridine ring is inherently electron-deficient and is further deactivated towards electrophilic aromatic substitution by the strongly electron-withdrawing trifluoromethyl group. The amino group, being an activating ortho-, para-director, will direct incoming electrophiles. However, the strong deactivation of the ring makes electrophilic substitution challenging, often requiring harsh reaction conditions.[13]

Predicted Regioselectivity: If an electrophilic substitution were to occur, it would most likely be directed by the powerful amino group to the positions ortho and para to it. Given that the 2-position is occupied by the amino group and the 3- and 5-positions are already substituted, the most likely position for electrophilic attack would be the 4- or 6-position. However, steric hindrance and the overall deactivation of the ring make this a less favorable transformation.

Physicochemical Properties of this compound and Its Analogs

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compoundN/AC6H5F3N2O178.11Not available
2-Amino-3-chloro-5-(trifluoromethyl)pyridine79456-26-1C6H4ClF3N2196.5686-90[14]
2-Amino-3-bromo-5-(trifluoromethyl)pyridine1211515-87-5C6H4BrF3N2241.0198-101 (predicted)[15]
2-Amino-5-(trifluoromethyl)pyridine74784-70-6C6H5F3N2162.1145-49
2-Amino-3-hydroxy-5-chloropyridine76029-41-9C5H5ClN2O144.56198-201

Conclusion

The reactivity of this compound and its halogenated analogs is a study in the balance of electronic effects. The hydroxyl group of the parent compound provides a direct route for derivatization via O-alkylation and O-arylation. For C-C bond formation, the bromo-analog is the preferred substrate for palladium-catalyzed cross-coupling reactions due to the higher reactivity of the C-Br bond. Conversely, the chloro-analog is expected to be more susceptible to nucleophilic aromatic substitution. Electrophilic substitution on these electron-deficient rings is generally disfavored. This comparative guide provides a strategic framework for chemists to select the appropriate starting material and reaction conditions to achieve their synthetic goals in the pursuit of novel therapeutics.

References

  • G. A. Molander, S. L. Buchwald, et al. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. J. Org. Chem.2002 , 67 (24), 8424–8433. [Link]

  • J. D. Bailey, et al. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki‐Miyaura Reactions. Eur. J. Inorg. Chem.2021 , 2021 (48), 4930-4936. [Link]

  • PrepChem. Synthesis of 2-amino-3-hydroxy-5-bromopyridine. PrepChem. [Link]

  • Ishihara Sangyo Kaisha, Ltd. 2-Amino-3-chloro-5-trifluoromethylpyridine. U.S.
  • Bayer AG. Process for the production of 2-amino-3-hydroxypyridine derivatives. U.S.
  • A. Asath, et al. Structural, spectroscopic and molecular docking studies on 2-amino-3-chloro-5-trifluoromethyl pyridine: A potential bioactive agent. J. Mol. Struct.2023 , 1275, 134659. [Link]

  • The Dow Chemical Company. Process for preparing 2-amino-5-chloropyridine. U.S.
  • T. Hosoya, et al. 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Org. Lett.2022 , 24 (45), 8345–8350. [Link]

  • X. Yin, et al. Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine. Inorg. Chim. Acta. 2016 , 443, 139-144. [Link]

  • S. D. Rychnovsky, et al. Concerted Nucleophilic Aromatic Substitutions. J. Am. Chem. Soc.2018 , 140 (28), 8889-8899. [Link]

  • Khan Academy. Nucleophilic aromatic substitution. YouTube. 2019 . [Link]

  • G. A. Molander, D. E. Petrillo. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. J. Org. Chem.2008 , 73 (19), 7483–7489. [Link]

  • Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. 2018 . [Link]

  • American Elements. 2-Amino-3-Bromo-5-(Trifluoromethyl)Pyridine. American Elements. [Link]

  • D. S. Kopchuk, et al. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules. 2022 , 27 (17), 5693. [Link]

  • R. Ramesh, et al. Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. Synth. Commun.2012 , 42 (12), 1779-1786. [Link]

  • P. J. Brignell, P. E. Jones, A. R. Katritzky. The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XXI. Bromination of 2-aminopyridines. J. Chem. Soc. B. 1970 , 117-121. [Link]

  • Wikipedia. Phenol. Wikipedia. [Link]

  • Bayer Crop Science Co., Ltd. Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate.
  • D. J. O'Connor, et al. Peptides containing dialkylglycines: Part 3. The alkylation of 2-trifluoromethyl-4-alkyloxazolin-5 (2H)-ones, and partition studies on N-acetyl-α,α-dialkylglycinamides. J. Chem. Soc., Perkin Trans. 1. 1992 , 11-16. [Link]

  • A. B. Smith, III, et al. Amino-Pyrazoles in Medicinal Chemistry: A Review. Int. J. Mol. Sci.2023 , 24 (9), 7834. [Link]

  • J. M. G. Molinillo, et al. Medicinal Chemistry of Aminocyclitols. Curr. Med. Chem.2005 , 12 (5), 543-580. [Link]

  • American Elements. 2-Amino-3-Bromo-5-(Trifluoromethyl)Pyridine. American Elements. [Link]

  • PureSynth. 2-Amino-3-Chloro-5-Trifluoromethylpyridine. PureSynth. [Link]

Sources

A Comparative Guide to the Biological Activity of Trifluoromethylpyridine Isomers for Agrochemical and Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Trifluoromethylpyridine Scaffold

In the landscape of modern chemical research, particularly in the development of agrochemicals and pharmaceuticals, the strategic incorporation of fluorine-containing moieties has become a cornerstone of molecular design.[1][2] The trifluoromethyl (-CF3) group, in particular, is prized for its unique combination of properties: its strong electron-withdrawing nature, high metabolic stability, and significant enhancement of lipophilicity can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[3][4] When this powerful functional group is appended to a pyridine ring—a privileged scaffold in its own right due to its hydrogen bonding capabilities and metabolic pathways—the resulting trifluoromethylpyridine (TFMP) derivatives exhibit a remarkable spectrum of biological activities.[5][6]

However, the efficacy of a TFMP-based compound is not merely a function of its constituent parts. The constitutional isomerism—specifically, the position of the -CF3 group on the pyridine ring (alpha, beta, or gamma)—plays a decisive role in modulating its interaction with biological targets. This guide provides a comparative analysis of the biological activities of TFMP isomers, supported by experimental data, to inform and guide researchers in the strategic design of next-generation bioactive molecules.

The Isomers: A Structural Overview

The three principal isomers of trifluoromethylpyridine are 2-(trifluoromethyl)pyridine (α-TFMP), 3-(trifluoromethyl)pyridine (β-TFMP), and 4-(trifluoromethyl)pyridine (γ-TFMP). The position of the electron-withdrawing -CF3 group alters the electronic distribution within the pyridine ring, affecting pKa, dipole moment, and the potential for intermolecular interactions, which are all critical determinants of biological function.

Caption: The core structures of α, β, and γ-trifluoromethylpyridine isomers.

Comparative Analysis of Biological Activity

The utility of TFMP isomers spans a wide range of applications, from crop protection to human health. The choice of isomer is a critical decision in the development pipeline, as evidenced by the prevalence of specific isomers in commercialized products.[1]

Herbicidal Activity

TFMP derivatives are key components in several modern herbicides. The mode of action often involves the inhibition of crucial plant enzymes. Picolinafen, for example, is a selective, post-emergence herbicide that functions by inhibiting phytoene desaturase, a key enzyme in the carotenoid biosynthesis pathway, leading to the bleaching of leaf tissue and subsequent plant death.[7][8]

Structure-activity relationship (SAR) studies reveal that the β-TFMP moiety is particularly prominent in highly active herbicides.[1] For instance, fluazifop-butyl and haloxyfop, both successful herbicides targeting acetyl-CoA carboxylase (ACCase), are synthesized from β-TFMP intermediates.[5] The selectivity of these compounds can also be isomer-dependent; in the development of the herbicide pyroxsulam, pyridine analogues were found to cause significantly less injury to wheat than the corresponding phenyl analogues, highlighting the importance of the heterocyclic core.[1]

Compound Class Isomer Moiety Mechanism of Action Key Weeds Controlled Reference
Aryloxypicolinamides (e.g., Picolinafen)β-TFMPPhytoene Desaturase (PDS) InhibitionAnnual broad-leaved weeds[7][8]
Aryloxyphenoxypropionates (e.g., Fluazifop)β-TFMPACCase InhibitionPerennial grass weeds[1][5]
Sulfonylureas (e.g., Flupyrsulfuron-methyl)α-TFMPALS InhibitionBroadleaf weeds, specific grasses[1]
Insecticidal and Nematicidal Activity

The TFMP scaffold is integral to numerous insecticides, including flonicamid and chlorfluazuron.[1] The development of novel insecticidal compounds often involves the strategic combination of the TFMP moiety with other pharmacophores, such as 1,3,4-oxadiazoles or pyrazoles.[9][10]

Comparative studies show that the position of the -CF3 group and other substituents on the pyridine and adjacent rings plays a crucial role in determining insecticidal potency and spectrum.[10] For example, in a series of novel TFMP derivatives containing an 1,3,4-oxadiazole moiety, compounds E18 and E27 showed LC50 values against Mythimna separata of 38.5 and 30.8 mg L⁻¹, respectively, comparable to the commercial standard avermectin.[9] The nematicide fluazaindolizine's activity is critically dependent on the trifluoromethyl group at the 6-position (an α-position relative to the fused imidazole ring), demonstrating superior activity compared to unsubstituted or other halogen-substituted derivatives.[1]

Compound Target Pest Activity Metric Result Reference
Compound E27 (1,3,4-oxadiazole derivative)Mythimna separataLC5030.8 mg L⁻¹[9]
Compound E18 (1,3,4-oxadiazole derivative)Mythimna separataLC5038.5 mg L⁻¹[9]
Compound F10 (Sulfone-containing amide)Plutella xylostellaMortalityGood activity noted[11][12]
FluazaindolizineNematodesNematicidal ActivitySuperior to non-CF3 analogues[1]
Fungicidal and Antibacterial Activity

In the realm of fungicides, TFMP derivatives have led to broad-spectrum agents like fluazinam and the succinate dehydrogenase inhibitor (SDHI) fluopyram.[1][10] Both of these highly successful commercial products are derived from the β-TFMP isomer, underscoring its importance in this class of agrochemicals.[1] Research has shown that introducing a -CF3 group to the pyridine ring can improve antifungal activity and broaden the antifungal spectrum.[10]

In a study on antibacterial agents, novel TFMP amide derivatives containing sulfur moieties were synthesized and tested against plant pathogens.[11][12] Interestingly, a clear structure-activity relationship emerged based on the sulfur oxidation state and the specific pathogen. Most sulfone- and sulfoxide-containing compounds showed higher activity against Xanthomonas oryzae pv. oryzae (Xoo), while the corresponding thioether compounds were more effective against Ralstonia solanacearum.[11][12] For example, the sulfone-containing compound F10 exhibited an EC50 value of 83 mg L⁻¹ against Xoo, outperforming commercial standards like bismerthiazol (112 mg L⁻¹).[11]

Compound Target Pathogen Activity Metric Result Reference
FluazinamBotrytis cinereaFungicidal ActivityBroad-spectrum fungicide[1]
Compound 34 (Strobilurin substructure)Erysiphe graminis% Inhibition at 1.56 mg/L80-90%[10]
Compound F10 (Sulfone-containing amide)Xanthomonas oryzae pv. oryzaeEC5083 mg L⁻¹[11][12]
Thioether-containing amidesRalstonia solanacearumAntibacterial ActivityGenerally higher than sulfones[11]
Pharmaceutical and Medicinal Activity

The properties that make TFMPs valuable in agriculture also translate to medicinal chemistry. The -CF3 group can enhance metabolic stability and improve binding affinity to therapeutic targets like kinases or receptors.[3] While many TFMP-containing drugs are in development, the influence of isomerism is a key area of investigation.

A compelling study directly illustrates the impact of isomerism on biological interactions. Two zinc(II) complexes were synthesized using isomeric ligands: 5-(trifluoromethyl)pyridine-2-carboxylic acid (a β-TFMP derivative) and 4-(trifluoromethyl)nicotinic acid (a γ-TFMP derivative).[13][14] The complex formed with the β-isomer adopted an N,O-chelated coordination structure, while the γ-isomer complex resulted in N,O-monodentate coordination.[15] This structural difference, driven solely by the ligand isomerism, led to a significant change in biological activity. The chelated β-isomer complex showed higher binding efficacy to both bovine serum albumin (BSA) and calf thymus DNA.[13] This provides clear experimental evidence that the positional chemistry of the TFMP core directly dictates molecular geometry and subsequent biomolecular interactions.

Experimental Protocol: In Vitro Antifungal Susceptibility Testing

To ensure the trustworthiness and reproducibility of biological activity data, standardized protocols are essential. The following is a representative workflow for evaluating the in vitro antifungal activity of novel TFMP compounds against a plant pathogenic fungus like Botrytis cinerea, based on methodologies described in the literature.[16][17]

Objective: To determine the half-maximal effective concentration (EC50) of test compounds against Botrytis cinerea using a mycelial growth inhibition assay.

Materials:

  • Test Compounds (TFMP derivatives)

  • Botrytis cinerea isolate

  • Potato Dextrose Agar (PDA) medium

  • Dimethyl sulfoxide (DMSO)

  • Sterile Petri dishes (90 mm)

  • Sterile distilled water

  • Micropipettes and sterile tips

  • Incubator

Methodology:

  • Stock Solution Preparation: Prepare 10 mg/mL stock solutions of each test compound by dissolving them in DMSO.

  • Medium Preparation: Autoclave PDA medium and cool it to 50-55 °C in a water bath.

  • Dosing the Medium: Add appropriate volumes of the stock solution to the molten PDA to achieve a series of final concentrations (e.g., 100, 50, 25, 12.5, 6.25, 0 µg/mL). The final DMSO concentration in all plates, including the control, should be kept constant and non-inhibitory (e.g., ≤1% v/v). Mix thoroughly by swirling.

  • Plate Pouring: Pour approximately 20 mL of the amended PDA into each sterile Petri dish and allow it to solidify.

  • Inoculation: Using a sterile cork borer, cut 5 mm diameter mycelial discs from the edge of an actively growing (3-4 day old) B. cinerea culture.

  • Incubation: Place one mycelial disc, mycelium-side down, in the center of each prepared PDA plate. Seal the plates with paraffin film.

  • Data Collection: Incubate the plates at 25±1 °C in the dark. After 72 hours, or once the mycelial growth in the control plate has reached approximately two-thirds of the plate diameter, measure the colony diameter in two perpendicular directions for each plate.

  • Analysis: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(C - T) / C] × 100 Where C is the average diameter of the mycelial colony on the control plate, and T is the average diameter on the treated plate.

  • EC50 Determination: Plot the percentage inhibition against the logarithm of the compound concentration. Use probit analysis or a similar statistical method to calculate the EC50 value for each compound.

G A Prepare Compound Stock Solutions (in DMSO) D Add Compound Stock to Molten PDA (Create Concentration Gradient) A->D B Prepare & Autoclave PDA Medium C Cool PDA to 50-55°C B->C C->D E Pour Dosed PDA into Petri Dishes D->E G Inoculate Center of Each Plate with Mycelial Disc E->G F Prepare Mycelial Discs (from active B. cinerea culture) F->G H Incubate at 25°C for 72h G->H I Measure Colony Diameter H->I J Calculate Percent Inhibition vs. Control I->J K Determine EC50 Value (Probit Analysis) J->K

Sources

A Comparative Guide to the Validation of Analytical Methods for Fluorinated Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Fluorinated Pyridines

Fluorinated pyridines are cornerstone building blocks in modern drug discovery and agrochemical development.[1][2] The incorporation of fluorine atoms into the pyridine ring can dramatically alter a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, making these motifs highly sought after by medicinal chemists.[2] However, the very properties that make them valuable—the high electronegativity of fluorine and the strength of the carbon-fluorine (C-F) bond—present unique and significant challenges for analytical chemists.[3][4]

Ensuring the purity, potency, and stability of these compounds and the drug substances derived from them requires robust, reliable, and rigorously validated analytical methods. This guide provides an in-depth comparison of the primary chromatographic techniques used for this purpose—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). It is designed for researchers, analytical scientists, and drug development professionals, offering field-proven insights into method selection, validation according to global regulatory standards, and the causality behind critical experimental choices.

Pillar 1: The Unique Analytical Challenges of Fluorinated Compounds

The validation of any analytical method must begin with a deep understanding of the analyte's chemistry. Fluorinated pyridines are not "typical" small molecules, and their analysis is often complicated by several factors:

  • The C-F Bond Strength: The formidable strength of the C-F bond makes these molecules highly stable.[4] While beneficial for metabolic stability, it can pose challenges for certain analytical techniques, particularly mass spectrometry, where fragmentation patterns can be less predictable than their non-fluorinated analogs.

  • Volatility and Thermal Stability: The degree of fluorination and the position on the pyridine ring influence volatility. Some fluorinated pyridines are sufficiently volatile for GC analysis, while others, especially those with additional functional groups, may be thermally labile and prone to degradation at the high temperatures of a GC injection port.[5]

  • Potential for Contamination: Fluorinated compounds are ubiquitous in modern laboratories, from PTFE coatings on equipment to components within the analytical instruments themselves (e.g., LC solvent degassers).[3][6] This creates a high risk of background contamination, which can be a significant issue when analyzing trace-level impurities. Meticulous blank analysis is therefore not just good practice, but an absolute necessity.[3]

  • Chromatographic Behavior: The electronegativity of fluorine can impact the analyte's interaction with chromatographic stationary phases. This can lead to peak tailing or unexpected elution patterns that must be addressed during method development.

Pillar 2: The Framework of Method Validation: Adhering to ICH Q2(R2) Guidelines

The International Council for Harmonisation (ICH) guideline Q2(R2), "Validation of Analytical Procedures," provides the global gold standard for method validation.[7][8][9] The objective is to demonstrate that an analytical procedure is fit for its intended purpose.[9] This is not a one-time "check-the-box" exercise but a continuous process that ensures data reliability throughout the lifecycle of a product.[10]

The following diagram outlines the core workflow of analytical method validation, grounded in the principles of ICH Q2(R2).

Analytical_Method_Validation_Workflow cluster_0 Method Development & Definition cluster_2 Implementation & Lifecycle ATP Define Analytical Target Profile (ATP) Method_Dev Develop Method (HPLC/GC) ATP->Method_Dev Inputs Specificity Specificity & Selectivity Method_Dev->Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability, Intermediate) Limits LOD & LOQ Robustness Robustness SST System Suitability Testing (SST) Robustness->SST Confirms Routine_Use Routine Analysis & Lifecycle Management SST->Routine_Use

Caption: Workflow for analytical method validation based on ICH guidelines.

Pillar 3: Comparative Analysis of Core Techniques: HPLC vs. GC

The choice between HPLC and GC is the first critical decision in developing a method for a fluorinated pyridine. The primary determinant is the analyte's volatility and thermal stability.

Method_Selection_Decision start Analyze Fluorinated Pyridine check_volatility Is the compound volatile & thermally stable? start->check_volatility use_gc Gas Chromatography (GC) is the preferred method check_volatility->use_gc  Yes use_hplc High-Performance Liquid Chromatography (HPLC) is the preferred method check_volatility->use_hplc No consider_derivatization Consider derivatization to increase volatility? use_hplc->consider_derivatization consider_derivatization->use_gc Yes consider_derivatization->use_hplc No

Caption: Decision tree for selecting between HPLC and GC.

The following table provides a direct comparison of these techniques across key validation parameters.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Causality & Expert Insight
Specificity Excellent. Achieved via column chemistry (e.g., C18) and mobile phase optimization. Photodiode Array (PDA) detectors can confirm peak purity.Excellent. Achieved via high-resolution capillary columns (e.g., DB-5ms). Mass Spectrometry (MS) detectors provide definitive identification.[5]For complex mixtures with potential isomers, GC-MS offers superior specificity over HPLC-UV due to mass fragmentation data. HPLC is highly versatile for non-volatile impurities.
Linearity & Range Typically excellent (r² > 0.999). Wide dynamic range suitable for assay and impurity analysis.Excellent (r² > 0.999). Range can be limited by detector saturation (FID) or source contamination (MS).The range must cover from the reporting threshold for impurities to ~120% of the assay specification.[9] Both techniques can meet this requirement with proper standard preparation.
Accuracy High (typically 98-102% recovery). Assessed by spiking the sample matrix with a known quantity of analyte.[11]High (typically 98-102% recovery). Potential for loss of volatile analytes during sample preparation must be controlled.Accuracy studies are crucial for demonstrating that the sample matrix does not interfere with quantification. For fluorinated compounds, this is key to ruling out matrix suppression effects.
Precision (%RSD) Very high. Repeatability and intermediate precision RSDs are commonly < 1.5%.[12]Very high. RSDs are typically < 2%, but can be slightly higher than HPLC due to injection variability.Precision demonstrates the method's consistency. Low RSD values are critical for reliable batch release and stability studies.
LOD & LOQ Highly dependent on detector. UV detectors can reach low ppm levels. Fluorescence or MS detectors achieve ppb levels or lower.Highly dependent on detector. Flame Ionization Detectors (FID) are robust and sensitive. MS detectors provide the lowest detection limits, often required for genotoxic impurities.[13]The choice of detector is driven by the required sensitivity. For trace impurity analysis, a mass spectrometer is often non-negotiable for both HPLC and GC.
Robustness Assessed by small, deliberate changes in mobile phase composition, pH, column temperature, and flow rate.[14]Assessed by varying oven temperature ramp rate, carrier gas flow, and injector temperature.[13]Robustness testing demonstrates the method's reliability under normal laboratory variations, ensuring it can be successfully transferred between labs.

Pillar 4: Self-Validating Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for validating analytical methods for a representative fluorinated pyridine, 2-Amino-4-(trifluoromethyl)pyridine . These protocols are designed to be self-validating by incorporating system suitability tests (SST), which are performed before any sample analysis to confirm the system is performing correctly.[14]

Protocol 1: Purity Validation by Reverse-Phase HPLC (RP-HPLC)

This method is ideal for determining the purity of the main component and quantifying non-volatile impurities.[15]

1. Instrumentation and Chromatographic Conditions:

  • System: HPLC with a Quaternary Pump, Autosampler, Column Oven, and PDA/UV Detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

2. Preparation of Solutions:

  • Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Standard Solution (100 µg/mL): Accurately weigh ~10 mg of 2-Amino-4-(trifluoromethyl)pyridine reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Sample Solution (100 µg/mL): Prepare the sample solution in the same manner as the Standard Solution.

3. Validation Procedure:

  • System Suitability: Inject the Standard Solution six times. The %RSD for the peak area and retention time must be ≤ 2.0%. The theoretical plates should be > 2000 and the tailing factor < 1.5.

  • Specificity: Analyze a blank (diluent), the standard, the sample, and a sample spiked with known related substances/impurities. The method is specific if the main peak is free from any co-eluting peaks.

  • Linearity: Prepare a series of calibration standards from the LOQ to 150% of the standard concentration (e.g., 1, 10, 50, 100, 150 µg/mL). Plot peak area vs. concentration. The correlation coefficient (r²) must be ≥ 0.999.

  • Accuracy: Prepare samples spiked with the reference standard at three levels (e.g., 80%, 100%, 120% of the sample concentration) in triplicate. The mean recovery should be within 98.0% to 102.0%.[11]

  • Precision (Repeatability): Analyze six individual preparations of the sample at 100% concentration. The %RSD of the purity results should be ≤ 2.0%.

Protocol 2: Analysis of Volatile Impurities by Gas Chromatography (GC-FID)

This method is designed to detect and quantify volatile organic impurities, including residual solvents from the synthesis.[13]

1. Instrumentation and Chromatographic Conditions:

  • System: Gas Chromatograph with a Split/Splitless Injector and Flame Ionization Detector (FID).

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[5]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Program: Initial 50°C for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.

  • Injection Mode: Split (20:1).

  • Injection Volume: 1 µL.

2. Preparation of Solutions:

  • Diluent: N,N-Dimethylformamide (DMF).

  • Standard Solution: Prepare a mixed standard of potential residual solvents (e.g., Methanol, Toluene, Pyridine) in DMF at their specified limit concentrations according to ICH Q3C guidelines.

  • Sample Solution: Accurately weigh ~100 mg of the 2-Amino-4-(trifluoromethyl)pyridine sample into a 10 mL volumetric flask. Dissolve and dilute to volume with DMF.

3. Validation Procedure:

  • System Suitability: Inject the Standard Solution six times. The %RSD for the peak areas of each solvent must be ≤ 5.0%.

  • Specificity: Analyze a blank (DMF) and a sample solution spiked with all potential solvents to ensure baseline resolution between all peaks.

  • Linearity: Prepare calibration curves for each potential solvent from the LOQ to 150% of its limit. The correlation coefficient (r²) must be ≥ 0.99.

  • LOD & LOQ: Determine the limits for each solvent by injecting progressively dilute solutions. The LOQ should be sufficiently low to quantify impurities at the required reporting threshold.

  • Accuracy: Prepare samples spiked with each solvent at three concentration levels in triplicate. The mean recovery should be within 80.0% to 120.0% for residual solvents.

Conclusion: A Foundation of Scientific Integrity

The validation of analytical methods for fluorinated pyridines is a critical activity that underpins the quality and safety of pharmaceutical and agrochemical products. A scientifically sound validation strategy is not merely about following guidelines; it is about understanding the unique chemistry of these molecules and proactively addressing the challenges they present.[3][4] By choosing the appropriate technique—HPLC for its versatility with non-volatile compounds or GC for its power in analyzing volatile substances—and rigorously validating its performance against internationally harmonized standards like ICH Q2(R2), scientists can ensure the generation of trustworthy and reliable data.[10][16] This commitment to scientific integrity is the foundation upon which robust quality control and successful drug development are built.

References

  • Title: Q2(R2)
  • Title: Understanding ICH Q2(R2)
  • Title: Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma Source: ProPharma URL
  • Title: ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma Source: AMSbiopharma URL
  • Source: gmp-compliance.
  • Title: ICH Q2(R2)
  • Title: ICH and FDA Guidelines for Analytical Method Validation - Lab Manager Source: Lab Manager URL
  • Source: U.S.
  • Title: Validation of Analytical Procedures Q2(R2)
  • Title: Challenges in Perfluorocarboxylic Acid Measurements Source: ACS Publications URL
  • Title: ICH Q2(R2)
  • Title: A Comparative Guide to the Purity Validation of 2-Amino-4-(trifluoromethyl)pyridine by High- Performance Liquid Chromatography (HPLC)
  • Title: Overcoming the limitations of current analytical methods - Haley Aldrich Source: Haley Aldrich URL
  • Title: PFAS Analysis: Challenges in Detecting Forever Chemicals - Arome Science Source: Arome Science URL
  • Title: Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS)
  • Title: Accessing (Multi)
  • Title: Overcoming analytical challenges of Other Test Method 50: Analysis of volatile fluorinated compounds in passivated canisters from stationary source emissions | Request PDF Source: ResearchGate URL
  • Title: 6.
  • Title: A Comparative Guide to the Analytical Validation of 4-Fluoroaniline Source: Benchchem URL
  • Title: (PDF)
  • Title: (PDF) Accessing (Multi)

Sources

A Comparative Guide to the Synthetic Routes of Aminopyridinols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Aminopyridinols, heterocyclic compounds incorporating both an amino and a hydroxyl group on a pyridine scaffold, are of significant interest in medicinal chemistry and drug development. Their structural features allow for diverse biological activities, making them valuable pharmacophores. This guide provides an in-depth, comparative analysis of the primary synthetic routes to various aminopyridinol isomers, offering field-proven insights and experimental data to inform your synthetic strategies.

Strategic Approaches to Aminopyridinol Synthesis

The synthesis of aminopyridinols primarily revolves around three strategic approaches: the reduction of nitropyridinols, nucleophilic aromatic substitution (SNAr) on functionalized pyridines, and direct amination of hydroxypyridines. Each method presents distinct advantages and challenges in terms of regioselectivity, functional group tolerance, and scalability.

A logical overview of the synthetic decision-making process is outlined below:

Synthetic_Strategy Start Desired Aminopyridinol Isomer Nitration Nitration of Hydroxypyridine Start->Nitration Chichababin Chichibabin Reaction Start->Chichababin Halogenation Halogenation of Hydroxypyridine Start->Halogenation Reduction Reduction of Nitropyridinol Nitration->Reduction SNAr Nucleophilic Aromatic Substitution (SNAr) Amination Amination of Halohydroxypyridine Halogenation->Amination SNA_r_ Amination->SNAr

Caption: High-level decision flowchart for selecting a synthetic route to aminopyridinols.

Route 1: Reduction of Nitropyridinols

The nitration of a hydroxypyridine followed by the reduction of the nitro group is a robust and widely employed strategy for the synthesis of aminopyridinols. This two-step process offers excellent regiocontrol, as the directing effects of the hydroxyl group and the pyridine nitrogen guide the nitration to specific positions.

Mechanistic Rationale

The hydroxyl group is an activating, ortho-, para-directing group in electrophilic aromatic substitution. In the acidic conditions typically used for nitration (e.g., fuming nitric acid and sulfuric acid), the pyridine nitrogen is protonated, becoming a deactivating, meta-directing group. The interplay of these electronic effects determines the position of nitration. Subsequent reduction of the nitro group to an amine is a standard transformation, readily achieved with various reducing agents.

Experimental Data Comparison
Target CompoundStarting MaterialNitrating AgentReducing AgentYield (%)Reference
2-Amino-3-hydroxypyridine3-Nitropyridin-2-ol-10% Pd/C, H289[1]
3-Amino-2-hydroxypyridine2-Hydroxy-3-nitropyridineFuming HNO3Fe/HClHigh[2]
3-Amino-2-hydroxypyridine5-Bromo-2-hydroxy-3-nitropyridine-Fe/HCl, then H2/Pd-CHigh[2]
Experimental Protocol: Synthesis of 2-Amino-3-hydroxypyridine[1]

Step 1: Reduction of 3-Nitro-2-pyridinol

  • To a solution of 3-nitro-2-pyridinol (5.0 g, 35.7 mmol) in methanol (250 mL), add 10% palladium on carbon (1.0 g).

  • Flush the reaction vessel with argon, then bubble hydrogen gas through the solution for 10 minutes.

  • Maintain a hydrogen atmosphere using a balloon and stir the mixture at room temperature overnight.

  • Filter the mixture through Celite, washing the Celite pad with methanol.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the resulting solid by silica gel chromatography (5% methanol in dichloromethane) to yield 2-amino-3-hydroxypyridine (3.2 g, 89% yield).

Reduction_Workflow Start Start: 3-Nitro-2-pyridinol Step1 Dissolve in Methanol Start->Step1 Step2 Add 10% Pd/C Step1->Step2 Step3 Hydrogenation (H2 balloon) Step2->Step3 Step4 Filter through Celite Step3->Step4 Step5 Evaporate Solvent Step4->Step5 Step6 Silica Gel Chromatography Step5->Step6 End End: 2-Amino-3-hydroxypyridine Step6->End

Caption: Experimental workflow for the synthesis of 2-amino-3-hydroxypyridine via reduction.

Route 2: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a powerful tool for introducing an amino group onto a pyridine ring, particularly when a good leaving group (e.g., a halogen) is present at the 2- or 4-position. The electron-withdrawing nature of the pyridine nitrogen facilitates nucleophilic attack at these positions. The presence of a hydroxyl group can influence the reaction's feasibility and may require protection.

Mechanistic Considerations

The SNAr mechanism involves the addition of a nucleophile (an amine) to the pyridine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate can be delocalized onto the electronegative pyridine nitrogen, which is why attack is favored at the 2- and 4-positions. Subsequent elimination of the leaving group restores the aromaticity of the ring.

A potential competing reaction is O-arylation, where the hydroxyl group acts as the nucleophile. The choice of base and reaction conditions can often be tuned to favor N-arylation over O-arylation.

Experimental Data Comparison
Target CompoundStarting MaterialAmine SourceConditionsYield (%)Reference
N-Substituted Aminopyridines2-ChloropyridineVarious aminesHeatGood[3]
Aminopyrimidines2-Amino-4,6-dichloropyrimidine-5-carbaldehydeVarious aminesTEA, EtOH, refluxModerate to Good[4]
Experimental Protocol: General Amination of a Halopyridine
  • To a solution of the halohydroxypyridine (1 equivalent) in a suitable solvent (e.g., ethanol, DMF), add the amine (1-2 equivalents) and a base (e.g., triethylamine, potassium carbonate) (2 equivalents).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

Route 3: Chichibabin Reaction

The Chichibabin reaction is a direct amination of the pyridine ring using sodium amide (NaNH2) or a related reagent.[5][6] This method is most effective for introducing an amino group at the 2-position of the pyridine ring.[5][6] While a classic reaction, it often requires harsh conditions and may not be suitable for substrates with sensitive functional groups.

Mechanistic Insights

The reaction proceeds via the nucleophilic addition of the amide anion (NH2-) to the 2-position of the pyridine ring, forming a dihydropyridine intermediate.[5] Aromatization is then achieved by the elimination of a hydride ion (H-), which subsequently reacts with an acidic proton (from another amine or the product) to liberate hydrogen gas.[7] The reaction is often driven to completion by the formation of the sodium salt of the aminopyridine product.[7]

The presence of a hydroxyl group on the pyridine ring can complicate the Chichibabin reaction. The acidic proton of the hydroxyl group will be deprotonated by the strong base, potentially affecting the reactivity of the pyridine ring and leading to the formation of byproducts. Indeed, the Chichibabin reaction can sometimes yield 2-hydroxypyridine as a byproduct.[6]

Typical Reaction Conditions

The Chichibabin reaction is typically carried out by heating pyridine with sodium amide in an inert, high-boiling solvent such as toluene or xylene.[8] Milder conditions using liquid ammonia have also been developed.[5]

Comparative Summary and Outlook

Synthetic RouteAdvantagesDisadvantagesScalability
Reduction of Nitropyridinols Excellent regioselectivity, reliable, high yields.Two-step process, requires handling of nitrating agents.Good
Nucleophilic Aromatic Substitution (SNAr) Versatile, applicable to a wide range of amines.Requires a pre-functionalized pyridine, potential for O-arylation side reactions.Good
Chichibabin Reaction Direct amination in a single step.Harsh reaction conditions, limited functional group tolerance, potential for side reactions with hydroxyl groups.Moderate

For the synthesis of aminopyridinols, the reduction of nitropyridinols stands out as the most reliable and generally high-yielding method, especially when regiochemical control is critical. Nucleophilic aromatic substitution offers a versatile alternative, provided a suitable halohydroxypyridine precursor is available and conditions can be optimized to favor N-arylation. The Chichibabin reaction , while historically significant, presents considerable challenges for the synthesis of aminopyridinols due to its harsh conditions and the reactivity of the hydroxyl group.

The choice of the optimal synthetic route will ultimately depend on the specific aminopyridinol isomer desired, the availability of starting materials, and the scale of the synthesis. This guide provides the foundational knowledge and experimental context to make an informed decision for your research and development endeavors.

References

  • Taylor & Francis Online. Synthesis and Characterization of Some New 2-Amino-3-Hydroxypyridine Schiff Base Compounds and Their Interactions with Group 13 Metal Ions. [Link]

  • Eureka. 2-amino-3-hydroxypyridine and its preparation method and purification method. [Link]

  • Google Patents. CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof.
  • Google Patents. CN103664764A - Preparation method of 3-amino-2-hydroxypyridine.
  • Eureka | Patsnap. Preparation method of 3-amino-2-hydroxypyridine. [Link]

  • Grokipedia. Chichibabin reaction. [Link]

  • Slideshare. Chichibabin Reaction | PPTX. [Link]

  • Wikipedia. Chichibabin reaction. [Link]

  • ChemistryViews. Milder Conditions for the Chichibabin Reaction. [Link]

  • Chemistry Notes. Chichibabin amination: Easy mechanism. [Link]

  • Chem-Impex. 5-Amino-pyridin-3-ol. [Link]

  • IUCr. 4-Amino-3,5-dichloropyridinium 3-hydroxypicolinate monohydrate. [Link]

  • YouTube. nucleophilic aromatic substitutions. [Link]

  • PMC. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. [Link]

  • Universidad del Atlántico. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. [Link]

  • Google Patents. CN111170935B - 3-hydroxypyridine and method for preparing 3-hydroxypyridine by using furfural.
  • NIH. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. [Link]

  • Pipzine Chemicals. 3-Amino-4-hydroxypyridine | Properties, Uses, Safety Data & Supplier in China. [Link]

  • Organic Syntheses. 2,3-diaminopyridine. [Link]

  • Google Patents.

Sources

A Comparative Guide to the Structural Confirmation of 2-Amino-5-(trifluoromethyl)pyridin-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and a prerequisite for further investigation. The 2-amino-5-(trifluoromethyl)pyridin-3-ol scaffold is of growing interest in medicinal chemistry due to the unique combination of a hydrogen-bond donor/acceptor pair (amino and hydroxyl groups) and the metabolism-blocking, lipophilicity-enhancing trifluoromethyl group. This guide provides an in-depth comparison of the primary analytical techniques for the structural elucidation of this class of molecules. We will move beyond mere procedural descriptions to explain the causal relationships behind experimental choices, ensuring a self-validating approach to structural confirmation.

The Challenge: A Multifunctional Scaffold

The combination of an electron-donating amino group, an electron-donating/acidic hydroxyl group, and a strongly electron-withdrawing trifluoromethyl group on a pyridine ring creates a unique electronic environment. This complexity can influence spectral characteristics and requires a multi-faceted analytical approach for unambiguous confirmation. This guide will compare the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography.

Comparative Analysis of Core Analytical Techniques

A robust structural confirmation relies on the convergence of data from multiple, orthogonal analytical techniques. Each method provides a unique piece of the structural puzzle.

Feature1D & 2D NMR SpectroscopyMass Spectrometry (MS)X-ray Crystallography
Principle Measures nuclear spin transitions in a magnetic field to probe the chemical environment and connectivity of atoms.Measures the mass-to-charge ratio (m/z) of ionized molecules and their fragments.Determines the precise three-dimensional arrangement of atoms in a crystalline solid by diffracting X-rays.
Primary Use Unambiguous determination of the carbon-hydrogen framework, atom connectivity, and substituent positioning.Confirmation of molecular weight and elemental formula; provides structural clues through fragmentation patterns.Absolute, definitive 3D structure, including stereochemistry, bond lengths, and angles.
Key Insights for this Scaffold - Position of protons and carbons- Tautomeric form (pyridin-3-ol vs. pyridin-3(2H)-one)- Through-space and through-bond correlations- High-resolution mass for formula validation- Characteristic loss of CF3 or related fragments- Unambiguous tautomer and isomer confirmation- Intermolecular interactions (e.g., hydrogen bonding)
Limitations Does not provide molecular weight directly; can be complex to interpret with overlapping signals.Does not distinguish between isomers; fragmentation can be complex.Requires a suitable single crystal, which can be difficult to obtain.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR is arguably the most powerful tool for elucidating the precise structure of this compound in solution. The key is to use a combination of experiments to build a complete picture.

Causality Behind Experimental Choices:
  • ¹H NMR: This is the starting point. For this scaffold, we expect two aromatic proton signals. Their chemical shifts are influenced by the opposing electronic effects of the substituents. The coupling between them (typically a small ³J coupling) confirms their ortho relationship. The NH₂ and OH protons may appear as broad signals and their chemical shifts can be highly dependent on solvent and concentration.

  • ¹⁹F NMR: The presence of a trifluoromethyl group makes ¹⁹F NMR essential. A single signal, typically a singlet (unless coupled to nearby protons, which is less likely here), provides a clear fingerprint for the -CF₃ group. Its chemical shift can offer insights into the electronic environment of the pyridine ring.[1][2]

  • ¹³C NMR: This experiment reveals the carbon skeleton. The carbon attached to the -CF₃ group will appear as a characteristic quartet due to ¹JCF coupling. The other aromatic carbons will also be influenced by the substituents.[3]

  • 2D NMR (HSQC & HMBC): These experiments are critical for assembling the structure.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, definitively assigning the C-H pairs.[4]

    • HMBC (Heteronuclear Multiple Bond Correlation): This is the key to connecting the fragments. It shows correlations between protons and carbons that are 2-3 bonds away. For instance, the aromatic protons will show correlations to the carbon bearing the trifluoromethyl group, confirming its position.[4]

Predicted NMR Data for this compound
NucleusPredicted Chemical Shift (δ, ppm)Key Couplings & MultiplicityRationale
¹H H-4: ~7.0-7.5H-6: ~7.8-8.2NH₂: variable (broad)OH: variable (broad)d, ³JH4-H6 ≈ 2-3 HzH-6 is deshielded by the adjacent nitrogen and the electron-withdrawing CF₃ group. H-4 is influenced by the adjacent OH and amino groups.
¹³C C-2: ~150-155C-3: ~145-150C-4: ~115-120C-5: ~118-123C-6: ~135-140CF₃: ~123-128C-5: q, ²JCF ≈ 3-5 HzC-CF₃: q, ¹JCF ≈ 270-280 HzChemical shifts are influenced by the combined electronic effects of all substituents. The C-F couplings are characteristic.
¹⁹F ~ -60 to -65sTypical range for an aromatic CF₃ group. Referenced to CFCl₃.[3]
Experimental Protocol: Comprehensive NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is often preferred as it can help in observing exchangeable protons (NH₂ and OH).

  • ¹H NMR Acquisition: Acquire a standard ¹H spectrum. Ensure adequate spectral width to cover both aromatic and exchangeable proton regions.

  • ¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans will be required due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition: Acquire a ¹⁹F spectrum. This is a quick and sensitive experiment.

  • 2D NMR Acquisition:

    • Run a standard phase-sensitive HSQC experiment to correlate one-bond C-H connections.

    • Run a standard HMBC experiment. Optimize the long-range coupling delay (typically for ~8 Hz) to observe 2-3 bond correlations.

  • Data Processing and Interpretation: Process all spectra using appropriate software. Integrate ¹H signals, assign multiplicities, and use the 2D correlations to build the final structure.

II. Mass Spectrometry (MS): Confirming the Formula

Mass spectrometry provides the molecular weight and, with high resolution instruments, the elemental formula—a critical piece of evidence.

Causality Behind Experimental Choices:
  • Electrospray Ionization (ESI): This is a soft ionization technique suitable for polar molecules like the target compound, which can be easily protonated to form [M+H]⁺ ions.

  • High-Resolution Mass Spectrometry (HRMS): Using an Orbitrap or TOF analyzer, HRMS provides a highly accurate mass measurement. This allows for the unambiguous determination of the elemental formula (C₆H₅F₃N₂O), distinguishing it from any other combination of atoms with the same nominal mass.

  • Tandem MS (MS/MS): By isolating the parent ion ([M+H]⁺) and fragmenting it, we can gain further structural information. The fragmentation pattern can reveal characteristic losses. For this molecule, a likely fragmentation would be the loss of the CF₃ radical, which is a common pathway for trifluoromethylated compounds.[5]

Predicted Mass Spectrometry Data
IonCalculated Exact Mass (m/z)Expected Fragmentation
[M+H]⁺ 179.0430Loss of neutral molecules like CO or HCN. Loss of radicals such as •CF₃.
[M-CF₃]⁺ 110.0396This fragment would correspond to the protonated aminopyridinol ring after the loss of the trifluoromethyl radical.
Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Chromatography (Optional but Recommended): Use a liquid chromatograph (LC) to introduce the sample. This ensures sample purity and separates it from any non-volatile impurities. A simple C18 column with a water/acetonitrile gradient is typically sufficient.

  • MS Acquisition:

    • Acquire a full scan mass spectrum in positive ion ESI mode to identify the [M+H]⁺ ion.

    • Switch to HRMS mode to obtain the accurate mass of the parent ion.

    • Perform a data-dependent MS/MS experiment on the parent ion to obtain fragmentation data.

  • Data Analysis: Compare the measured accurate mass to the theoretical mass for the expected formula (C₆H₅F₃N₂O). The mass error should be less than 5 ppm. Analyze the fragmentation pattern to see if it is consistent with the proposed structure.

III. Single-Crystal X-ray Crystallography: The Definitive Structure

While NMR and MS provide compelling evidence, X-ray crystallography offers the ultimate, unambiguous proof of structure in the solid state.[6]

Causality Behind Experimental Choices:

The primary challenge is growing a single crystal of sufficient quality. The planar nature of the pyridine ring, combined with the hydrogen bonding capabilities of the amino and hydroxyl groups, provides a good chance for ordered packing in a crystal lattice. A successful crystal structure will definitively resolve:

  • Tautomeric Form: It will show whether the molecule exists as the pyridin-3-ol or a pyridinone tautomer in the solid state.

  • Regiochemistry: It provides an absolute map of where each substituent is located on the ring.

  • Intermolecular Interactions: It reveals the hydrogen-bonding network and any potential π-stacking interactions, which can be crucial for understanding the compound's physical properties and potential biological activity.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization: This is the most critical and often trial-and-error step.

    • Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethanol, methanol, ethyl acetate).

    • Employ slow evaporation, vapor diffusion (e.g., diffusing a poor solvent like hexane into a solution in ethyl acetate), or cooling crystallization methods.

  • Crystal Mounting and Data Collection:

    • Select a suitable single crystal under a microscope and mount it on a goniometer head.

    • Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.

    • Collect X-ray diffraction data using monochromatic radiation (e.g., Mo Kα).[6]

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the structure using direct methods or Patterson methods to find the initial positions of the atoms.

    • Refine the structural model against the experimental data to obtain the final, accurate positions, bond lengths, and angles.

Integrated Workflow for Structural Confirmation

The following workflow illustrates how these techniques are synergistically applied for a self-validating structural confirmation.

Caption: Integrated workflow for the structural confirmation of novel compounds.

Conclusion

The structural confirmation of this compound derivatives requires a methodical and multi-technique approach. While ¹H, ¹³C, and ¹⁹F NMR, coupled with 2D experiments like HSQC and HMBC, can provide a highly confident structural assignment in solution, high-resolution mass spectrometry is essential for confirming the elemental formula. For absolute and unambiguous proof, particularly of the tautomeric form and intermolecular interactions in the solid state, single-crystal X-ray crystallography is the gold standard. By integrating these techniques, researchers can ensure the scientific integrity of their findings and build a solid foundation for further drug development and scientific inquiry.

References

  • Kagramanov, N. D., Sigan, A. L., & Golubev, A. S. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes, 138, 5-6. Available from: [Link]

  • Cetina, M., & Jukić, M. (2015). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Journal of Molecular Structure, 1098, 26-36. Available from: [Link]

  • PubChem. 2-Hydroxy-5-(trifluoromethyl)pyridine. National Center for Biotechnology Information. Available from: [Link]

  • Kuninobu, Y., et al. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Organic Letters. Available from: [Link]

  • Shainyan, B. A., & Ushakov, I. A. (2017). NMR spectral characteristics of fluorocontaining pyridines. Fluorine Notes, 111, 3-4. Available from: [Link]

  • Gerken, M. (2022). What are the most challenges problems faced by the chemistry of Fluorine in drug discovery?. ResearchGate. Available from: [Link]

  • University of Wisconsin-Madison. HSQC and HMBC for Topspin. Available from: [Link]

  • Partal Ureña, F., et al. (2003). A New Insight Into the Vibrational Analysis of Pyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(12), 2815-39. Available from: [Link]

  • University of Wisconsin-Madison, Chemistry Department. HSQC and HMBC for Topspin Handout. Available from: [Link]

  • Sławiński, J., et al. (2020). Crystal structure and Hirshfeld surface analysis of 2-amino-3-hydroxypyridin-1-ium 6-methyl-2,2,4-trioxo-2H,4H-1,2,3-oxathiazin-3-ide. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 4), 555–559. Available from: [Link]

Sources

A Comparative Guide for Medicinal Chemists: 2-Amino-5-(trifluoromethyl)pyridin-3-ol and Its Strategic Role Among Fluorinated Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Guide Objective: This document provides an in-depth, objective comparison of 2-Amino-5-(trifluoromethyl)pyridin-3-ol against other common fluorinated building blocks. It is intended for researchers, scientists, and drug development professionals to inform strategic decisions in molecular design and synthesis. The guide delves into the physicochemical properties, synthetic reactivity, and strategic applications of these key intermediates, supported by experimental insights and protocols.

Introduction: The Fluorine Advantage in Drug Design

The strategic incorporation of fluorine into molecular scaffolds is a pillar of modern medicinal chemistry. Organofluorine compounds constitute a significant portion of approved drugs, a trend driven by the unique properties imparted by fluorine and fluorinated moieties like the trifluoromethyl (-CF3) group.[1] These modifications can profoundly influence a molecule's metabolic stability, lipophilicity, pKa, and binding affinity, ultimately enhancing its pharmacokinetic and pharmacodynamic profile.[2][3][4] Among the vast arsenal of fluorinated building blocks, trifluoromethylpyridines have emerged as particularly valuable motifs.[5][6] This guide focuses on this compound, a multifunctional building block, and compares its utility against structurally related alternatives to highlight its unique advantages.

Section 1: Physicochemical Profile of this compound

This compound is a unique scaffold featuring three key functional groups on a pyridine core: an activating amino group, an acidic hydroxyl group, and a powerfully electron-withdrawing trifluoromethyl group. This specific arrangement creates a distinct electronic and steric profile that is highly influential in molecular design.

The Trifluoromethyl Effect: The -CF3 group is a potent electron-withdrawing group, a property that significantly impacts the entire molecule.[2][6]

  • pKa Modulation: It lowers the pKa of the pyridinium ion, making the pyridine nitrogen less basic. This can be critical for avoiding unwanted interactions with biological targets or improving oral bioavailability.[2][7]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the -CF3 group highly resistant to oxidative metabolism.[2][3] This is a well-established strategy for increasing a drug's half-life.[4]

  • Lipophilicity: The -CF3 group is highly lipophilic, which generally increases a molecule's logP value.[2][3][7] This property is crucial for enhancing permeability across biological membranes.[3][4]

The presence of the amino and hydroxyl groups adds further complexity and synthetic versatility, providing handles for a wide range of chemical transformations.

Comparative Physicochemical Data

To contextualize the properties of our lead molecule, we compare it with two relevant analogs: its non-fluorinated parent and a chlorinated version.

PropertyThis compound2-Amino-pyridin-3-ol (Non-fluorinated Analog)2-Amino-5-chloro-pyridin-3-ol (Halogenated Analog)Rationale for Comparison
Molecular Weight 178.12 g/mol 110.12 g/mol 144.56 g/mol Demonstrates the increase in mass from halogenation and trifluoromethylation.
Predicted logP ~1.1 - 1.5~0.4 - 0.8~1.2 - 1.6Highlights the significant lipophilicity boost from the -CF3 group, comparable to chlorine.[2][7]
Predicted pKa (basic) ~2.5 - 3.5~5.0 - 6.0~3.0 - 4.0Shows the strong electron-withdrawing effect of -CF3 reducing the basicity of the pyridine nitrogen.[2]
Metabolic Stability HighLow to ModerateModerateThe C-F bonds are significantly more stable to metabolic degradation than C-H or C-Cl bonds.[3]

Note: Predicted values are generated from standard computational models and serve as a baseline for experimental design. Actual experimental values may vary.

Section 2: Comparative Reactivity and Synthetic Utility

The true value of a building block lies in its synthetic utility. The functional groups on this compound allow it to participate in a wide array of reactions, most notably palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug synthesis.[8]

Focus: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds.[9][10] For pyridyl building blocks, a halogen handle is typically required for the oxidative addition step of the catalytic cycle.[10][11] While this compound itself lacks a leaving group for direct coupling, its derivatives, such as 2-Amino-3-chloro-5-(trifluoromethyl)pyridine, are excellent substrates.[12]

Let's compare the reactivity of a chloro-substituted trifluoromethylpyridine with a standard chloropyridine.

Building Block2-Amino-3-chloro-5-(trifluoromethyl)pyridine6-Chloropyridin-3-amine
Pyridine Ring Electronics Highly electron-deficientModerately electron-deficient
Reactivity in Oxidative Addition FasterSlower
Rationale The strongly electron-withdrawing -CF3 group activates the C-Cl bond towards oxidative addition with the Pd(0) catalyst.[11] This can lead to milder reaction conditions and higher yields.The reactivity is standard for a chloropyridine but lacks the extra activation provided by the -CF3 group.
Common Side Reactions Proto-dehalogenation, catalyst inhibition by amino group.Proto-dehalogenation, homo-coupling of boronic acid.[13]

The enhanced reactivity of the trifluoromethyl-containing substrate is a significant advantage, often allowing for lower catalyst loadings or temperatures.

Experimental Workflow and Protocol

A well-designed experiment is crucial for validating the performance of these building blocks. Below is a generalized workflow and a detailed protocol for a Suzuki-Miyaura coupling reaction.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Weigh Reagents: - Pyridyl Halide (1.0 eq) - Boronic Acid (1.2 eq) - Base (e.g., K2CO3, 2.0 eq) - Pd Catalyst & Ligand flask 2. Add to Flask under Inert Atmosphere (N2/Ar) reagents->flask solvent 3. Add Degassed Solvent (e.g., Dioxane/Water) flask->solvent heat 4. Heat Reaction (e.g., 80-110 °C) solvent->heat monitor 5. Monitor Progress (TLC, LC-MS) heat->monitor quench 6. Cool & Quench (Add Water & Organic Solvent) monitor->quench extract 7. Extract & Wash (Separate layers, wash organic) quench->extract purify 8. Dry, Concentrate & Purify (Column Chromatography) extract->purify final_product final_product purify->final_product Characterize Final Product (NMR, MS) caption Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization for specific substrates.[9]

Objective: To synthesize 2-Amino-3-(aryl)-5-(trifluoromethyl)pyridine from 2-Amino-3-chloro-5-(trifluoromethyl)pyridine.

Materials:

  • 2-Amino-3-chloro-5-(trifluoromethyl)pyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add 2-Amino-3-chloro-5-(trifluoromethyl)pyridine, the arylboronic acid, and K₃PO₄.

  • Catalyst Addition: In a separate vial, dissolve the Pd(OAc)₂ and SPhos in a small amount of 1,4-dioxane. Add this catalyst solution to the Schlenk flask.

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water to the reaction flask via syringe.

  • Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired product.[9]

Section 3: Application in Medicinal Chemistry - A Strategic Perspective

The choice of a building block is dictated by the desired properties of the final drug candidate. The this compound scaffold is particularly advantageous when specific molecular interactions and physicochemical properties are required.

Case Study Context: Kinase Inhibitors Many kinase inhibitors utilize a heterocyclic core that forms critical hydrogen bonds with the "hinge" region of the kinase enzyme. The 2-aminopyridine motif is a classic hinge-binder.

G cluster_scaffold Building Block Properties cluster_drug Desired Drug Candidate Attributes scaffold 2-Amino-5-(CF3) pyridin-3-ol Scaffold pka pKa Modulation (CF3 Group) scaffold->pka metabolism Metabolic Stability (CF3 Group) scaffold->metabolism lipophilicity Lipophilicity (CF3 Group) scaffold->lipophilicity h_bond H-Bonding (NH2 & OH Groups) scaffold->h_bond selectivity Target Selectivity pka->selectivity modulates pk Improved PK Profile (Longer Half-Life) metabolism->pk improves permeability Membrane Permeability lipophilicity->permeability influences binding Target Binding Affinity (Hinge Binding) h_bond->binding enables drug Optimal Drug Candidate permeability->drug pk->drug binding->drug selectivity->drug caption Logical relationship between building block properties and drug attributes.

Sources

Confirming the Empirical Formula of 2-Amino-5-(trifluoromethyl)pyridin-3-ol: A Comparative Guide to Elemental Analysis and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous confirmation of a synthesized compound's empirical formula is a cornerstone of chemical purity and identity. This guide provides an in-depth technical comparison of analytical methodologies for confirming the empirical formula of 2-Amino-5-(trifluoromethyl)pyridin-3-ol, a key intermediate in pharmaceutical synthesis. We will delve into the gold-standard technique of elemental analysis and explore how it is synergistically supported by modern spectroscopic methods.

The Foundational Pillar: Elemental Analysis

Elemental analysis, specifically CHNX (Carbon, Hydrogen, Nitrogen, and Heteroatom) analysis, remains the definitive method for determining the mass percentages of constituent elements in a pure organic compound. This technique provides the fundamental data required to calculate the empirical formula, which is the simplest whole-number ratio of atoms in the molecule.

Theoretical Elemental Composition of this compound

The first step in this validation process is to calculate the theoretical elemental composition from the known molecular formula: C₆H₅F₃N₂O .

To perform this calculation, we utilize the atomic masses of each element:

  • Carbon (C): 12.011 u[1][2]

  • Hydrogen (H): 1.008 u[3][4]

  • Fluorine (F): 18.998 u[5][6]

  • Nitrogen (N): 14.007 u[7][8]

  • Oxygen (O): 15.999 u[9][10]

The molecular weight of C₆H₅F₃N₂O is calculated as follows: (6 * 12.011) + (5 * 1.008) + (3 * 18.998) + (2 * 14.007) + (1 * 15.999) = 178.118 g/mol

From this, we can determine the theoretical weight percentage of each element:

ElementCalculationTheoretical Percentage (%)
Carbon(72.066 / 178.118) * 10040.46
Hydrogen(5.040 / 178.118) * 1002.83
Nitrogen(28.014 / 178.118) * 10015.73
Fluorine(56.994 / 178.118) * 10032.00
Oxygen(15.999 / 178.118) * 1008.98

These theoretical values serve as the benchmark against which experimental results are compared.

Experimental Protocol: Combustion Analysis

The most prevalent method for CHN analysis is automated combustion analysis. A small, precisely weighed sample of the compound is combusted in a furnace at high temperatures (typically 900-1200°C) in a stream of pure oxygen. This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂). These combustion products are then separated and quantified by a detector, most commonly a thermal conductivity detector (TCD).

For heteroatoms like fluorine, specific analytical approaches are required. Fluorine is often determined by ion-selective electrode (ISE) or ion chromatography after appropriate sample digestion. Oxygen content is typically determined by pyrolysis in an inert atmosphere, where it is converted to carbon monoxide (CO) and subsequently measured.

Caption: Synergistic Analytical Workflow for Structural Confirmation.

Mass Spectrometry: Confirming Molecular Weight

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the exact molecular weight of a compound. By providing a highly accurate mass measurement, HRMS can often directly confirm the molecular formula.

  • Expected Observation: For this compound, HRMS would be expected to show a molecular ion peak ([M+H]⁺) at an m/z value that corresponds to the calculated exact mass of the protonated molecule (C₆H₆F₃N₂O⁺), which is approximately 179.0430. This precise mass measurement helps to distinguish the target compound from other potential isomers or impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Structure

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule. This allows for the elucidation of the compound's connectivity and confirms the presence and arrangement of its structural components.

  • ¹H NMR Expectations: The ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons on the pyridine ring, as well as signals for the protons of the amino (-NH₂) and hydroxyl (-OH) groups. The chemical shifts and coupling patterns of the aromatic protons would be characteristic of the substitution pattern on the pyridine ring.

  • ¹³C NMR Expectations: The ¹³C NMR spectrum would display signals for each of the six carbon atoms in the molecule. The carbon attached to the trifluoromethyl group would exhibit a characteristic quartet due to coupling with the three fluorine atoms.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint."

  • Expected Absorptions: The FTIR spectrum of this compound would be expected to show characteristic absorption bands for:

    • O-H stretching (from the hydroxyl group), typically a broad band around 3200-3600 cm⁻¹.

    • N-H stretching (from the amino group), appearing as one or two sharp peaks in the 3300-3500 cm⁻¹ region.

    • C-F stretching (from the trifluoromethyl group), which gives rise to strong, characteristic absorptions in the 1000-1300 cm⁻¹ region.

    • C=C and C=N stretching vibrations from the aromatic pyridine ring in the 1400-1600 cm⁻¹ range.

Conclusion

The confirmation of the empirical formula of a novel compound like this compound is a multi-faceted process that relies on the synergy of quantitative and qualitative analytical techniques. Elemental analysis provides the foundational, quantitative data on the elemental composition, which is essential for determining the empirical formula. However, this data should always be corroborated by spectroscopic methods such as mass spectrometry, NMR, and FTIR. This integrated analytical approach provides a self-validating system, ensuring the highest level of confidence in the identity and purity of the synthesized compound, a critical requirement for advancing drug discovery and development programs.

References

  • Oreate AI Blog. (2025, December 30). Understanding the Atomic Mass of Fluorine: A Closer Look. [Link]

  • Quora. (2017, January 25). What is the atomic mass of carbon?[Link]

  • Jefferson Lab. Nitrogen. [Link]

  • BYJU'S. Carbon. [Link]

  • Chemistry LibreTexts. (2023, July 7). 2.4: Atomic Mass. [Link]

  • Oreate AI Blog. (2025, December 4). Atomic Number and Atomic Mass of Oxygen. [Link]

  • Westfield State University. Atomic mass is based on a relative scale and the mass of 12C (carbon twelve) is defined as 12 amu; so, this is an exact number. [Link]

  • Quora. (2023, November 9). What is the mass of hydrogen?[Link]

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. Fluorine. [Link]

  • Wikipedia. Carbon-12. [Link]

  • Royal Society of Chemistry. Nitrogen. [Link]

  • Royal Society of Chemistry. Oxygen. [Link]

  • Jefferson Lab. Hydrogen. [Link]

  • School City of Hobart. #6 - Carbon - C. [Link]

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. Hydrogen. [Link]

  • Vedantu. What is the atomic mass in hydrogen class 11 chemistry CBSE. [Link]

  • Nagwa. Question Video: Calculating the Atomic Mass of a Fluorine-19 Atom in Unified Atomic Mass Units. [Link]

  • Quora. (2017, March 30). How to calculate the atomic mass of fluorine. [Link]

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. Atomic Weight of Nitrogen. [Link]

  • PubChem. Atomic Mass | Periodic Table of Elements. [Link]

  • Royal Society of Chemistry. Fluorine. [Link]

  • YouTube. (2022, March 5). How to Find the Mass of One Atom of Oxygen (O). [Link]

  • YouTube. (2022, March 8). How to Find the Mass of One Atom of Nitrogen (N). [Link]

  • Physical Measurement Laboratory. Atomic Weights and Isotopic Compositions for Oxygen. [Link]

  • ACS Central Science. (2022, June 23). An International Study Evaluating Elemental Analysis. [Link]

  • Wikipedia. Oxygen. [Link]

  • ACS Central Science. (2022, June 23). An International Study Evaluating Elemental Analysis. [Link]

  • ResearchGate. (2012, December 4). Is it possible to have a 10% elemental analysis deviation for an organic molecule?[Link]

  • Inorganic Chemistry Frontiers. (2021, December 21). Elemental analysis: an important purity control but prone to manipulations. [Link]

  • VELP Scientifica. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link]

  • Study.com. (2024, February 27). Elemental Analysis | Definition, Techniques & Instruments. [Link]

  • Wikipedia. Elemental analysis. [Link]

  • Labcompare. (2023, July 31). What Is an Elemental Analyzer & How Does It Work?[Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). [Link]

  • ResearchGate. (2016, October 20). What is the maximum error that is acceptable in finding the percentage of composition of a specimen?[Link]

  • ResearchGate. The combined theoretical and experimental FTIR spectra of 2A3M5NP molecule. [Link]

  • ResearchGate. 1 H (a) and 13 C (b) NMR spectra of...[Link]

  • ResearchGate. FTIR spectra of 2-amino-5-methylpyridine and the complex. [Link]

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 2-Amino-5-(trifluoromethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my foremost priority is to ensure that the innovative work conducted in the laboratory does not compromise the safety of personnel or the environment. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of responsible scientific practice. This guide provides a detailed protocol for the safe disposal of 2-Amino-5-(trifluoromethyl)pyridin-3-ol, a halogenated pyridine derivative. The procedures outlined here are synthesized from established safety data for analogous compounds and general principles for hazardous waste management, providing a robust framework for your laboratory's operational plans.

Hazard Assessment and Profile

The trifluoromethyl group designates this compound as a halogenated organic compound. Such substances are subject to specific environmental regulations due to their potential for persistence and toxicity. The U.S. Environmental Protection Agency (EPA) lists many halogenated organic compounds as hazardous wastes, often mandating specific treatment methods like incineration and restricting land disposal.[2][3][4]

Table 1: Hazard Profile based on Analogous Compounds

Hazard ClassificationGHS Hazard StatementRationale and Implication
Acute Toxicity (Oral) H301: Toxic if swallowedExtreme caution must be exercised to prevent ingestion. All waste, including empty containers that are not properly triple-rinsed, must be treated as acutely toxic.[1]
Acute Toxicity (Dermal) H312: Harmful in contact with skinSkin contact must be avoided through the use of appropriate chemical-resistant gloves. Contaminated apparel becomes hazardous waste.[1]
Skin Irritation H315: Causes skin irritationProlonged or repeated contact can cause inflammation. This necessitates careful handling and immediate decontamination of any exposed skin.[1]
Serious Eye Damage H318: Causes serious eye damageThe risk of severe, potentially irreversible eye damage requires the mandatory use of chemical splash goggles or a face shield during handling and disposal operations.[1]
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritationHandling must occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of dust or aerosols.[1]

Pre-Disposal Safety Protocols: Handling and Spill Containment

Before waste is even generated, a clear plan for safe handling and emergency response must be in place. This ensures that personnel are protected throughout the chemical's lifecycle.

Personal Protective Equipment (PPE)

A standard PPE ensemble for handling this compound and its waste includes:

  • Gloves: Chemical-resistant gloves (e.g., Butyl rubber or Viton®) are essential to prevent skin contact.[5]

  • Eye Protection: Chemical splash goggles or safety glasses with side shields are mandatory.[1][5] For operations with a higher risk of splashing, a face shield should be used in conjunction with goggles.

  • Lab Coat: A standard laboratory coat protects clothing and skin from contamination.[5]

  • Respiratory Protection: All handling of the solid compound or its solutions should be performed in a chemical fume hood to prevent inhalation of vapors or dust.[1][5]

Spill Response

In the event of a spill, the immediate priority is to ensure personnel safety and contain the material.

  • Evacuate: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, typically by working within a chemical fume hood.

  • Contain: For small spills, use a non-combustible, inert absorbent material like vermiculite or sand. Sweep or shovel the absorbed material into a designated, sealable hazardous waste container.[1]

  • Decontaminate: Clean the spill area thoroughly. All materials used for cleanup (absorbent, wipes, contaminated PPE) must be disposed of as hazardous waste.

  • Report: For large spills, or any spill that cannot be managed safely by laboratory personnel, contact your institution's Environmental Health and Safety (EHS) department immediately.[5]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as a hazardous waste stream from the point of generation to its final destruction.[5][6]

Step 1: Waste Identification and Segregation

Proper segregation is crucial to prevent dangerous chemical reactions within a waste container.

  • Classify: All waste containing this compound must be classified as hazardous waste. This includes pure or excess compound, reaction mixtures, solutions, and contaminated labware (e.g., pipette tips, gloves, absorbent pads).[5]

  • Segregate: Keep this waste stream separate from incompatible materials. Pyridine derivatives can react with strong acids and strong oxidizing agents.[1][7] Do not mix this waste with other waste streams unless explicitly permitted by your EHS department.

Step 2: Waste Containerization

The choice of container is vital for safe storage and transport.

  • Select a Compatible Container: Use a sealable, airtight container made of a material compatible with pyridine compounds. A high-density polyethylene (HDPE) or glass container is typically appropriate.

  • Store Securely: Keep waste containers tightly closed and store them in a cool, dry, and well-ventilated secondary containment area, away from heat or ignition sources.[7][8]

Step 3: Labeling

Clear and accurate labeling is a regulatory requirement and a critical safety communication tool.

  • Attach a Hazardous Waste Label: As soon as the first drop of waste is added to the container, affix a completed hazardous waste label.

  • Include All Components: The label must clearly state "Hazardous Waste" and list all chemical constituents, including solvent systems, by their full name.

  • Indicate Hazards: Mark the appropriate hazard characteristics (e.g., Toxic, Irritant).

Step 4: Final Disposal Pathway

The chemical nature of this compound dictates the appropriate final disposal method.

  • High-Temperature Incineration: Due to its status as a halogenated organic compound, the universally accepted and often legally required method of disposal is high-temperature incineration in a licensed hazardous waste facility.[1][6] This process must be conducted in a specialized incinerator equipped with an afterburner and a flue gas scrubber to neutralize acidic gases (like hydrogen fluoride) produced during combustion.[1][9]

  • Contact Your EHS Office: The final disposal must be arranged through your institution's EHS department or a certified hazardous waste contractor. They will provide specific instructions for pickup and ensure compliance with all local, state, and federal regulations.[10][11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste generated from this compound.

DisposalWorkflow cluster_prep Pre-Disposal & Handling cluster_waste_stream Waste Segregation & Collection cluster_final Final Disposal Protocol A Generation of Waste (e.g., unused solid, solution, contaminated labware) B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B C Is the waste solid or liquid? B->C D Place in designated 'Halogenated Solid Waste' container C->D Solid E Place in designated 'Halogenated Liquid Waste' container C->E Liquid F Ensure waste is segregated from acids and oxidizers D->F E->F G Securely seal and label container with 'Hazardous Waste' tag F->G H Store in designated satellite accumulation area G->H I Arrange for pickup by EHS / Certified Waste Vendor H->I J Final Disposal: High-Temperature Incineration I->J

Caption: Disposal workflow for this compound.

References

  • Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Labor
  • 2-Amino-5-(trifluoromethyl)
  • SAFETY DATA SHEET: 2-Amino-6-(trifluoromethyl)pyridine. Fisher Scientific.
  • Pyridine Waste Disposal Procedures.
  • SAFETY DATA SHEET: 3-Amino-2-chloro-5-(trifluoromethyl)pyridine. Fisher Scientific.
  • Production, Import, Use, and Disposal of Pyridine.
  • 2-AMINO-3-CHLORO-5-(TRIFLUOROMETHYL)
  • SAFETY DATA SHEET: 2-Amino-3-fluoro-5-(trifluoromethyl)pyridine. Fisher Scientific.
  • List of Halogenated Organic Compounds Regul
  • Pyridine ACS Safety D
  • PYRIDINE FOR SYNTHESIS Safety D
  • SAFETY DATA SHEET: 2-Amino-3-chloro-5-(trifluoromethyl)pyridine. Fisher Scientific.
  • EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency.
  • 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-5-(trifluoromethyl)pyridin-3-ol
Reactant of Route 2
2-Amino-5-(trifluoromethyl)pyridin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.